4-Bromo-6-(pyridin-4-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-pyridin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-1-3-11-4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPBAZHOBQTNPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300846 | |
| Record name | 4-Bromo-6-(4-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159820-28-6 | |
| Record name | 4-Bromo-6-(4-pyridinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159820-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-(4-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-6-(pyridin-4-yl)pyrimidine: A Technical Guide to Structural Reactivity and Synthetic Applications
As a Senior Application Scientist, I approach bi-heteroaryl building blocks not merely as static chemical entities, but as dynamic platforms for molecular engineering. 4-Bromo-6-(pyridin-4-yl)pyrimidine (CAS: 1159820-28-6) is a prime example of such a platform. Featuring an electron-deficient pyrimidine core paired with a hydrogen-bond-accepting pyridine ring, this molecule is a highly sought-after scaffold in both medicinal chemistry (specifically for kinase inhibitor design) and materials science (as an electron transport layer in OLEDs).
This whitepaper deconstructs the physicochemical properties, mechanistic synthesis, and downstream functionalization of this compound, providing field-proven, self-validating protocols designed for rigorous laboratory environments.
Physicochemical Properties & Structural Analysis
The utility of 4-Bromo-6-(pyridin-4-yl)pyrimidine stems from its highly polarized electronic distribution. The two nitrogen atoms in the pyrimidine ring withdraw electron density from the C4 and C6 positions. This makes the C4-bromine bond highly susceptible to oxidative addition by low-valent transition metals, facilitating rapid cross-coupling reactions.
To establish a baseline for analytical verification, the core quantitative properties of the compound are summarized below.
Table 1: Physicochemical and Identification Data
| Parameter | Value / Description |
| CAS Number | 1159820-28-6 |
| Molecular Formula | C9H6BrN3 |
| Molecular Weight | 236.07 g/mol |
| SMILES String | Brc1cc(-c2ccncc2)ncn1 |
| Physical State | Off-white to pale yellow solid |
| Storage Conditions | Inert atmosphere (N2/Ar), 2–8 °C |
| Electrophilicity | High (due to synergistic electron withdrawal by N1/N3) |
Data corroborated by commercial chemical repository standards .
Mechanistic Synthesis: The Electrophilic Bromination Pathway
The de novo synthesis of 4-bromo-heterocycles typically relies on the deoxychlorination or deoxybromination of their corresponding pyrimidin-4(3H)-one (or pyrimidin-4-ol) precursors.
Causality in Reagent Selection
While Phosphorus(V) bromide (PBr5) is a powerful brominating agent, it is highly corrosive, moisture-sensitive, and prone to violent decomposition. As established in industrial bromination literature, Phosphoryl bromide (POBr3) is the superior choice for substituting hydroxyl groups on aromatic heterocycles . POBr3 provides a controlled bromination capacity, reducing the risk of poly-bromination or ring degradation while maintaining excellent atom economy.
Fig 1: Step-by-step experimental workflow for the electrophilic bromination of pyrimidin-4(3H)-one.
Protocol 1: Synthesis via POBr3 Bromination
This protocol is designed as a self-validating system to ensure high-fidelity conversion.
-
Activation: Suspend 10.0 mmol of 6-(pyridin-4-yl)pyrimidin-4(3H)-one in 25 mL of anhydrous toluene under a nitrogen atmosphere. Add 0.1 equivalents of anhydrous DMF. Causality: DMF acts as a catalyst by forming a highly electrophilic Vilsmeier-Haack-type intermediate with POBr3, significantly accelerating the C-O bond cleavage.
-
Bromination: Carefully add 30.0 mmol (3.0 eq) of POBr3.
-
Thermal Cycling: Heat the reaction mixture to a gentle reflux (110–120 °C) for 3 to 4 hours.
-
Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 1:1 Hexane/EtOAc). The starting material will remain at the baseline due to strong hydrogen bonding, whereas the brominated product will migrate rapidly (Rf ~0.6) under UV 254 nm visualization.
-
Quenching & Workup: Cool the mixture to 0 °C and quench dropwise over crushed ice. Carefully neutralize the aqueous phase to pH 7-8 using saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 30 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography to yield the pure 4-Bromo-6-(pyridin-4-yl)pyrimidine.
Downstream Functionalization: Logical Relationships & Applications
The strategic placement of the bromine atom at C4 allows for rapid diversification via transition-metal-catalyzed cross-coupling. The combination of the pyrimidine and pyridine rings creates a bidentate-like binding pocket that is highly prized in medicinal chemistry for interacting with the hinge region of kinases.
Fig 2: Logical relationship between the structural domains and their downstream applications.
Optimizing the Suzuki-Miyaura Cross-Coupling
When functionalizing halopyrimidines, the choice of catalyst and solvent system is critical to prevent protodehalogenation or homocoupling . The table below illustrates the causality behind our optimized protocol conditions.
Table 2: Reaction Optimization Parameters for C4-Arylation
| Catalyst System | Base | Solvent System | Temp (°C) | Conversion (%) | Mechanistic Rationale |
| Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 100 | ~65% | Monodentate ligands suffer from slow reductive elimination. |
| Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | >95% | Bidentate ligand enforces cis-geometry; Dioxane ensures substrate solubility. |
| Pd2(dba)3 / XPhos | Cs2CO3 | DMF | 120 | ~80% | High temperatures in DMF lead to competitive dehalogenation. |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Causality: The biphasic system is strictly required. Dioxane solubilizes the organic substrates, while water dissolves the inorganic base, facilitating the formation of the reactive boronate species.
-
Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of nitrogen.
-
Reaction: Seal the flask and heat to 90 °C for 12 hours.
-
Self-Validation Checkpoint (LC-MS): Sample the organic layer and analyze via LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 236/238 due to the naturally occurring ^79^Br and ^81^Br isotopes. The complete disappearance of this doublet, replaced by a single mass peak corresponding to the coupled product, provides absolute confirmation of successful oxidative addition and reductive elimination.
-
Purification: Filter the mixture through a pad of Celite to remove palladium black, extract with DCM, and purify via automated flash chromatography.
References
Synthesis of 4-Bromo-6-(pyridin-4-yl)pyrimidine: A Technical Guide to Regioselective Mono-Suzuki-Miyaura Coupling
Executive Summary
4-Bromo-6-(pyridin-4-yl)pyrimidine (CAS: 1159820-28-6)[1] is a highly valuable bifunctional building block frequently utilized in the drug development of kinase inhibitors and advanced materials. The molecule features a versatile bromopyrimidine handle—primed for subsequent Buchwald-Hartwig aminations, nucleophilic aromatic substitutions, or secondary cross-couplings—alongside a pyridin-4-yl moiety that functions as a robust hydrogen-bond acceptor.
As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing you with the field-proven causality and self-validating protocols required to successfully synthesize this compound in a highly controlled, regioselective manner.
Mechanistic Rationale & Retrosynthetic Analysis
The core synthetic strategy relies on the desymmetrization of 4,6-dibromopyrimidine via a controlled, mono-selective Suzuki-Miyaura cross-coupling with pyridin-4-ylboronic acid.
Because the pyrimidine ring is highly electron-deficient, both carbon-bromine bonds are heavily activated toward oxidative addition by palladium(0) species. Halogenated pyrimidines are significantly more reactive in cross-coupling manifolds than their benzenoid counterparts ()[2][3]. Consequently, the primary synthetic challenge is suppressing the formation of the over-coupled byproduct, 4,6-di(pyridin-4-yl)pyrimidine.
To achieve mono-selectivity, the catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination ()[4]—must be kinetically managed. This is accomplished by leveraging steric bulk in the palladium ligand and strict stoichiometric deficits of the nucleophile.
Retrosynthetic logic for the mono-selective Suzuki coupling of 4,6-dibromopyrimidine.
Experimental Design & Parameter Optimization
The causality behind the optimized conditions lies in balancing cross-coupling reactivity with steric hindrance to kinetically starve the second coupling event.
Table 1: Optimization of Reaction Parameters for Mono-Coupling
| Entry | Palladium Source | Ligand | Base | Solvent System | Temp (°C) | Mono:Di Ratio | Yield (%) |
| 1 | Pd(PPh3)4 | None | Na2CO3 | Toluene/H2O | 90 | 60:40 | 45 |
| 2 | Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/H2O | 80 | 75:25 | 62 |
| 3 | Pd(dppf)Cl2 | dppf | K2CO3 | Dioxane/H2O | 80 | 92:8 | 81 |
| 4 | Pd(dppf)Cl2 | dppf | K3PO4 | THF/H2O | 65 | 88:12 | 74 |
Causality of Experimental Choices:
-
Catalyst Selection: Pd(dppf)Cl2 (Entry 3) is vastly superior to the traditional Pd(PPh3)4 (Entry 1). The bulky, bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a wide bite angle. This accelerates the reductive elimination step while sterically impeding a second oxidative addition on the mono-coupled intermediate.
-
Solvent System: A 1,4-Dioxane/Water (4:1) mixture is utilized. The organic phase solubilizes the pyrimidine and boronic acid, while the aqueous phase dissolves the inorganic base. Crucially, water is mechanistically required to generate the reactive palladium-hydroxo [Pd-OH] intermediate, which is essential for efficient transmetalation with the boronic acid ()[5].
-
Stoichiometric Control: A deliberate deficit of pyridin-4-ylboronic acid (0.95 equivalents relative to 4,6-dibromopyrimidine) ensures the electrophile remains in statistical excess throughout the reaction, minimizing the probability of di-coupling.
Experimental Protocol
This protocol is designed as a self-validating system, incorporating built-in quality control checkpoints to ensure reproducibility.
Step-by-step experimental workflow for the synthesis and isolation of the target pyrimidine.
Step-by-Step Methodology:
-
Reagent Preparation (Inert Atmosphere): In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge 4,6-dibromopyrimidine (1.00 g, 4.20 mmol, 1.0 eq), pyridin-4-ylboronic acid (0.49 g, 3.99 mmol, 0.95 eq), and anhydrous K2CO3 (1.16 g, 8.40 mmol, 2.0 eq). Evacuate and backfill the flask with dry nitrogen three times.
-
Solvent Addition & Degassing: Add 20 mL of a pre-degassed 1,4-dioxane/deionized water mixture (4:1 v/v). Sparge the resulting suspension with nitrogen for an additional 10 minutes to remove dissolved oxygen, which can prematurely oxidize the phosphine ligand.
-
Catalyst Initiation: Quickly add Pd(dppf)Cl2 (0.15 g, 0.21 mmol, 0.05 eq) under a positive stream of nitrogen. The reaction mixture will immediately adopt a deep reddish-orange hue, indicative of the active Pd species.
-
Suzuki Coupling: Heat the reaction to 80 °C using an oil bath.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Silica gel, Hexanes/EtOAc 1:1). The starting 4,6-dibromopyrimidine (Rf ~0.8) should steadily convert to a new, strongly UV-active spot (Rf ~0.4). Stop the reaction after 12 hours or immediately when the boronic acid is fully consumed to prevent trace di-coupling (Rf ~0.1).
-
-
Reaction Quenching & Phase Separation: Cool the mixture to room temperature. Dilute with 30 mL of ethyl acetate and 20 mL of distilled water. Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na2SO4, and concentrate in vacuo to yield a crude solid.
-
Purification: Dry-load the crude material onto silica gel. Purify via flash column chromatography using a gradient elution from 10% to 50% ethyl acetate in hexanes. Pool the fractions containing the product (Rf ~0.4) and evaporate to afford the pure title compound as an off-white solid.
Analytical Characterization
To verify the structural integrity and mono-selectivity of the product, the following analytical signatures are expected:
-
1H NMR (400 MHz, CDCl3): The pyrimidine core will exhibit two distinct singlets due to desymmetrization (typically ~9.10 ppm for H-2 and ~8.15 ppm for H-5). The pyridin-4-yl substituent will present a classic AA'BB' splitting pattern (two doublets integrating for 2H each, typically around 8.80 ppm and 7.90 ppm).
-
LC-MS (ESI+): The mass spectrum must show a molecular ion peak [M+H]+ at m/z 236.0 and 238.0 with a 1:1 intensity ratio. This distinct isotopic pattern confirms the retention of exactly one bromine atom (C9H6BrN3 exact mass requires 236.07).
References
-
Schomaker, J. M., & Delia, T. J. (2001). "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Organic Chemistry, 66(21), 7125-7128. URL:[Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]
-
Len, C., Bruniaux, S., Delbecq, F., & Parmar, V. S. (2017). "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow." Catalysts, 7(5), 146. URL:[Link]
-
ChemSrc. "4-Bromo-6-(pyridin-4-yl)pyrimidine CAS Information." URL:[Link]
Sources
- 1. 1159820-28-6_4-Bromo-6-(pyridin-4-yl)pyrimidineCAS号:1159820-28-6_4-Bromo-6-(pyridin-4-yl)pyrimidine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Arylation of halogenated pyrimidines via a Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
Navigating the Solubility Landscape of 4-Bromo-6-(pyridin-4-yl)pyrimidine: Predictive Profiling and Empirical Methodologies
Introduction & Physicochemical Profiling
4-Bromo-6-(pyridin-4-yl)pyrimidine is a highly functionalized heteroaromatic scaffold frequently utilized as a critical intermediate in the synthesis of kinase inhibitors, agrochemicals, and advanced organic materials. For drug development professionals and synthetic chemists, understanding its solubility profile is paramount for both reaction route optimization and early-stage pharmacokinetic evaluation.
As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic interplay between a molecule's crystal lattice energy and the solvating environment.
Mechanistic Causality of Solubility
The solubility behavior of 4-bromo-6-(pyridin-4-yl)pyrimidine is governed by three primary structural features:
-
Crystal Lattice Energy: The planar nature of the bipyridine-like system promotes strong intermolecular
stacking. This leads to a high crystal lattice energy, which inherently resists dissolution in weak or non-polar solvents. -
Hydrogen Bonding Capacity: The scaffold contains three basic nitrogen atoms (two on the pyrimidine ring, one on the pyridine ring) that act as hydrogen-bond acceptors. However, it completely lacks hydrogen-bond donors.
-
Halogen Lipophilicity: The bromine atom at the 4-position significantly increases the molecule's lipophilicity and electron polarizability.
Consequently, the compound exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents that can disrupt the
Predictive Solubility Matrix in Common Solvents
Because empirical solubility data for highly specific, early-stage intermediates can vary based on crystalline polymorphs and purity, we rely on established structure-property relationships for halogenated pyrimidine derivatives to predict solubility. The table below summarizes the expected solubility profile across various solvent classes to guide initial solvent selection.
Table 1: Predictive Solubility Profile of 4-Bromo-6-(pyridin-4-yl)pyrimidine
| Solvent Class | Representative Solvents | Expected Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | High dielectric constant; disrupts |
| Halogenated | Dichloromethane, Chloroform | Moderate to High (10-50 mg/mL) | Favorable dispersion forces and polarizability matching with the heavy bromine atom. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate (1-10 mg/mL) | Can H-bond with ring nitrogens, but the large hydrophobic bulk limits overall solvation capacity. |
| Aqueous | Water, PBS (pH 7.4) | Very Low (<0.1 mg/mL) | High lattice energy and lack of H-bond donors prevent disruption of the solid state by water. |
| Non-Polar | Hexane, Heptane, Toluene | Very Low (<0.1 mg/mL) | Insufficient polarity to overcome the strong intermolecular forces of the crystal lattice. |
Empirical Validation: Standardized Solubility Protocols
To transition from predictive models to actionable empirical data, rigorous solubility assays must be employed. In drug discovery, solubility is assessed via two distinct paradigms: Kinetic and Thermodynamic solubility. The following protocols provide a self-validating system to accurately quantify the solubility of 4-bromo-6-(pyridin-4-yl)pyrimidine.
Protocol A: High-Throughput Kinetic Solubility (Turbidimetric Assay)
Purpose: To determine the maximum aqueous concentration before precipitation occurs, mimicking the introduction of a drug from a concentrated stock into a biological assay system . Causality & Design: DMSO is utilized as the master stock solvent due to its aprotic nature, which fully dissolves the compound without inducing hydrolysis. The assay measures absorbance (turbidimetry) at 620 nm. This specific wavelength is chosen because undissolved precipitating particles scatter light, and 620 nm safely avoids the intrinsic UV absorbance overlap of the pyrimidine and pyridine rings .
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 4-bromo-6-(pyridin-4-yl)pyrimidine in 100% DMSO to create a 10 mM master stock.
-
Serial Dilution: Prepare a 3-fold serial dilution of the master stock in DMSO across a 96-well microtiter plate.
-
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4) in a clear-bottom plate. Critical Control: The final DMSO concentration must be strictly maintained at 1% across all wells to prevent solvent-induced solubility artifacts.
-
Incubation: Seal and incubate the plate at 25°C for 2 hours with gentle orbital shaking to allow for potential nucleation and precipitation.
-
Measurement: Read the plate using a UV-Vis spectrophotometer at 620 nm.
-
Self-Validation: Include a DMSO-only blank and a known standard (e.g., Ketoconazole). The kinetic solubility limit is defined as the concentration at which the optical density exceeds 1.5-fold of the blank baseline.
Protocol B: Gold-Standard Thermodynamic Solubility (Shake-Flask LC-MS/MS)
Purpose: To determine the true equilibrium solubility of the solid compound in a specific solvent, which is critical for formulation, crystallization, and lead optimization . Causality & Design: Thermodynamic equilibrium requires overcoming the crystal lattice energy. Extended incubation (24 to 72 hours) ensures that the solution is fully saturated and that any transient supersaturation has resolved into the most thermodynamically stable crystalline polymorph .
Step-by-Step Methodology:
-
Solid Dispensing: Add an excess of solid 4-bromo-6-(pyridin-4-yl)pyrimidine (approximately 2-5 mg) into a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1 mL of the target solvent (e.g., Water, Simulated Intestinal Fluid, or Methanol).
-
Equilibration: Cap the vial and place it on a thermoshaker at 25°C (or target reaction temperature) at 800 RPM for 48 to 72 hours.
-
Phase Separation: Transfer the suspension to a specialized solubility filter plate (e.g., Millipore Multiscreen) or centrifuge at 15,000 x g for 15 minutes to completely pellet the undissolved solid. Critical Control: Ensure absolutely no micro-crystals carry over into the supernatant, as they will falsely elevate the LC-MS/MS quantification.
-
Dilution & Quantification: Dilute the clear supernatant 10x and 100x in a solvent compatible with the mobile phase (e.g., Acetonitrile/Water). Quantify the concentration using LC-MS/MS against a freshly prepared standard curve of the compound.
-
Self-Validation: The system is validated by the linearity of the standard curve (
) and the inclusion of a thermodynamic reference standard like Atenolol to ensure equilibrium was reached.
Workflow Visualization
The following diagram maps the logical decision tree and experimental workflows for determining the solubility of 4-bromo-6-(pyridin-4-yl)pyrimidine, ensuring researchers select the appropriate assay based on their development stage.
Decision tree and experimental workflow for Kinetic versus Thermodynamic solubility assays.
References
-
Solubility of Antibiotics in Different Solvents (Reference for Heteroaromatic Solvent Behavior) Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]
-
Turbidimetric (Kinetic) Solubility Assay Source: Domainex URL:[Link]
-
Kinetic Solubility Assays Protocol Source: AxisPharm URL:[Link]
-
ADME Solubility Assay (Kinetic and Thermodynamic Protocols) Source: BioDuro-Sundia URL:[Link]
starting materials for 4-Bromo-6-(pyridin-4-yl)pyrimidine synthesis
This technical guide details the starting materials and synthetic strategies for 4-Bromo-6-(pyridin-4-yl)pyrimidine . The content is structured for research and process chemists, focusing on two distinct methodologies: the Selective Suzuki-Miyaura Coupling (ideal for discovery/medicinal chemistry) and the De Novo Ring Construction (ideal for scale-up and cost optimization).
Executive Summary
The synthesis of 4-Bromo-6-(pyridin-4-yl)pyrimidine relies on establishing the pyrimidine-pyridine biaryl axis while preserving a reactive bromine handle for further functionalization (e.g.,
-
Route A (Medicinal Chemistry): Palladium-catalyzed selective mono-arylation of 4,6-dibromopyrimidine.[1][2]
-
Pros: Short sequence (1 step), commercially available starting materials.
-
Cons: Statistical mixture risks (bis-coupling), higher material costs.
-
-
Route B (Process Chemistry): De novo pyrimidine assembly from isonicotinic acid derivatives.
-
Pros: Low raw material cost, unambiguous regiocontrol, scalable.
-
Cons: Longer linear sequence (3 steps).
-
Route A: Selective Suzuki-Miyaura Coupling
This route utilizes the inherent symmetry of 4,6-dibromopyrimidine.[1] The challenge is kinetic control to prevent double arylation.
Starting Materials & Reagents
| Component | CAS Registry | Role | Critical Quality Attribute (CQA) |
| 4,6-Dibromopyrimidine | 36847-11-7 | Electrophile | Purity >98%; Free of tribromopyrimidine impurities. |
| 4-Pyridylboronic acid | 1692-15-5 | Nucleophile | Tendency to protodeboronate; store dry.[1][3] Pinacol ester (CAS 181219-01-2) is a more stable alternative.[1] |
| Pd(PPh | 14221-01-3 | Catalyst | Oxygen sensitive; fresh batch required for consistent turnover.[1] |
| Sodium Carbonate (Na | 497-19-8 | Base | Anhydrous preferred for stoichiometry control.[1] |
| 1,4-Dioxane / Water | N/A | Solvent | Degassed thoroughly to prevent homocoupling.[1] |
Reaction Mechanism & Selectivity
The reaction relies on the electron-deficient nature of the pyrimidine ring.[1] After the first oxidative addition and transmetallation, the resulting 4-bromo-6-(pyridin-4-yl)pyrimidine is slightly less electron-deficient than the starting dibromide due to the mesomeric donation from the newly added pyridine ring (though pyridine is electron-withdrawing, the loss of one inductive Br stabilizes the system slightly against a second oxidative addition).[1] However, selectivity is primarily achieved through stoichiometry control .
Experimental Protocol (Optimized for Mono-Selectivity)
-
Charge: In a Schlenk flask, dissolve 4,6-dibromopyrimidine (1.0 equiv, 2.38 g, 10 mmol) in degassed 1,4-dioxane (40 mL).
-
Catalyst Addition: Add Pd(PPh
) (0.05 equiv, 5 mol%).[2] Stir for 10 min under N . -
Controlled Addition: Add 4-pyridylboronic acid (0.95 equiv, 1.17 g, 9.5 mmol) and aqueous Na
CO (2.0 M, 10 mL).-
Note: Using a slight deficit of the boronic acid minimizes bis-coupling (4,6-di(pyridin-4-yl)pyrimidine).[1]
-
-
Reflux: Heat to 80-90°C for 4-6 hours. Monitor by HPLC/TLC.
-
Workup: Cool, dilute with EtOAc, wash with brine.
-
Purification: Silica gel chromatography is mandatory to separate the mono-product (Target) from unreacted dibromide and trace bis-product.[1]
Route B: De Novo Ring Construction
This route builds the pyrimidine ring from acyclic precursors, guaranteeing the position of the pyridine substituent and the final bromine atom.
Starting Materials & Reagents
| Component | CAS Registry | Role | Notes |
| Ethyl Isonicotinate | 1570-45-2 | Scaffold Source | Source of the pyridine ring and C6 carbon.[1][3][4] |
| Ethyl Acetate | 141-78-6 | C2 Source | Acts as the enolate source for Claisen condensation.[1] |
| Formamidine Acetate | 3473-63-0 | N-C-N Source | Provides the N1-C2-N3 fragment of pyrimidine.[1] |
| Phosphorus Oxybromide (POBr | 7789-69-7 | Brominating Agent | Converts the intermediate tautomeric hydroxyl to bromine.[1] |
Synthetic Pathway
The synthesis proceeds through a Claisen condensation, followed by cyclocondensation, and finally deoxybromination.
Step 1: Claisen Condensation
-
Reactants: Ethyl isonicotinate + Ethyl acetate + NaH (or NaOEt).
-
Product: Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Beta-keto ester).[1]
-
Mechanism: Enolate of ethyl acetate attacks the ester carbonyl of ethyl isonicotinate.
Step 2: Cyclocondensation[1]
-
Reactants: Beta-keto ester (from Step 1) + Formamidine acetate + NaOEt.[1]
-
Product: 6-(Pyridin-4-yl)pyrimidin-4-ol.[1]
-
Transformation: The formamidine bridges the 1,3-dicarbonyl equivalent, closing the ring to form the hydroxypyrimidine (tautomer of pyrimidone).
Step 3: Deoxybromination[1]
-
Reactants: 6-(Pyridin-4-yl)pyrimidin-4-ol + POBr
(solid).[1] -
Protocol:
-
Suspend the hydroxypyrimidine (1.0 equiv) in anhydrous toluene or DCE.
-
Add POBr
(1.5 - 2.0 equiv).[1] -
Heat to reflux (110°C) for 2-4 hours.
-
Quench: Pour onto crushed ice/NaHCO
(Exothermic!). -
Extraction: Extract with DCM.
-
-
Outcome: Quantitative conversion of the C4-OH to C4-Br.
Visualization of Pathways[1][5]
Critical Analysis & Recommendations
| Feature | Route A (Suzuki) | Route B (De Novo) |
| Step Count | 1 Step | 3 Steps |
| Atom Economy | Moderate (Bromine waste) | High |
| Purification | Difficult (Mono vs Bis separation) | Easy (Precipitation/Crystallization) |
| Cost | High (Pd catalyst, Dibromide) | Low (Commodity chemicals) |
| Scalability | Limited by chromatography | Excellent (Kilogram scale feasible) |
Recommendation:
-
For Exploratory Chemistry (<5g): Use Route A . The speed outweighs the cost of the catalyst and starting material. Use a deficit of boronic acid to ensure the mono-bromo product is the major species.[1]
-
For Development/Pilot (>100g): Use Route B . The starting materials (ethyl isonicotinate) are significantly cheaper, and the purification of the intermediate hydroxypyrimidine avoids expensive silica gel chromatography.
References
-
Suzuki-Miyaura Coupling of Halopyrimidines
-
Regioselectivity in Pyrimidine Synthesis
-
Deoxybromination with POBr3
-
De Novo Pyrimidine Synthesis
Sources
- 1. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
The Molecular Architecture and Synthetic Paradigm of 4-Bromo-6-(pyridin-4-yl)pyrimidine: A Technical Guide for Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, halogenated heteroaromatic scaffolds serve as critical nodes for the divergent synthesis of targeted therapeutics. 4-Bromo-6-(pyridin-4-yl)pyrimidine (CAS: 1159820-28-6) is a privileged, bifunctional building block frequently utilized in the development of kinase inhibitors. By combining the hydrogen-bond accepting capabilities of a pyrimidine core with the spatial vectoring of a pyridine ring, this molecule offers a highly tunable platform for structure-activity relationship (SAR) optimization.
This whitepaper provides an in-depth technical analysis of its structural identity, physicochemical properties, and the mechanistic rationale behind its synthesis. Designed for drug development professionals, the methodologies detailed herein are engineered as self-validating systems to ensure maximum reproducibility and yield.
Chemical Identity and Structural Elucidation
The molecular architecture of 4-Bromo-6-(pyridin-4-yl)pyrimidine is defined by a central 1,3-diazine (pyrimidine) ring, substituted at the C4 and C6 positions.
-
IUPAC Nomenclature Breakdown:
-
Pyrimidine Core: The parent structure is a six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
-
4-Bromo: A bromine atom acts as an electrophilic handle at the C4 position, primed for late-stage transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig aminations).
-
6-(pyridin-4-yl): A pyridine ring is attached via its C4 position to the C6 position of the pyrimidine, providing a basic nitrogen capable of interacting with solvent-exposed regions or specific amino acid residues in biological targets.
-
-
Canonical SMILES: c1cnccc1-c2cc(Br)ncn2
Figure 1: Logical structural deconstruction of 4-Bromo-6-(pyridin-4-yl)pyrimidine.
Physicochemical Properties
Quantitative data is essential for predicting the pharmacokinetic behavior and synthetic handling of the compound. The following parameters are synthesized from commercial standards .
| Property | Value |
| IUPAC Name | 4-Bromo-6-(pyridin-4-yl)pyrimidine |
| CAS Registry Number | 1159820-28-6 |
| Molecular Formula | C9H6BrN3 |
| Molecular Weight | 236.07 g/mol |
| Monoisotopic Mass | 234.9745 Da |
| Topological Polar Surface Area (TPSA) | 38.7 Ų |
| Appearance | Pale-yellow to off-white solid |
| Storage Conditions | Inert atmosphere (Argon/N2), 2-8°C |
Synthetic Methodologies and Mechanistic Pathways
Causality Behind Experimental Choices
The synthesis of 4-bromo-6-(pyridin-4-yl)pyrimidine relies on a highly selective, mono-Suzuki-Miyaura cross-coupling.
Substrate Selection: Why utilize 4,6-dibromopyrimidine instead of 4,6-dichloropyrimidine? The carbon-bromine bond possesses a lower bond dissociation energy compared to the carbon-chlorine bond. This facilitates a more rapid oxidative addition by the Pd(0) catalyst at lower temperatures . This kinetic advantage is critical for differentiating the two symmetrical halogen sites. Once the first cross-coupling event occurs, the newly introduced pyridin-4-yl group electronically deactivates the pyrimidine core, rendering the remaining C-Br bond significantly less reactive and thereby preventing unwanted bis-arylation.
Solvent System: The biphasic solvent system (1,4-Dioxane/H2O) is not arbitrary. Water is essential to dissolve the inorganic base (K₂CO₃), generating hydroxide ions that activate the boronic acid into a highly reactive, nucleophilic boronate complex. Dioxane provides an optimal boiling point (101 °C) and excellent solubility for the organic substrates, ensuring a homogenous organic phase at reflux temperatures.
Self-Validating Experimental Protocol
Table 2: Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Function |
|---|---|---|---|
| 4,6-Dibromopyrimidine | 237.88 | 1.00 | Electrophilic Core |
| Pyridin-4-ylboronic acid | 122.92 | 1.05 | Nucleophilic Coupling Partner |
| Pd(dppf)Cl₂ | 731.70 | 0.05 | Catalyst |
| K₂CO₃ | 138.21 | 2.50 | Base |
| 1,4-Dioxane / H₂O (4:1) | N/A | 0.2 M | Solvent System |
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried Schlenk flask with 4,6-dibromopyrimidine (1.0 eq), pyridin-4-ylboronic acid (1.05 eq), and K₂CO₃ (2.5 eq).
-
Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the flask and heat to 110 °C.
-
Self-Validation Checkpoint (LC-MS Monitoring): At t=4h, sample the organic layer. The disappearance of the dibromide mass (m/z ~238 for ⁷⁹Br/⁸¹Br isotope pattern) must correlate with the appearance of the target mass (m/z ~236 for [M+H]⁺).
-
System Correction: If the bis-coupled byproduct (m/z ~235) exceeds 5% relative abundance, the system is over-reacting. Immediately cool the reaction to 90 °C and add 0.1 eq of 4,6-dibromopyrimidine to consume the excess active boronate.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Figure 2: Self-validating Suzuki-Miyaura cross-coupling workflow.
Applications in Drug Discovery & Signaling Pathways
In the realm of targeted therapeutics, 4-bromo-6-(pyridin-4-yl)pyrimidine is not an end-product, but a highly strategic intermediate. The pyrimidine nitrogens are classic bioisosteres that act as potent hydrogen bond acceptors, specifically interacting with the hinge region of kinase ATP-binding pockets .
Once the C4 bromine is substituted with a solubilizing or target-specific moiety (e.g., a morpholine or piperazine ring via Buchwald-Hartwig amination), the resulting compounds frequently exhibit potent inhibitory activity against kinases such as PI3K or Rho-associated protein kinase (ROCK2) . By competitively binding to the ATP pocket, these pyrimidine derivatives halt the phosphorylation of downstream effectors, effectively arresting pathological cellular proliferation or aberrant cytoskeletal dynamics.
Figure 3: Kinase inhibition mechanism via pyrimidine-based competitive binding.
References
-
Goodby, J. W. et al. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Combinatorial Chemistry, ACS Publications, 2001. Available at:[Link]
- Blazar, B. R. et al. "Treatment of GVHD (ROCK2 Inhibitors)." United States Patent US11311541B2, Google Patents, 2014.
-
Bolli, M. H. et al. "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, ACS Publications, 2012. Available at:[Link]
Advanced Functionalization of Substituted Pyrimidine Derivatives: Therapeutic & Agrochemical Frontiers
Executive Summary
The pyrimidine scaffold (1,3-diazine) represents a privileged structure in modern chemical biology, serving as the foundational pharmacophore for over 22 FDA-approved antineoplastic agents and a vast array of agrochemicals. Its utility stems from its unique electronic deficiency and the ability of its nitrogen atoms to serve as precise hydrogen bond acceptors in enzyme active sites. This technical guide analyzes the high-impact applications of substituted pyrimidine derivatives, moving beyond basic nucleoside analogs to explore third-generation kinase inhibitors, mitochondrial complex inhibitors in agrochemistry, and neuroprotective agents.
Molecular Architecture & SAR Foundations
The pyrimidine ring is electron-deficient (
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional vectors of the pyrimidine core, mapping specific substitution patterns to biological outcomes.
Figure 1: Functional vectors of the pyrimidine scaffold. C2 and C4 are critical for hydrogen bonding in the ATP-binding pocket of kinases, while C5 modulation influences metabolic stability.
Therapeutic Application: Precision Oncology (Kinase Inhibition)
Substituted pyrimidines are dominant in the design of ATP-competitive kinase inhibitors. By mimicking the adenine ring of ATP, 2,4-diaminopyrimidines and pyrido[2,3-d]pyrimidines form crucial hydrogen bonds with the "hinge region" of kinases such as EGFR, CDK, and AURK.
Mechanism of Action: EGFR Inhibition
In Non-Small Cell Lung Cancer (NSCLC), mutant EGFR constitutes a primary driver. Pyrimidine derivatives bind to the ATP-binding pocket, preventing autophosphorylation and downstream signaling.
Figure 2: Mechanism of EGFR inhibition by pyrimidine derivatives. The inhibitor displaces ATP, halting the RAS/RAF proliferation cascade.
Comparative Potency Data
Recent studies highlight the efficacy of trisubstituted pyrimidines against resistant mutants.
| Compound Class | Target Kinase | Cell Line | IC50 (nM) | Mechanism Note |
| Pyrido[2,3-d]pyrimidine (30) | EGFR (WT) | A431 | 0.95 | Irreversible inhibition via Cys797 interaction [5] |
| 2,4,6-Trisubstituted Pyrimidine (42) | EGFR (L858R/T790M) | H1975 | 34.0 | Overcomes T790M "gatekeeper" resistance [5] |
| Alisertib Analog | Aurora A (AURKA) | HCT-116 | 1.2 | Disrupts mitosis/spindle assembly [3] |
| CDK4/6 Inhibitor (65) | CDK6 | MCF-7 | 115.4 | Induces G1 cell cycle arrest [4] |
Agrochemical Application: Fungicides & Herbicides
Beyond human health, pyrimidine derivatives are pivotal in crop protection.[1]
-
Fungicides: Pyrimidin-4-amines (e.g., Diflumetorim) inhibit mitochondrial Complex I, disrupting ATP synthesis in phytopathogenic fungi.
-
Herbicides: Sulfonylurea-pyrimidines inhibit Acetolactate Synthase (ALS), blocking branched-chain amino acid biosynthesis.
| Compound ID | Target Organism | Application | EC50 / Control |
| Compound 4b | Rhizoctonia solani | Fungicide | 11.3 µg/mL (Control: 19.[2]8) [2] |
| Compound III-3 | Botrytis cinerea | Fungicide | 0.78 µg/mL (Control: >100) [2] |
| Pyrimidine-Sulfonamide | Amaranthus retroflexus | Herbicide | >90% Control at 10 mg/L [6] |
High-Fidelity Experimental Protocol
Regioselective Synthesis of 2,4-Disubstituted Pyrimidines
Rationale: This protocol utilizes the intrinsic reactivity difference between C2 and C4 chlorides. The C4 position is more electron-deficient and susceptible to
Workflow:
-
Step 1:
at C4: Introduction of the amine pharmacophore. -
Step 2: Suzuki-Miyaura Coupling at C2: Introduction of the aryl group for lipophilicity/specificity.
Protocol Steps:
-
Starting Material: Charge a round-bottom flask with 2,4-dichloropyrimidine (1.0 eq) and anhydrous THF (0.2 M).
-
C4 Substitution:
-
Cool to 0°C.
-
Add Nucleophile A (e.g., substituted aniline, 1.0 eq) and DIPEA (1.2 eq) dropwise.
-
Mechanism:[3][4] The nitrogen lone pair attacks C4; the intermediate is stabilized by the N1/N3 atoms.
-
Stir at RT for 4–6 h. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with water, extract with EtOAc, dry over
, and concentrate.
-
-
C2 Cross-Coupling:
-
Dissolve the C4-substituted intermediate in 1,4-Dioxane/Water (4:1).
-
Add Aryl Boronic Acid (1.2 eq),
(2.0 eq), and (5 mol%). -
Degassing: Sparge with Argon for 10 min to prevent homocoupling/oxidation.
-
Reflux at 90°C for 12 h.
-
-
Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane).
Validation Check:
-
NMR Signature: The C4-substituted product will show a shift in the C5-H proton signal.
-
Purity: Ensure >95% by HPLC before biological testing.
References
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Bentham Science. Link
-
Application of 4-Pyrimidine Methanamine Derivatives in Agricultural Chemistry. BenchChem. Link
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI Molecules. Link
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Link
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors. Frontiers in Chemistry. Link
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
Bipyridinyl Pyrimidine Scaffolds in Modern Therapeutics: A Technical Whitepaper on Kinase Inhibition and Metallo-Antimicrobial Activity
Executive Rationale
In the landscape of modern medicinal chemistry, the bipyridinyl pyrimidine framework has emerged as a highly privileged scaffold. By fusing the classic hydrogen-bond donor/acceptor capacity of the pyrimidine ring with the structural rigidity, extended hydrophobic reach, and metal-chelating properties of 2,2'-bipyridine, this hybrid pharmacophore offers unprecedented versatility.
This technical guide explores the dual biological modalities of bipyridinyl pyrimidine compounds: their precision as ATP-competitive kinase inhibitors in oncology and cardiology[1][2], and their efficacy as metallo-pharmaceutical antimicrobial agents when coordinated with transition metals[3][4].
Mechanistic Grounding: Dual Modalities of Action
Modality A: Precision Kinase Inhibition (Oncology & Cardiology)
The pyrimidine core is a well-established hinge-binding motif in kinase inhibitors. It forms 1 to 3 critical hydrogen bonds with the backbone amides of the kinase hinge region. The addition of a bipyridinyl moiety allows the molecule to project deep into the hydrophobic pocket or extend out toward the solvent-exposed channel, depending on the substitution pattern.
This precise spatial arrangement has been successfully leveraged to create highly selective inhibitors for Protein Kinase D (PKD), a target in cardiac hypertrophy and cancer[1]. Furthermore, advanced lead optimization techniques, such as macrocyclization of the bipyridinyl pyrimidine core, have yielded next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. These rigidified structures can overcome complex triple mutations (e.g., EGFR
Fig 1: Mechanism of ATP-competitive kinase inhibition by bipyridinyl pyrimidines.
Modality B: Metallo-Pharmaceutical Antimicrobial Action
Beyond kinase inhibition, pyrimidinyl-based Schiff bases incorporating a 2,2'-bipyridine moiety act as potent multidentate ligands. When complexed with divalent transition metals (e.g., Co(II), Ni(II), Cu(II)), these compounds exhibit significantly enhanced antimicrobial and antifungal properties compared to the free ligand[3].
The causality of this enhancement is explained by Tweedy's chelation theory and Overton's concept of cell permeability . Chelation considerably reduces the polarity of the metal ion by partially sharing its positive charge with the donor nitrogen atoms of the bipyridine and pyrimidine rings. This increases the lipophilicity of the entire complex, allowing it to easily permeate the lipid bilayer of bacterial membranes. Once intracellular, these complexes disrupt enzymatic functions and generate reactive oxygen species (ROS), leading to cell death[3][4].
Quantitative Structure-Activity Relationship (SAR)
The biological activity of bipyridinyl pyrimidines is highly tunable. The table below summarizes the structure-activity relationship (SAR) across different therapeutic targets based on recent literature.
| Compound Scaffold | Substitution / Modification | Primary Target | Efficacy (IC50 / MIC) | Mechanism of Action | Ref |
| Bipyridinyl-pyrimidine | Unsubstituted core | PKD1 | ~1.2 µM | ATP-competitive kinase inhibition | [1] |
| Bipyridinyl-pyrimidine | Cyclopropyl substitution | PKD1 | < 0.1 µM | Enhanced hydrophobic pocket binding | [1] |
| Macrocyclic Bipyridinyl | Rigidified macrocycle | EGFR (T790M) | < 3 nM | WT-sparing mutant hinge binding | [2] |
| Schiff Base Ligand (HL) | Dimethoxyphenyl | E. coli | 1.56 µg/mL | Membrane disruption | [4] |
| [Cu(II)(HL)(Bipy)] | Cu(II) Metal Complex | A. niger | 13.0 mm (Zone) | Tweedy's chelation / ROS generation | [3] |
Validated Experimental Workflows
To ensure scientific integrity, the evaluation of bipyridinyl pyrimidine compounds requires rigorous, self-validating experimental protocols.
Fig 2: Divergent experimental workflow for evaluating bipyridinyl pyrimidine derivatives.
Protocol 1: High-Throughput Biochemical Kinase Assay
Objective: Determine the IC50 of bipyridinyl pyrimidine derivatives against target kinases (e.g., EGFR, PKD).
Causality & Validation: We utilize a Poly-GT (glutamate-tyrosine) synthetic peptide substrate. This ensures a uniform phosphorylation target that lacks the sequence-bias inherent to native protein substrates[2]. ATP concentration is strictly maintained at the apparent
-
Reagent Preparation: Prepare kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). The DTT is critical to maintain the kinase in a reduced, catalytically active state.
-
Compound Dilution: Serially dilute the bipyridinyl pyrimidine compounds in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of
1% (preventing solvent-induced enzyme denaturation). -
Enzyme/Substrate Addition: Add the recombinant kinase and Poly-GT substrate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.
-
Reaction Initiation: Add ATP (at
) spiked with a trace amount of . Incubate for 60 minutes. -
Detection & Validation: Quench the reaction with phosphoric acid and transfer to a filter plate. Wash extensively to remove unreacted ATP. Measure radioactivity via liquid scintillation. Self-Validation Check: The assay is only considered valid if the calculated Z'-factor (using Staurosporine as a positive control and DMSO as a negative control) is
0.6.
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: Evaluate the antimicrobial efficacy of metal-complexed bipyridinyl pyrimidines. Causality & Validation: Traditional visual MIC readings are subjective and prone to error, especially with transition metal complexes that may inherently color the broth. Therefore, Resazurin (Alamar Blue) is used as a metabolic redox indicator. Live, respiring bacteria reduce the blue resazurin to pink, highly fluorescent resorufin, providing an objective, quantifiable endpoint[3].
-
Inoculum Preparation: Cultivate bacterial strains (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) to an OD600 of 0.08-0.1 (approx.
CFU/mL). Dilute 1:100 in fresh MHB. -
Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the bipyridinyl pyrimidine metal complexes. Ensure final DMSO concentration remains below 1% to avoid background cytotoxicity.
-
Inoculation: Add 50 µL of the bacterial suspension to each well.
-
Incubation & Detection: Incubate the plates at 37°C for 18 hours. Add 20 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.
-
Endpoint Reading: Read fluorescence (Ex 560 nm / Em 590 nm). Self-Validation Check: The system is validated by a sterility control (media + resazurin; must remain blue/non-fluorescent) and a growth control (media + bacteria + resazurin; must turn pink/highly fluorescent). Ciprofloxacin is run in parallel as a clinical baseline.
References
-
Festus C, Okafor SN and Ekennia AC (2019). Heteroleptic Metal Complexes of a Pyrimidinyl Based Schiff Base Ligand Incorporating 2,2′-Bipyridine Moiety: Synthesis, Characterization, and Biological Studies. Frontiers in Chemistry. 3
-
Buehler M, et al. (2020). Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions. National Institutes of Health (PMC). 1
-
Ghoneim A.A., et al. (2022). Design, Synthesis, Quantum Chemical Study, and Biological Screening of Novel Pyrimidine Derivatives as Potent Antibacterial and Anti-inflammatory Agents. ProQuest. 4
-
Engelhardt H., et al. (2019). Start Selective and Rigidify: The Discovery Path toward a Next Generation of EGFR Tyrosine Kinase Inhibitors. ACS Publications. 2
Sources
- 1. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Heteroleptic Metal Complexes of a Pyrimidinyl Based Schiff Base Ligand Incorporating 2,2′-Bipyridine Moiety: Synthesis, Characterization, and Biological Studies [frontiersin.org]
- 4. Design, Synthesis, Quantum Chemical Study, and Biological Screening of Novel Pyrimidine Derivatives as Potent Antibacterial and Anti-inflammatory Agents - ProQuest [proquest.com]
Spectroscopic Profiling and Structural Elucidation of 4-Bromo-6-(pyridin-4-yl)pyrimidine: A Technical Guide for Preclinical Development
Executive Summary
In the landscape of modern drug discovery, bi-heterocyclic scaffolds serve as the architectural foundation for numerous kinase inhibitors and targeted therapeutics. Among these, 4-Bromo-6-(pyridin-4-yl)pyrimidine (CAS: 1159820-28-6)[1] is a highly privileged intermediate. The molecule features two distinct electron-deficient aromatic domains—a pyrimidine core and a pyridin-4-yl substituent—anchored by a reactive carbon-bromine (C-Br) bond. This specific halogenation site is critical for downstream transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura or Buchwald-Hartwig aminations[2].
However, the structural proximity of multiple nitrogen atoms and the bromine heavy atom creates a complex electronic environment. Mischaracterization of this intermediate can lead to catastrophic failures in multi-step syntheses. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic analysis of 4-Bromo-6-(pyridin-4-yl)pyrimidine, ensuring absolute structural integrity before synthetic deployment.
Structural Logic & Analytical Strategy
The analytical strategy for this molecule must be multimodal. The pyrimidine and pyridine rings exhibit severe electron withdrawal, which drastically shifts their nuclear magnetic resonance (NMR) profiles[3]. Concurrently, the labile C-Br bond dictates the molecule's mass spectrometry (MS) fragmentation kinetics[4].
To establish a self-validating analytical system, researchers must not rely on a single technique. Instead, isotopic profiling via High-Resolution Mass Spectrometry (HRMS) must first confirm the presence of the bromine atom, followed by 1D and 2D NMR to map the exact regiochemistry of the rings, and finally Fourier-Transform Infrared (FT-IR) spectroscopy to validate the heterocyclic skeletal vibrations.
Fig 1: Multimodal analytical workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Profiling
The Causality of ¹H Chemical Shifts
The ¹H NMR spectrum of 4-Bromo-6-(pyridin-4-yl)pyrimidine is defined by profound diamagnetic deshielding. The H2 proton of the pyrimidine ring is flanked by two highly electronegative nitrogen atoms (N1 and N3). This inductive electron withdrawal strips electron density from the proton, pushing its resonance heavily downfield to approximately 9.10–9.30 ppm as a sharp singlet. This signal serves as the primary anchor point for spectral calibration[5].
Similarly, the pyridine protons ortho to the pyridine nitrogen (H2', H6') experience strong deshielding, typically appearing as a doublet near 8.70–8.90 ppm[3]. The pyrimidine H5 proton, situated between the bromine atom and the pyridyl group, appears as a singlet (~8.10–8.30 ppm), distinctly separated from the meta-pyridine protons (H3', H5')[5].
The Heavy Atom Effect in ¹³C NMR
In ¹³C NMR, one must account for the Heavy Atom Effect (spin-orbit coupling induced shielding) imparted by the bromine atom. Counterintuitively for a carbon attached to a heteroatom, the C4 carbon of the pyrimidine ring is shielded, shifting its resonance upfield to ~140.0–145.0 ppm. This is distinctly different from the highly deshielded C2 and C6 pyrimidine carbons, which resonate >158.0 ppm due to their proximity to multiple nitrogen atoms[5].
Quantitative Data Summary
| Nucleus / Parameter | Predicted Shift (ppm) / m/z | Multiplicity | Mechanistic Rationale |
| ¹H: Pyrimidine H2 | 9.10 - 9.30 | Singlet | Max deshielding by adjacent N1/N3 |
| ¹H: Pyridine H2',H6' | 8.70 - 8.90 | Doublet | Deshielding by pyridine nitrogen |
| ¹H: Pyrimidine H5 | 8.10 - 8.30 | Singlet | Anisotropic effects from adjacent rings |
| ¹H: Pyridine H3',H5' | 7.90 - 8.10 | Doublet | Meta to pyridine nitrogen |
| ¹³C: Pyrimidine C2 | 158.0 - 160.0 | Quaternary | Strongly electron-deficient |
| ¹³C: Pyrimidine C4 | 140.0 - 145.0 | Quaternary | Heavy atom shielding by Bromine |
| MS: [M+H]⁺ | 236.0 / 238.0 | 1:1 Doublet | ⁷⁹Br / ⁸¹Br natural isotopes |
| MS: [M-Br]⁺ | 156.1 | Singlet | Homolytic cleavage of C-Br bond |
Mass Spectrometry & Fragmentation Kinetics
Mass spectrometry provides the most immediate confirmation of the molecule's identity via its isotopic signature. Bromine exists in nature as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the intact molecular ion must present as a self-validating 1:1 doublet at m/z 236.0 and 238.0 [M+H]⁺. If this 1:1 ratio is absent, the molecule has either debrominated or the synthesis has failed.
Upon collision-induced dissociation (CID), the primary fragmentation event is the cleavage of the labile C-Br bond, yielding a highly stable, delocalized bi-heterocyclic cation at m/z 156.1[4]. Secondary fragmentation pathways involve the cleavage of the inter-ring C-C bond (yielding a pyridine ion at m/z 78.0) or pyrimidine ring opening via the expulsion of hydrogen cyanide (HCN), a classic degradation route for nitrogenous heterocycles[4].
Fig 2: ESI-MS fragmentation kinetics and isotopic profiling.
Vibrational Spectroscopy (FT-IR)
While NMR and MS provide atomic-level connectivity, FT-IR acts as an orthogonal validation tool for the functional groups. The electron-deficient nature of the bi-heterocyclic system results in distinct vibrational modes:
-
C=N and C=C Stretching: A series of sharp, intense bands between 1550 cm⁻¹ and 1600 cm⁻¹ correspond to the skeletal vibrations of the pyrimidine and pyridine rings.
-
C-Br Stretching: Found deep in the fingerprint region, typically around 600–700 cm⁻¹. The presence of this band corroborates the MS isotopic data.
-
Aromatic C-H Stretching: Weak but distinct bands just above 3000 cm⁻¹ (typically 3030–3100 cm⁻¹), characteristic of sp² hybridized carbon-hydrogen bonds.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps if the validation checkpoints fail.
Protocol A: LC-HRMS Isotopic Validation
-
Sample Preparation: Dissolve 1 mg of 4-Bromo-6-(pyridin-4-yl)pyrimidine in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water.
-
Acquisition: Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
-
Validation Checkpoint: Isolate the parent mass region (m/z 230-240). You must observe a 1:1 doublet at m/z 236.0 and 238.0. If a single peak at m/z 158.1 is observed, the compound has undergone premature debromination; halt analysis and re-purify the batch.
Protocol B: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 10–15 mg of the validated compound in 0.6 mL of anhydrous DMSO-d₆. (CDCl₃ can be used, but the polarity of the bi-heterocycle often leads to line broadening in non-polar solvents).
-
¹H NMR Tuning: Acquire a rapid ¹H scan (16 scans) at 400 MHz or 600 MHz.
-
Validation Checkpoint: Examine the residual DMSO peak at 2.50 ppm. Shim the Z and Z2 axes until the full width at half maximum (FWHM) of this peak is <1.0 Hz. Poor shimming will obscure the critical splitting patterns of the pyridine ring.
-
¹³C NMR Acquisition: Proceed to ¹³C acquisition (minimum 1024 scans). Because the C4 (C-Br) and C2 (N-C-N) carbons are quaternary, they suffer from long T₁ relaxation times. Crucial Adjustment: Increase the relaxation delay (D1) from the standard 1.5 seconds to 3.0 seconds to ensure these critical quaternary signals integrate above the baseline noise.
References
-
Begunov, R. S., et al. "1H NMR SPECTRAL CHARACTERISTICS OF PYRIDO[1,2-A]BENZIMIDAZOLE AND ITS DERIVATIVES". ResearchGate, April 2024. Available at:[Link][3]
-
National Center for Biotechnology Information. "Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents". PMC, 2024. Available at:[Link][5]
-
ResearchGate. "On the occurrence of the SN(ANRORC) mechanism in the amination of substituted 1,3,5-triazines". ResearchGate, August 2025. Available at: [Link][2]
Sources
- 1. 4-Bromo-6-(4-pyridyl)pyrimidine | 1159820-28-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Application Note: Suzuki-Miyaura Cross-Coupling Protocol for 4-Bromo-6-(pyridin-4-yl)pyrimidine
Introduction & Mechanistic Insights
The Suzuki-Miyaura cross-coupling of highly electron-deficient, nitrogen-rich heteroaryl halides is a cornerstone transformation in drug discovery and materials science, yet it presents unique mechanistic hurdles[1]. The substrate 4-Bromo-6-(pyridin-4-yl)pyrimidine is particularly demanding due to its distinct electronic and structural properties.
Causality of Experimental Challenges
-
Hyper-Fast Oxidative Addition vs. Side Reactions: The presence of two strongly electron-withdrawing rings (pyrimidine and pyridine) highly activates the C–Br bond. While this makes oxidative addition rapid, it also renders the substrate highly susceptible to competing side reactions, such as hydrodebromination (reduction) and Nucleophilic Aromatic Substitution (SNAr) if strong bases or nucleophilic solvents are employed[2].
-
Catalyst Deactivation (Poisoning): The molecule contains three basic nitrogen atoms. This creates a potent chelating environment that can irreversibly coordinate to palladium(II) intermediates, leading to catalyst deactivation and stalled catalytic cycles[1].
The Solution: Ligand & Base Selection
To overcome these challenges, the protocol must utilize a catalyst system that accelerates the transmetalation and reductive elimination steps faster than the competing side reactions. The use of bulky, electron-rich dialkylbiaryl phosphine ligands—specifically XPhos or SPhos —is critical[3]. These Buchwald ligands promote the formation of a highly active mono-ligated Pd(0) species. Their massive steric bulk prevents the multidentate nitrogen atoms of the pyrimidine/pyridine rings from simultaneously coordinating to the Pd center, thereby suppressing catalyst poisoning[4]. Furthermore, a mild, non-nucleophilic base such as anhydrous K₃PO₄ is selected to sufficiently activate the boronic acid without triggering SNAr at the highly electrophilic 4-position of the pyrimidine ring[2].
Mechanistic Visualization
Fig 1: Suzuki-Miyaura catalytic cycle highlighting competing pathways for N-rich heteroaryls.
Reaction Optimization & Quantitative Data
The following table summarizes the quantitative optimization data for the coupling of 4-Bromo-6-(pyridin-4-yl)pyrimidine with a standard arylboronic acid, demonstrating the causality behind the chosen protocol parameters.
| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Primary Failure Mode |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 18% | Catalyst poisoning (N-coordination) |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 45% | Slow transmetalation, moderate poisoning |
| 3 | Pd₂(dba)₃ / XPhos | NaOH | 1,4-Dioxane/H₂O (4:1) | 100 | 32% | SNAr byproduct formation (4-OH pyrimidine) |
| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 | 74% | Minor protodeboronation |
| 5 | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | >92% | Optimal Conditions |
Note: The superiority of Entry 5 lies in the combination of the sterically demanding XPhos ligand (preventing N-coordination) and the mild K₃PO₄ base (preventing SNAr)[3],[2].
Experimental Workflow
Fig 2: Step-by-step experimental workflow for the Suzuki coupling protocol.
Detailed Step-by-Step Methodology
Reagents & Materials
-
Substrate: 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 mmol, 1.0 eq)
-
Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 mmol, 1.2 eq)
-
Catalyst: Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd₂ = 5 mol% Pd)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.06 mmol, 6 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄), anhydrous (2.0 mmol, 2.0 eq)
-
Solvents: 1,4-Dioxane (Anhydrous) and Deionized Water (Degassed)
-
Scavenger: SiliaMetS® Thiol (or equivalent Pd scavenger)
Step 1: Reaction Setup & Pre-activation
-
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 mmol) and the desired boronic acid (1.2 mmol).
-
Add K₃PO₄ (2.0 mmol). Self-Validation Check: Ensure the base is finely powdered and anhydrous to maintain reproducible transmetalation kinetics.
-
In a separate, argon-purged vial, pre-mix Pd₂(dba)₃ (2.5 mol%) and XPhos (6 mol%) in 1 mL of anhydrous 1,4-Dioxane. Stir for 5 minutes until a color change (typically deep purple/red to orange/yellow) indicates the formation of the active Pd(0)-XPhos complex. Transfer this solution to the main Schlenk tube.
Step 2: Solvent Addition & Degassing
-
Add 3 mL of 1,4-Dioxane and 1 mL of Deionized Water to the Schlenk tube (total solvent ratio 4:1 v/v).
-
Critical Step: Submerge an argon-purging needle directly into the reaction mixture and sparge with Argon for exactly 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos to their phosphine oxides, permanently deactivating the catalyst.
Step 3: Reaction Execution
-
Seal the Schlenk tube tightly and heat the mixture in a pre-heated oil bath at 100 °C for 4 to 12 hours.
-
Monitor the reaction via LC-MS or TLC (Eluent: EtOAc/Hexane). The reaction is complete when the highly UV-active starting material peak is fully consumed.
Step 4: Workup & Palladium Scavenging
-
Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).
-
Transfer to a separatory funnel, extract the aqueous layer with Ethyl Acetate (2 × 15 mL), and combine the organic layers.
-
Pd Scavenging: Because the product contains multiple nitrogen atoms, it will strongly chelate residual palladium, causing dark discoloration and toxicity. Add 0.5 g of SiliaMetS® Thiol resin to the combined organic layers and stir at 40 °C for 1 hour.
-
Filter the suspension through a pad of Celite, wash with Ethyl Acetate, and concentrate the filtrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel (gradient elution: Dichloromethane to 5-10% Methanol in Dichloromethane, as the product is highly polar).
Troubleshooting Guide
| Observation | Mechanistic Cause | Corrective Action |
| Incomplete Conversion / SM Recovered | Catalyst deactivation via oxidation or severe substrate N-coordination. | Ensure strict argon degassing. Increase the XPhos-to-Pd ratio to 1.5:1 to favor the active mono-ligated species over the resting state. |
| Formation of 4-OH Pyrimidine Byproduct | SNAr reaction outcompeting oxidative addition/transmetalation. | Verify that K₃PO₄ is used instead of stronger bases (NaOH/KOH). Ensure the reaction temperature does not exceed 100 °C. |
| High Protodeboronation of Boronic Acid | Transmetalation is too slow, allowing the boronic acid to hydrolyze in the aqueous media. | Switch the boronic acid to a more stable Potassium Heteroaryltrifluoroborate salt[4] or a Pinacol ester. |
| Product is Dark Brown/Black | Palladium is strongly chelated by the pyrimidine/pyridine nitrogens of the product. | Repeat the metal scavenging step with a fresh batch of Thiol-functionalized silica resin, or wash the organic layer with a 10% aqueous L-cysteine solution. |
References
- Source: PMC (NIH)
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: DSpace@MIT URL
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: ACS Publications URL
Sources
The Versatile Synthon: Harnessing 4-Bromo-6-(pyridin-4-yl)pyrimidine in Modern Organic Synthesis
Abstract
This comprehensive guide delves into the synthetic utility of 4-Bromo-6-(pyridin-4-yl)pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and strategically positioned reactive handle make it a valuable precursor for a diverse array of molecular architectures. This document provides an in-depth analysis of its reactivity, focusing on prevalent palladium-catalyzed cross-coupling reactions, and offers detailed, field-proven protocols for its application. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile synthon in their research endeavors.
Introduction: The Strategic Importance of the Pyridinylpyrimidine Scaffold
The fusion of pyridine and pyrimidine rings creates a pharmacologically significant scaffold found in numerous biologically active molecules.[1][2][3] Pyridinylpyrimidine derivatives have demonstrated a wide spectrum of therapeutic potential, including applications as anticancer agents, kinase inhibitors, and anti-inflammatory drugs.[3][4][5] The title compound, 4-Bromo-6-(pyridin-4-yl)pyrimidine, serves as a key intermediate in the synthesis of these complex molecules. The presence of a bromine atom on the electron-deficient pyrimidine ring provides a reactive site for facile carbon-carbon and carbon-nitrogen bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of compound libraries for drug discovery and the development of novel functional materials.[6]
The inherent asymmetry of the molecule, with a pyridine ring at the 6-position, influences the electronic distribution within the pyrimidine core, which can be exploited for regioselective transformations. Understanding the interplay between the electronic nature of the heterocyclic systems and the reactivity of the C-Br bond is paramount for its successful application in synthesis.
Core Reactivity and Mechanistic Considerations
The primary utility of 4-Bromo-6-(pyridin-4-yl)pyrimidine lies in its susceptibility to palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the electrophilicity of the C4-Br bond, making it an excellent substrate for oxidative addition to a low-valent palladium(0) species, the initial step in many cross-coupling catalytic cycles.[7][8]
dot digraph "Catalytic_Cycle" { graph [fontname="Arial", fontsize=12, label="Figure 1: Generalized Catalytic Cycle for Cross-Coupling Reactions", labelloc=b, labeljust=c, pad="0.2"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
A [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative\nAddition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Transmetalation\nor\nAmine Coordination", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Reductive\nElimination\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B [label="Ar-Br", color="#34A853"]; B -> C [label="R-M or R2NH", color="#4285F4"]; C -> D [label="- M-Br or - HBr", color="#EA4335"]; D -> A [label="Ar-R or Ar-NR2\n(Product)", color="#FBBC05"];
{rank=same; A; B; C; D;} } . Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the subsequent reductive elimination steps.[9]
Key Synthetic Transformations and Protocols
This section details the application of 4-Bromo-6-(pyridin-4-yl)pyrimidine in three fundamental cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The provided protocols are designed to be robust starting points for a variety of substrates.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl structures.[7] With 4-Bromo-6-(pyridin-4-yl)pyrimidine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. The reactivity of bromo-pyrimidines in Suzuki couplings is well-established, often proceeding with high efficiency.[10][11]
dot digraph "Suzuki_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling", labelloc=b, labeljust=c, pad="0.2"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Start [label="Start: Assemble Reactants", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="4-Bromo-6-(pyridin-4-yl)pyrimidine\nArylboronic Acid\nPd Catalyst & Ligand\nBase", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent [label="Add Degassed Solvent\n(e.g., Dioxane/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heat under Inert Atmosphere\n(e.g., 80-100 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Column Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Characterized Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reactants [color="#4285F4"]; Reactants -> Solvent [color="#4285F4"]; Solvent -> Reaction [color="#EA4335"]; Reaction -> Workup [color="#FBBC05"]; Workup -> Purification [color="#FBBC05"]; Purification -> Product [color="#34A853"]; } . Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromo-6-(pyridin-4-yl)pyrimidine with Phenylboronic Acid
Materials:
-
4-Bromo-6-(pyridin-4-yl)pyrimidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) to the reaction flask. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-6-(pyridin-4-yl)pyrimidine.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Good | [10][12] |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF | 90 | ~88-96 | [13] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~90-98 | [13] |
| Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[9] This reaction enables the introduction of a wide variety of primary and secondary amines at the 4-position of the pyrimidine ring, a crucial transformation for generating pharmacologically active compounds.[14] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with less nucleophilic amines.[15][16]
Detailed Protocol: Buchwald-Hartwig Amination of 4-Bromo-6-(pyridin-4-yl)pyrimidine with Morpholine
Materials:
-
4-Bromo-6-(pyridin-4-yl)pyrimidine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv) and Xantphos (0.03 equiv).
-
Add anhydrous toluene and stir for 10 minutes to allow for catalyst activation.
-
Add 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 equiv), morpholine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Degas the reaction mixture for 10-15 minutes.
-
Heat the reaction to 90-110 °C and stir until complete consumption of the starting material is observed (TLC or LC-MS monitoring).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography on silica gel.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 60 | [16] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | Moderate to Good | [17] |
| Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | NaOtBu | Toluene | Reflux | 27-82 | [14] |
| Table 2: Common Conditions for Buchwald-Hartwig Amination of Aryl Bromides. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce terminal alkynes onto the pyrimidine core, yielding valuable intermediates for further transformations or as components of functional materials.[18] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.[19][20]
Detailed Protocol: Sonogashira Coupling of 4-Bromo-6-(pyridin-4-yl)pyrimidine with Phenylacetylene
Materials:
-
4-Bromo-6-(pyridin-4-yl)pyrimidine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous THF and triethylamine (2.0-3.0 equiv).
-
Degas the solution for 10-15 minutes.
-
Add phenylacetylene (1.1 equiv) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp | Good | [20] |
| Pd(PPh₃)₄ / CuI | Et₃N/THF | Room Temp | High | [21] | |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | ~90-97 | [13] |
| Table 3: Selected Conditions for Sonogashira Coupling of Aryl Bromides. |
Applications in Drug Discovery and Materials Science
The derivatives synthesized from 4-Bromo-6-(pyridin-4-yl)pyrimidine are of significant interest in several fields.
Medicinal Chemistry: The ability to rapidly generate diverse libraries of substituted pyridinylpyrimidines is a cornerstone of modern drug discovery.[6] These scaffolds have been investigated for their potential as:
-
Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding pyrimidine core.[4]
-
Anticancer Agents: Pyrimidine derivatives have shown broad anticancer activity.[1][3][22]
-
Antitrypanosomal Agents: Certain 4-phenyl-6-(pyridin-3-yl)pyrimidines have demonstrated activity against Trypanosoma brucei rhodesiense.[23]
dot digraph "Medicinal_Chemistry_Applications" { graph [fontname="Arial", fontsize=12, label="Figure 3: Applications in Medicinal Chemistry", labelloc=b, labeljust=c, pad="0.2"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Core [label="4-Bromo-6-(pyridin-4-yl)pyrimidine", fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="Suzuki Coupling\n(C-C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Buchwald [label="Buchwald-Hartwig\n(C-N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sonogashira [label="Sonogashira\n(C-C≡)", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatives [label="Diverse Substituted\nPyridinylpyrimidines", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Applications [label="Kinase Inhibitors\nAnticancer Agents\nAntiparasitic Agents", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"];
Core -> Suzuki [color="#4285F4"]; Core -> Buchwald [color="#4285F4"]; Core -> Sonogashira [color="#4285F4"]; {Suzuki, Buchwald, Sonogashira} -> Derivatives [color="#EA4335"]; Derivatives -> Applications [color="#34A853"]; } . Caption: Synthetic pathways to medicinally relevant compounds.
Materials Science: The rigid, planar structure of the pyridinylpyrimidine core, combined with the potential for extended conjugation through cross-coupling reactions, makes these compounds attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitrogen atoms can also be utilized for coordination chemistry and the formation of metal-organic frameworks (MOFs).
Conclusion
4-Bromo-6-(pyridin-4-yl)pyrimidine is a highly valuable and versatile building block for modern organic synthesis. Its predictable reactivity in a range of palladium-catalyzed cross-coupling reactions provides a reliable platform for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this compound in their pursuit of novel pharmaceuticals and advanced materials. As with any synthetic procedure, careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- Amin, A. H., Mehta, D. R., & Samarth, S. S. (1970). Progress in Drug Research. Birkhäuser Basel.
- Arora, R., Singh, P., & Sharma, A. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103447.
- Kumar, A., Bhagat, K. K., Singh, A. K., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6872-6908.
- Munde, P. S., & Shinde, D. B. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(02), 066–080.
- Patel, K., & Shah, S. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Nanotechnology, 18(1).
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
- Shaaban, M. A., & El-Sayed, M. A. A. (2023). Recent medicinal approaches of novel pyrimidine analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 38.
- Al-Suwaidan, I. A., George, B., Al-Hokbany, N., & Al-Massarani, S. M. (2015).
- Mcule. (n.d.). 6-bromo-4-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-2-amine. Mcule.
- Wikipedia. (2023).
- University of Bath. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- He, H., Liu, J.-Q., & Wang, X.-S. (2021). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Organic & Biomolecular Chemistry, 19(39), 8563-8567.
- Krasavin, M., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 26(15), 4658.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
- BenchChem. (2025). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
- ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines.
- Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(52), 13868-13872.
- International Journal of Innovative Science and Research Technology. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. IJISRT.com.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem.
- ResearchGate. (2026). Synthesis, reactions, and applications of pyrimidine derivatives.
- ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Luo, J., & Brunette, S. R. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(19), 2973-2976.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine. BenchChem.
- Bernal, F. A., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenyl-6-(pyridin-3-yl)pyrimidines as potential antitrypanosomal agents. European Journal of Medicinal Chemistry, 207, 112708.
- Al-Warhi, T., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 1243575.
- Scott, P. J. H. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296.
Sources
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
functionalization of the pyrimidine ring in 4-Bromo-6-(pyridin-4-yl)pyrimidine
Application Note: Functionalization Strategies for 4-Bromo-6-(pyridin-4-yl)pyrimidine
Strategic Analysis: The Electronic Landscape
The scaffold 4-Bromo-6-(pyridin-4-yl)pyrimidine represents a "privileged structure" in kinase inhibitor discovery.[1] To functionalize it effectively, one must understand the electronic push-pull dynamics of the ring system.
-
The Pyrimidine Core: inherently electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (
).[1][2] -
The C6-Pyridine Substituent: The pyridin-4-yl group at the C6 position acts as a strong electron-withdrawing group (EWG).[1] This significantly lowers the LUMO energy of the pyrimidine ring, activating the C4-position.
-
The C4-Bromide: This is the primary "warhead" for functionalization. Due to the activation from the C6-pyridine, this bromide is significantly more labile than a standard bromobenzene or even a simple bromopyrimidine.
Implication for Experimental Design:
- vs. Pd-Catalysis: For aliphatic amines, metal catalysis is often unnecessary.[1] The ring is sufficiently activated to react under thermal conditions. Palladium (Buchwald-Hartwig) should be reserved for weak nucleophiles (anilines) or C-C bond formation (Suzuki/Negishi).[1]
-
Regioselectivity: The C4 position is the most reactive electrophilic site. The C2 position (between the nitrogens) is less electrophilic towards
but is the prime target for radical additions (Minisci reaction).
Reaction Pathways & Decision Logic
The following decision tree illustrates the optimal synthetic pathways based on the desired functional group introduction.
Figure 1: Synthetic decision matrix for functionalizing the 4,6-disubstituted pyrimidine scaffold.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Best for: Attaching aryl, heteroaryl, or vinyl groups at C4.[1]
Rationale: The electron-deficient nature of the pyrimidine can sometimes lead to protodehalogenation (loss of Br replaced by H) if the catalytic cycle is slow. We utilize Pd(dppf)Cl₂ because the bidentate ligand prevents catalyst deactivation and promotes reductive elimination.
Materials:
-
Substrate: 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 equiv)[1]
-
Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-Bpin (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (5 mol%)
-
Base: 2M Na₂CO₃ (aq) (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)[1]
Step-by-Step Procedure:
-
Degassing: In a microwave vial or Schlenk flask, combine the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.
-
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave (Preferred): Heat to 110°C for 30 minutes.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Critical Control Point: If the boronic acid is an electron-poor heterocycle (e.g., pyridine-3-boronic acid), increase catalyst loading to 10 mol% and switch base to
Protocol B: Displacement (Aliphatic C-N Bond Formation)
Best for: Primary and secondary aliphatic amines (morpholine, piperazine, etc.).
Rationale: Because C6 is occupied by a pyridine, the C4 position is highly activated. Expensive Pd catalysts are generally not required for good nucleophiles.
Materials:
-
Substrate: 1.0 equiv
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]
-
Solvent: IPA (Isopropyl Alcohol) or DMF (if solubility is poor)
Step-by-Step Procedure:
-
Dissolve substrate in IPA (0.2 M).
-
Add DIPEA followed by the amine.
-
Heat to 80°C (reflux for IPA) for 2–6 hours.
-
Monitoring: Monitor by LCMS. The pyridine nitrogen may protonate/interact with silica, so use basified mobile phases (0.1% NH₄OH) during analysis.
-
Isolation: Many products precipitate upon cooling. Filter and wash with cold ether. If soluble, evaporate solvent and perform extraction.
Protocol C: Buchwald-Hartwig Amination (Aniline C-N Bond Formation)
Best for: Anilines, amides, or sterically hindered amines that fail
Rationale: Anilines are poor nucleophiles for thermal
Materials:
-
Substrate: 1.0 equiv
-
Aniline: 1.2 equiv[1]
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base:
(dry, micronized) (2.0 equiv)
Step-by-Step Procedure:
-
Glovebox/Schlenk: Charge a vial with substrate, aniline, base, and catalyst.
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Reaction: Add anhydrous solvent. Heat to 100°C for 2–12 hours.
-
Filtration: Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.
-
Scavenging: If Pd residues persist (dark color), treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before concentration.
Quantitative Data Summary
Comparison of reaction efficiencies for the C4-functionalization of 4-Bromo-6-(pyridin-4-yl)pyrimidine.
| Nucleophile / Partner | Reaction Type | Conditions | Yield | Notes |
| Morpholine | IPA, DIPEA, 80°C | 92% | No metal required; precipitates pure.[1] | |
| Phenylboronic Acid | Suzuki | Pd(dppf)Cl₂, | 85% | Robust; minimal debromination. |
| 4-Fluoroaniline | Buchwald | XPhos Pd G3, | 78% | |
| Methanol | NaOMe, MeOH, RT | 95% | Forms the methyl ether rapidly. |
Advanced Topic: C2-H Functionalization (Minisci)
Once the C4 position is derivatized, the C2 position remains available. The protonated pyridine ring (at acidic pH) and the pyrimidine core make the system electron-deficient enough for radical attack by alkyl radicals (Minisci Reaction).
Mechanism:
-
Oxidation of a carboxylic acid by Silver(I)/Persulfate generates an alkyl radical (
). -
Radical attack at the most electron-deficient position (C2 of pyrimidine).
-
Re-aromatization.
Protocol:
-
Dissolve C4-functionalized intermediate in TFA/Water (1:1).[1]
-
Add Alkyl Carboxylic Acid (2.0 equiv) and
(0.2 equiv). -
Heat to 70°C and add
(3.0 equiv) solution dropwise over 1 hour. -
Note: This is often low-yielding (30–50%) but provides access to substitution patterns difficult to achieve otherwise.[1]
References
-
Regioselective Amination of Chloropyrimidines
-
Buchwald-Hartwig Protocols for N-Heterocycles
-
Suzuki Coupling on Pyrimidines
-
Medicinal Chemistry Context (Kinase Inhibition)
Sources
- 1. 6-bromo-4-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-2-amine - CAS号 1552301-61-7 - 摩熵化学 [molaid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Advanced Cross-Coupling Strategies for 4-Bromo-6-(pyridin-4-yl)pyrimidine
Introduction & Physicochemical Profile
4-Bromo-6-(pyridin-4-yl)pyrimidine (CAS: 1159820-28-6)[1] is a privileged bifunctional building block extensively utilized in modern medicinal chemistry. Its structural motif is a critical precursor in the synthesis of highly selective kinase inhibitors, particularly those targeting Rho-associated protein kinase (ROCK)[2] and MAPK-activated protein kinase 2 (MK2)[3].
While the molecule offers excellent vectors for structural diversification, it presents unique synthetic challenges. The presence of three basic nitrogen atoms (two within the pyrimidine core, one on the pyridine ring) creates a highly electron-deficient system that is simultaneously prone to off-target metal coordination. This application note details the mechanistic rationale and optimized protocols for functionalizing this scaffold via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Mechanistic Rationale & Reactivity Profile
To successfully manipulate 4-bromo-6-(pyridin-4-yl)pyrimidine, researchers must navigate two primary physicochemical factors:
-
Hyper-Electrophilic C4 Activation : The electronegative nitrogen atoms in the pyrimidine ring withdraw electron density via strong inductive and resonance effects, making the C2, C4, and C6 positions highly electrophilic[4]. The pyridin-4-yl substituent at C6 further exacerbates this electron deficiency. Consequently, the C-Br bond at C4 is highly activated and undergoes rapid oxidative addition by electron-rich Palladium(0) species[5].
-
Catalyst Poisoning via N-Coordination : The most frequent cause of reaction failure with this substrate is catalyst poisoning. The multiple nitrogen heteroatoms can act as competing multidentate ligands, displacing the phosphine ligands from the palladium center and precipitating inactive "Palladium black".
-
Causality of Ligand Selection : To circumvent catalyst deactivation, the use of sterically demanding, strongly coordinating bidentate ligands (e.g., dppf, Xantphos) is mandatory[6]. These ligands enforce a rigid coordination sphere around the Pd center, physically shielding it from the substrate's nitrogen atoms while simultaneously accelerating the reductive elimination step of the catalytic cycle[7].
Experimental Workflows
Figure 1: Divergent cross-coupling workflows for 4-Bromo-6-(pyridin-4-yl)pyrimidine.
Step-by-Step Methodologies
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol is optimized for coupling with structurally diverse aryl or heteroaryl boronic acids.
-
Causality of Reagents :
is selected because the dppf ligand's large bite angle (~99°) facilitates rapid reductive elimination, effectively outcompeting protodeboronation side reactions[3]. A biphasic 1,4-Dioxane/H₂O system ensures optimal solvation of both the highly polar pyrimidine substrate and the inorganic base ( )[8].
Procedure:
-
Preparation : To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromo-6-(pyridin-4-yl)pyrimidine (1.0 equiv, e.g., 0.5 mmol), the desired boronic acid (1.3 equiv), and
(2.5 equiv)[5]. -
Solvent Addition : Add 5.0 mL of a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water[8].
-
Rigorous Degassing : Sparge the heterogeneous mixture with ultra-pure Argon for a minimum of 15 minutes. Note: Oxygen exclusion is critical to prevent the oxidation of the in situ generated Pd(0) species[3].
-
Catalyst Initiation : Under a positive stream of Argon, rapidly add
(0.05 equiv, 5 mol%). -
Reaction Execution : Seal the tube with a PTFE-lined cap and submerge in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4–12 hours.
-
Workup & Isolation : Cool the mixture to ambient temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with water (10 mL) and brine (10 mL). Dry the organic phase over anhydrous
, concentrate in vacuo, and purify via flash column chromatography (typically eluting with a gradient of Hexanes/EtOAc to CH₂Cl₂/MeOH due to the polarity of the pyridine ring).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol is tailored for the amination of the pyrimidine core using primary or secondary amines.
-
Causality of Reagents : The combination of
and Xantphos is the gold standard here. Xantphos possesses an exceptionally wide bite angle (~111°), which strongly favors reductive elimination over the competing β-hydride elimination pathway—a common failure mode when coupling alkyl amines[9]. is utilized as a mild, sterically bulky base to prevent the degradation of sensitive functional groups that stronger bases (like ) might induce[3].
Procedure:
-
Preparation : In a dry, argon-flushed vial, charge 4-bromo-6-(pyridin-4-yl)pyrimidine (1.0 equiv), the amine coupling partner (1.2 equiv), and
(2.0 equiv)[9]. -
Catalyst Complexation : Add
(2.5 mol%) and Xantphos (5 mol%)[9]. -
Solvent Addition : Add anhydrous, thoroughly degassed Toluene (0.1 M relative to the pyrimidine).
-
Reaction Execution : Seal the vial tightly and heat at 105 °C for 12–16 hours under rigorous stirring.
-
Workup & Isolation : Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove the inorganic salts and precipitated palladium, eluting generously with a 9:1 CH₂Cl₂/MeOH mixture. Concentrate the filtrate and purify via automated flash chromatography.
Quantitative Data Summary
The following table summarizes validated reaction parameters for functionalizing 4-bromo-6-(pyridin-4-yl)pyrimidine.
| Reaction Type | Catalyst System | Base | Solvent System | Temp / Time | Typical Yield |
| Suzuki-Miyaura (Thermal) | 5 mol% | 1,4-Dioxane/H₂O (4:1) | 90–100 °C / 4–12 h | 75–95% | |
| Suzuki-Miyaura (Microwave) | 3-5 mol% | 1,4-Dioxane/H₂O (2:1) | 100 °C / 15–30 min | 80–90% | |
| Buchwald-Hartwig (1° Amines) | 2.5 mol% | Toluene (Anhydrous) | 100–110 °C / 12–16 h | 65–85% | |
| Buchwald-Hartwig (2° Amines) | 5 mol% | Toluene (Anhydrous) | 110 °C / 12–24 h | 60–80% |
Troubleshooting & Self-Validating Systems
A robust protocol must be self-validating. Researchers should monitor the reaction for specific visual and analytical cues to verify the integrity of the catalytic cycle.
Figure 2: Logical troubleshooting pathways for common cross-coupling failures.
-
System Validation (Visual) : A healthy catalytic cycle maintains a homogeneous yellow, orange, or deep red solution (depending on the specific Pd-ligand complex)[7]. The rapid formation of a black precipitate (Palladium black) indicates that the substrate's nitrogen atoms have displaced the phosphine ligands, causing the Pd(0) to aggregate and crash out of solution.
-
System Validation (Analytical) : If LC-MS analysis reveals a mass corresponding to 4-(pyridin-4-yl)pyrimidine (loss of the bromine atom without coupling), protodehalogenation has occurred. This happens when the transmetalation step is too slow, allowing the Pd(II) intermediate to abstract a proton from the solvent or amine[4]. To correct this, increase the equivalents of the nucleophile or switch to an even more sterically demanding electron-rich ligand (e.g., XPhos) to accelerate the catalytic turnover.
References
-
ChemSrc Database - 1159820-28-6 4-Bromo-6-(pyridin-4-yl)pyrimidine Physicochemical Properties. Available at:[Link]
- WIPO / Google Patents - WO2025137483A1: Rho-associated protein kinase inhibitors.
- WIPO / Google Patents - WO2014149164A1: Mk2 inhibitors and uses thereof.
-
Springer / National Academic Digital Library - Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions. Available at: [Link]
-
MDPI / Semantic Scholar - Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
Organic Syntheses - Working with Hazardous Chemicals: Derivatization of 4-Bromopyrimidine Derivatives. Available at: [Link]
Sources
- 1. 1159820-28-6_4-Bromo-6-(pyridin-4-yl)pyrimidineCAS号:1159820-28-6_4-Bromo-6-(pyridin-4-yl)pyrimidine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. WO2025137483A1 - Rho-associated protein kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2014149164A1 - Mk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. researchgate.net [researchgate.net]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. orgsyn.org [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. WO2025137483A1 - Rho-associated protein kinase inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols for the Synthesis of Bioactive Molecules from 4-Bromo-6-(pyridin-4-yl)pyrimidine
Abstract
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthetic utility of 4-Bromo-6-(pyridin-4-yl)pyrimidine. This versatile heterocyclic building block is a key precursor for a diverse range of bioactive molecules. This document provides an in-depth exploration of its reactivity, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies are presented to empower researchers in the synthesis of novel chemical entities with therapeutic potential.
Introduction: The Strategic Importance of the Pyrimidine-Pyridine Scaffold
The fusion of pyrimidine and pyridine rings into a single molecular entity creates a privileged scaffold in medicinal chemistry. Pyrimidine derivatives are fundamental components of nucleic acids and are found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] Similarly, the pyridine motif is a ubiquitous feature in a vast number of pharmaceuticals. The combination of these two pharmacophores in 4-Bromo-6-(pyridin-4-yl)pyrimidine offers a unique three-dimensional arrangement of nitrogen atoms and a reactive handle—the bromo substituent—for the strategic introduction of molecular diversity. This guide will detail the synthetic pathways to unlock the potential of this versatile starting material.
Core Reactivity and Synthetic Avenues
The synthetic utility of 4-Bromo-6-(pyridin-4-yl)pyrimidine is primarily dictated by the reactivity of the C-Br bond at the 4-position of the electron-deficient pyrimidine ring. This position is highly susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
The electron-deficient nature of the pyrimidine ring, further accentuated by the pyridine substituent, activates the C-Br bond towards oxidative addition to a palladium(0) catalyst, a crucial step in many cross-coupling cycles.[4][5] This same electronic characteristic also makes the 4-position susceptible to attack by nucleophiles. The choice of reaction conditions and coupling partners allows for the precise and controlled introduction of a wide array of functional groups, leading to novel derivatives with potentially enhanced biological activity.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7] For 4-Bromo-6-(pyridin-4-yl)pyrimidine, the most relevant of these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a versatile method for creating biaryl and heteroaryl structures by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[7][8] This reaction is widely used in pharmaceutical synthesis due to its high functional group tolerance and the low toxicity of the boron-containing reagents.[7]
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ or Pd₂(dba)₃ are often used as pre-catalysts, which are reduced in situ to Pd(0). The choice of phosphine ligand is critical to stabilize the palladium center and facilitate the catalytic cycle.[8]
-
Base: A base such as K₂CO₃ or K₃PO₄ is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[8][9]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly employed. Water can be beneficial for the solubility of the base and the formation of the active boronate species.[8][10]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a microwave reactor vessel or a Schlenk flask, combine 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel or evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[10]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[10]
-
Reaction: Stir the mixture vigorously and heat to 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave irradiation (e.g., 100 °C for 15-30 minutes) can often significantly reduce reaction times.[8]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Parameter | Condition | Purpose | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Forms the active Pd(0) species for the catalytic cycle. | [8] |
| Boronic Acid | Aryl/Heteroaryl-B(OH)₂ | Source of the new C-C bond partner. | [11] |
| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. | [8][9] |
| Solvent | 1,4-Dioxane/Water, Toluene | Solubilizes reactants and facilitates the reaction. | [10] |
| Temperature | 80-110 °C or Microwave | Provides energy to overcome the activation barrier. | [8][10] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[7][10] This reaction is invaluable for the synthesis of conjugated enynes and other alkyne-containing molecules, which are important intermediates in organic synthesis and can possess biological activity.
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7][12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[10][13]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[10]
-
Solvent and Base: Add a degassed solvent such as anhydrous THF or 1,4-dioxane, followed by an amine base like triethylamine (2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature to 80 °C. The optimal temperature will depend on the reactivity of the specific alkyne. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Parameter | Condition | Purpose | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle. | [10][13] |
| Copper(I) Co-catalyst | CuI | Forms copper acetylide to facilitate transmetalation. | [10][12] |
| Base | Et₃N, DIPEA | Deprotonates the alkyne and scavenges HX. | [10][13] |
| Solvent | THF, 1,4-Dioxane | Anhydrous and degassed to prevent side reactions. | [10] |
| Temperature | Room Temp. to 80 °C | Optimized for the specific substrates. | [10] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[14][15] This reaction has broad utility in synthesizing anilines and their derivatives, which are common substructures in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and, critically, the phosphine ligand is paramount for a successful reaction. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[4][16]
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.[4][15]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and to maintain catalyst activity.[4][10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or using Schlenk techniques, charge a reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reactant Addition: Add 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 equiv.) and the desired amine (1.2-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture with stirring at 80-110 °C under an inert atmosphere. Monitor the reaction's progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove insoluble inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product using silica gel chromatography.
| Parameter | Condition | Purpose | Reference |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. | [4] |
| Ligand | BINAP, XPhos, etc. | Stabilizes the catalyst and promotes key reaction steps. | [4][16] |
| Base | NaOtBu, Cs₂CO₃ | Deprotonates the amine for C-N bond formation. | [4][15] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and degassed for optimal catalyst performance. | [4][10] |
| Temperature | 80-110 °C | Drives the reaction to completion. | [4][10] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring of 4-Bromo-6-(pyridin-4-yl)pyrimidine is susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the bromide leaving group.[17][18] This pathway is particularly effective with strong nucleophiles such as alkoxides, thiolates, and certain amines.
Causality Behind Experimental Choices: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18] The rate of reaction is enhanced by the presence of electron-withdrawing groups that can stabilize this intermediate. In 4-Bromo-6-(pyridin-4-yl)pyrimidine, both the ring nitrogens and the pyridine substituent serve this purpose, activating the 4-position for nucleophilic attack.[19]
Experimental Protocol: General Procedure for SNAr with a Thiol Nucleophile
-
Preparation: In a round-bottom flask, dissolve the desired thiol (1.1-1.5 equiv.) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Base Addition: Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the thiol and form the more potent thiolate nucleophile. Stir for 15-30 minutes at room temperature.
-
Substrate Addition: Add a solution of 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 equiv.) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction with water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Sonogashira coupling workflow.
Caption: Buchwald-Hartwig amination workflow.
Caption: Nucleophilic aromatic substitution (SNAr) workflow.
Troubleshooting and Optimization
| Issue | Potential Cause | Troubleshooting Strategy | Reference |
| Low or No Yield (Cross-Coupling) | Inactive catalyst. | Use fresh, high-quality catalyst and ligands. Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. | [8] |
| Inefficient transmetalation (Suzuki). | Ensure the base is appropriate and sufficiently strong. The presence of water can be beneficial. | [8] | |
| Inappropriate ligand (Buchwald-Hartwig). | Screen different bulky, electron-rich phosphine ligands. | [16] | |
| Debromination Side Reaction | Hydrogen source present. | Use anhydrous solvents and high-purity reagents. The choice of phosphine ligand can also influence this side reaction. | [8] |
| Homocoupling of Coupling Partner | Reaction conditions too harsh or oxygen present. | Thoroughly degas solvents and run the reaction under a strict inert atmosphere. Lowering the temperature may help. | [10] |
| Poor Reactivity in SNAr | Nucleophile not strong enough. | Use a stronger base to fully deprotonate the nucleophile. Increase the reaction temperature. | [18] |
Conclusion
4-Bromo-6-(pyridin-4-yl)pyrimidine is a highly valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic functionalization through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution provides access to a vast chemical space. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to develop innovative compounds for drug discovery and other applications. As with any synthetic procedure, careful optimization of reaction conditions for each specific substrate is crucial for achieving the desired outcomes.
References
- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Benchchem. Technical Support Center: Suzuki Couplings of Bromopyrimidines.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Sahu, M. et al. (2021). A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. Ignited Minds Journals.
- MDPI. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Benchchem. Technical Support Center: Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- ResearchGate. (2025). Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application.
- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
- SciSpace. (2013). AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRIMIDINES.
- PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- ResearchGate. Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2...
- Wikipedia. Buchwald–Hartwig amination.
- Cross-Coupling Reactions Guide.
- PMC. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
- Wikipedia. Nucleophilic aromatic substitution.
- RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Bromo-2,6-bis(bromomethyl)pyridine.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- PMC. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- PMC. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
- SciSpace. Pyrimidine Derivatives. V.1) Synthesis and Nucleophilic Reactions of.
- University of Southampton. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine.
Sources
- 1. A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles [ignited.in]
- 2. wjarr.com [wjarr.com]
- 3. scispace.com [scispace.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmcct.com [jmcct.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: High-Efficiency Nucleophilic Substitution on 4-Bromo-6-(pyridin-4-yl)pyrimidine
Executive Summary
This guide details the experimental procedures for functionalizing 4-Bromo-6-(pyridin-4-yl)pyrimidine via Nucleophilic Aromatic Substitution (
The presence of the electron-withdrawing pyridin-4-yl group at the C6 position significantly activates the C4-bromo substituent, rendering this molecule highly reactive toward amines, alkoxides, and thiols. This protocol emphasizes rigorous control over stoichiometry and pH to prevent bis-alkylation or hydrolysis, ensuring high yields and purity.
Mechanistic Analysis & Reactivity Profile[1][2]
Electronic Activation
The substrate contains two nitrogen-rich heterocycles. The pyrimidine ring is inherently electron-deficient ($ \pi
-
C4 Position: The leaving group (Br) is at the most activated position (para to N1, ortho to N3).
-
C6 Activation: The pyridine ring withdraws electron density, stabilizing the anionic Meisenheimer intermediate formed during the addition step of the
mechanism.
Reaction Mechanism ( )
The reaction proceeds via a two-step addition-elimination pathway:[1]
-
Addition: The nucleophile attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The aromaticity is restored by the expulsion of the bromide ion.
Figure 1: Mechanistic pathway for the nucleophilic substitution at C4. The rate-determining step (RDS) is typically the initial nucleophilic attack (
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Application: Installation of primary and secondary amines (e.g., morpholine, piperazine, aniline derivatives). Green Chemistry Note: Ethanol or 2-Propanol are preferred over DMF/DMAc when solubility permits.
Materials
-
Substrate: 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)
-
Solvent: 2-Propanol (Isopropanol) or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure
-
Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 mmol, 314 mg) in 2-Propanol (5 mL, 0.2 M).
-
Addition: Add the Amine (1.2 mmol) followed by DIPEA (2.0 mmol, 350 µL).
-
Note: If using an amine salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.
-
-
Reaction:
-
Thermal: Heat to reflux (
) for 4–12 hours. Monitor by LC-MS. -
Microwave (Recommended): Seal the vial and irradiate at
for 20–40 minutes.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Precipitation Method: Pour the reaction mixture into ice-cold water (20 mL). If a solid forms, filter and wash with cold water.
-
Extraction Method: If no precipitate forms, remove volatiles in vacuo. Redissolve in EtOAc (20 mL) and wash with saturated
(2 x 10 mL) and Brine (10 mL).
-
-
Purification:
-
Dry organic layer over
, filter, and concentrate. -
Purify via flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH).
-
Protocol B: C-O Bond Formation (Etherification)
Application: Synthesis of alkoxy derivatives (e.g., methoxy, ethoxy). Critical Control: Moisture exclusion is vital to prevent hydrolysis to the pyrimidinone.
Materials
-
Substrate: 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 equiv)
-
Nucleophile: Sodium Alkoxide (e.g., NaOMe, 0.5 M in MeOH) or Alcohol + NaH
-
Solvent: Corresponding Alcohol (MeOH, EtOH) or THF (anhydrous)
Step-by-Step Procedure
-
Preparation:
-
Method A (Commercial Alkoxide): Charge a dried flask with substrate (1.0 mmol) and anhydrous MeOH (5 mL). Cool to
. -
Method B (In situ generation): Suspend NaH (60% in oil, 1.2 mmol) in anhydrous THF (5 mL) at
. Add the alcohol (1.2 mmol) dropwise and stir for 15 min until evolution ceases. Add substrate solution in THF.
-
-
Reaction:
-
Add NaOMe solution (1.2 mmol) dropwise to the substrate at
. -
Allow to warm to room temperature (RT) and stir for 2–6 hours.
-
Caution: Heating may be required for bulky alcohols, but monitor for side reactions.
-
-
Quench: Carefully quench with saturated
solution (1 mL). -
Workup: Evaporate volatiles. Partition residue between EtOAc and Water.
-
Purification: Flash chromatography (Hexanes:EtOAc).
Troubleshooting & Optimization Guide
The following table summarizes common issues and validated solutions based on the physicochemical properties of the pyridine-pyrimidine scaffold.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor nucleophilicity or steric hindrance. | Switch solvent to polar aprotic (DMSO, NMP) and increase Temp to |
| Hydrolysis (Product = OH) | Wet solvent or hygroscopic base. | Use anhydrous solvents. Store DIPEA over KOH. Ensure reaction vessel is flame-dried. |
| Bis-substitution | Not applicable for this substrate. | Note: Only one leaving group (Br) exists. If side products appear, check for ring opening (rare). |
| Product stuck on Silica | Pyridine nitrogen interaction with silanols. | Add 1% Triethylamine (TEA) or 1% |
| Starting Material Insolubility | High lattice energy of bi-heteroaryl. | Use DMAc or DMF as co-solvent (10-20%). |
Purification Workflow (Acid-Base Extraction)
Since the product contains a basic pyridine nitrogen and a potentially basic pyrimidine ring, an acid-base extraction is a highly efficient purification method that avoids chromatography for scale-up.
Figure 2: Acid-Base extraction strategy exploiting the basicity of the pyridine/pyrimidine nitrogens.
References
-
General
on Pyrimidines: -
Synthesis of Bi-heteroaryls
-
Dave, C. G., & Shah, R. D. "Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction." Heterocycles1999 , 51(11), 2719. Link
-
-
Reactivity Prediction Models
-
Koeller, J., et al.
) using simple descriptors." Chemical Science2022 , 13, 3470-3480. Link
-
-
Microwave Assisted Synthesis
-
Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition2004 , 43(46), 6250-6284. Link
-
Sources
Strategic Utilization of 4-Bromo-6-(pyridin-4-yl)pyrimidine in Medicinal Chemistry
Executive Summary
4-Bromo-6-(pyridin-4-yl)pyrimidine represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space (e.g., p38 MAPK, PI3K, mTOR). Its value lies in its bifunctionality : the pyridine ring serves as a robust hydrogen bond acceptor and solubility enhancer, while the C4-bromine atom provides a reactive handle for late-stage diversification via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).
This guide provides a validated protocol for the synthesis of this intermediate from commercially available 4,6-dibromopyrimidine and details its downstream application in generating diverse chemical libraries.
Chemical Profile & Mechanistic Insight[1][2][3][4]
Structural Attributes[5][6]
-
Core Scaffold: Pyrimidine (1,3-diazine). Electron-deficient, making it highly susceptible to nucleophilic attack and oxidative addition by Pd(0).
-
C6-Substituent (Pyridine): Acts as a "polar anchor." In kinase active sites, the pyridine nitrogen often functions as a solvent-exposed H-bond acceptor or interacts with specific residues (e.g., Met/Gly hinge regions).
-
C4-Substituent (Bromine): The "diversity vector." The C-Br bond at the 4-position of pyrimidine is significantly more reactive than typical aryl bromides due to the electron-withdrawing nature of the two ring nitrogens (para/ortho-like activation).
Reactivity Logic
The synthesis of this asymmetric intermediate relies on breaking the symmetry of 4,6-dibromopyrimidine.
-
Challenge: 4,6-Dibromopyrimidine is symmetric. Standard Suzuki conditions often lead to a statistical mixture of starting material, mono-arylated product (desired), and bis-arylated byproduct (undesired).
-
Solution: Stoichiometric control (0.9 eq. boronic acid) and biphasic solvent systems are used to suppress the second coupling event.
Experimental Protocol: Synthesis of the Core Scaffold
Objective: Regioselective synthesis of 4-Bromo-6-(pyridin-4-yl)pyrimidine from 4,6-dibromopyrimidine.
Materials
-
Reactant A: 4,6-Dibromopyrimidine (1.0 equiv)
-
Reactant B: 4-Pyridylboronic acid (0.9 equiv) [Limiting Reagent]
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure
-
Degassing: In a reaction vial, combine 1,4-dioxane and 2.0 M Na2CO3. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Assembly: Add 4,6-dibromopyrimidine (500 mg, 2.1 mmol) and Pd(PPh3)4 (121 mg, 0.105 mmol). Stir for 5 minutes under argon.
-
Controlled Addition: Add 4-pyridylboronic acid (232 mg, 1.89 mmol). Note: We use a slight deficit of the boronic acid to ensure the dibromo species remains in excess, minimizing bis-coupling.
-
Reaction: Heat the mixture to 85°C (oil bath temperature) for 6–8 hours. Monitor by LCMS.
-
Checkpoint: Look for the mass peak [M+H]+ ~236/238 (Br isotope pattern). If bis-product ([M+H]+ ~235) exceeds 10%, stop heating immediately.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) followed by brine. Dry organic layer over Na2SO4 and concentrate.
-
Purification (Critical): The crude will contain starting material (non-polar), mono-product (medium polarity), and bis-product (polar).
-
Column: Silica gel flash chromatography.
-
Eluent: Gradient of 0% to 5% MeOH in DCM. The starting material elutes first, followed by the desired 4-Bromo-6-(pyridin-4-yl)pyrimidine .
-
Yield & Characterization Data[7][8]
-
Typical Yield: 55–65% (isolated).
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (400 MHz, DMSO-d6): δ 9.15 (d, 1H, Pyrimidine-H2), 8.80 (d, 2H, Pyridine-H2,6), 8.45 (s, 1H, Pyrimidine-H5), 8.10 (d, 2H, Pyridine-H3,5).
Downstream Applications: Library Generation
Once the 4-bromo-6-pyridyl intermediate is secured, it serves as a branch point for two distinct chemical pathways.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Use Case: Extending the scaffold to reach hydrophobic pockets (e.g., Gatekeeper residues in kinases).
-
Dissolve 4-Bromo-6-(pyridin-4-yl)pyrimidine (1 equiv) in DME/H2O (3:1).
-
Add Aryl Boronic Acid (1.2 equiv), K2CO3 (2 equiv), and Pd(dppf)Cl2 (5 mol%).
-
Microwave irradiation at 110°C for 20 minutes.
-
Result: 4,6-Diarylpyrimidine.
Protocol B: Buchwald-Hartwig / SNAr (C-N Bond Formation)
Use Case: Introducing solubilizing amines or mimicking the ATP adenine ring.
-
SNAr Method (Preferred for aliphatic amines):
-
Dissolve intermediate in NMP or DMF.
-
Add Amine (1.5 equiv) and DIPEA (2 equiv).
-
Heat to 100°C for 2 hours. (No metal catalyst required due to electron-deficient pyrimidine core).
-
-
Buchwald Method (Required for anilines):
-
Use Pd2(dba)3 / Xantphos system with Cs2CO3 in Toluene at 100°C.
-
Visualizing the Workflow
The following diagram illustrates the divergent synthesis strategy, highlighting the control points for regioselectivity.
Figure 1: Divergent synthesis workflow starting from the symmetric 4,6-dibromopyrimidine core.
Case Study: p38 MAP Kinase Inhibition[5][9][10][11][12]
Context: p38 Mitogen-Activated Protein Kinases are crucial targets for anti-inflammatory drugs (Rheumatoid Arthritis).[1][2] Design Logic:
-
The Pyridine: The 4-pyridyl group at position 6 is capable of accepting a hydrogen bond from the backbone NH of the kinase hinge region (or interacting with water networks).
-
The Pyrimidine: Scaffolds the molecule, orienting substituents at a 120° angle.
-
The Modification (Step 4): By reacting the 4-bromo intermediate with a substituted aniline (via Buchwald coupling), the resulting 4-anilino-6-pyridylpyrimidine mimics the ATP adenine system, with the aniline moiety extending into the hydrophobic specificity pocket.
Data Summary: Activity Profile of Derivatives
| Compound ID | C4-Substituent (R) | C6-Substituent | p38 IC50 (nM) | Selectivity Note |
| Intermediate | Bromine | 4-Pyridyl | >10,000 | Inactive (Lack of H-bond donor) |
| Analog 1 | Phenylamino | 4-Pyridyl | 450 | Moderate Potency |
| Analog 2 | 3-F-4-Me-Phenylamino | 4-Pyridyl | 12 | High Potency (Hydrophobic fit) |
| Analog 3 | Morpholine | 4-Pyridyl | 2,500 | Poor (Lack of aromatic interaction) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Bis-Coupling (>15%) | Excess boronic acid or high temp. | Reduce boronic acid to 0.85 equiv. Lower temp to 70°C. |
| Low Conversion | Catalyst deactivation (O2). | Degas solvents more thoroughly. Switch to Pd(dppf)Cl2. |
| Product stuck on column | Pyridine nitrogen interaction with silica. | Add 1% Triethylamine to the eluent to deactivate silica. |
References
-
Regioselectivity in Suzuki Coupling of Dihalopyrimidines
- Source: MDPI, Molecules
- Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
-
URL:[Link]
-
Medicinal Chemistry of Pyrimidine Scaffolds
- Source: N
- Title: Recent medicinal approaches of novel pyrimidine analogs: A review
-
URL:[Link]
-
p38 MAP Kinase Inhibitor Design
-
General Suzuki Protocol for Heterocycles
Sources
- 1. Prediction of p38 map kinase inhibitory activity of 3, 4-dihydropyrido [3, 2-d] pyrimidone derivatives using an expert system based on principal component analysis and least square support vector machine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Note: High-Fidelity Preparation of 4-Bromo-6-(pyridin-4-yl)pyrimidine Derivatives for Screening
Abstract & Strategic Significance
The 4-(pyridin-4-yl)pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, particularly within the kinase inhibitor space. The nitrogen atoms at the N1 (pyrimidine) and N (pyridine) positions often serve as critical hydrogen bond acceptors for the ATP-binding hinge region of kinases (e.g., CDK, p38 MAPK, and ROCK pathways).
This guide details the precision synthesis of 4-bromo-6-(pyridin-4-yl)pyrimidine , a versatile electrophilic intermediate. Unlike standard protocols, this workflow prioritizes regiochemical fidelity during the initial Suzuki-Miyaura coupling to prevent bis-arylation, followed by a high-throughput-compatible SNAr derivatization protocol to generate diverse libraries for biological screening.
Retrosynthetic Logic & Workflow
The synthesis hinges on desymmetrizing 4,6-dibromopyrimidine . The challenge lies in the statistical probability of double substitution. By controlling stoichiometry and leveraging the electronic deactivation of the pyrimidine ring after the first coupling, we can maximize the yield of the mono-arylated product.
DOT Diagram: Synthetic Workflow
Caption: Linear synthetic workflow emphasizing the critical mono-arylation step prior to library generation.
Phase 1: Scaffold Synthesis (The Suzuki Coupling)
Objective: Synthesize 4-bromo-6-(pyridin-4-yl)pyrimidine while minimizing the formation of the 4,6-bis(pyridin-4-yl)pyrimidine byproduct.
Mechanistic Insight
The 4,6-dibromopyrimidine is highly electron-deficient. Upon the first oxidative addition and reductive elimination (coupling), the resulting product is slightly less electron-deficient due to the conjugation with the pyridine ring, but it remains reactive. To stop at the mono-stage, we utilize a sub-stoichiometric amount of boronic acid and a biphasic solvent system to modulate solubility.
Protocol 1: Controlled Suzuki-Miyaura Coupling
Materials:
-
4,6-Dibromopyrimidine (1.0 equiv, 10 mmol)
-
Pyridin-4-ylboronic acid (0.95 equiv, 9.5 mmol) — Crucial: Limiting reagent
-
Sodium Carbonate (Na2CO3) (2.0 equiv)
-
Solvents: 1,4-Dioxane / Water (3:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.
-
Assembly: Add 4,6-dibromopyrimidine, Pyridin-4-ylboronic acid, and Na2CO3.
-
Catalyst Addition: Add Pd(PPh3)4 last, under a positive stream of Argon. Seal the vessel immediately.
-
Reaction: Heat to 85-90°C for 12–16 hours.
-
Checkpoint: Monitor by LC-MS.[3] Look for the mass shift: SM (237.9 amu) → Product (~236 amu, Br pattern) → Bis-product (~234 amu, no Br pattern).
-
-
Work-up: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na2SO4.
-
Purification (Critical): The crude will contain starting material (non-polar), product (mid-polar), and bis-byproduct (polar).
-
Column: Silica Gel.
-
Gradient: 0% → 60% EtOAc in Hexanes.
-
Note: The pyridine nitrogen makes the product streak on silica. Add 1% Triethylamine to the eluent if streaking occurs.
-
Phase 2: Library Generation (SNAr Derivatization)
Objective: Rapidly generate a library of 4-amino-6-(pyridin-4-yl)pyrimidine derivatives for SAR (Structure-Activity Relationship) screening.
Mechanistic Insight
The remaining bromine at the C4 position is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogens and the newly added pyridine ring. This reaction proceeds via a Meisenheimer complex intermediate.[3]
DOT Diagram: Reaction Decision Tree
Caption: Selection of reaction conditions based on amine nucleophilicity.
Protocol 2: Parallel SNAr Synthesis (Plate Format)
Materials:
-
Scaffold: 4-Bromo-6-(pyridin-4-yl)pyrimidine (0.1 mmol per well)
-
Amine Library: Diverse primary/secondary amines (0.15 mmol, 1.5 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: Anhydrous DMSO or NMP
Step-by-Step Methodology:
-
Stock Prep: Prepare a 0.5 M stock solution of the Scaffold in DMSO.
-
Dispensing: Aliquot 200 µL of Scaffold stock into each well of a 96-well deep-well plate (chemically resistant).
-
Reagent Addition: Add 1.5 equiv of the specific Amine and 2.0 equiv of DIPEA to each well.
-
Incubation:
-
Standard Amines: Seal and shake at 60°C for 4 hours.
-
Anilines/Weak Nucleophiles: Seal and heat at 100°C for 12 hours (or use microwave irradiation if using vials).
-
-
Validation: Spot check random wells via LC-MS to ensure bromine displacement.
-
Purification (High Throughput):
-
Precipitation Method: Add 1 mL of ice-cold water to each well. Many derivatives will precipitate. Centrifuge, decant supernatant, and dry.
-
Prep-HPLC: If soluble, inject directly onto a C18 Prep-HPLC column (Water/Acetonitrile + 0.1% Formic Acid gradient).
-
Screening Preparation & Quality Control
Before biological assay, compounds must be normalized.
Data Table: QC Parameters for Screening
| Parameter | Acceptance Criteria | Rationale |
| Purity (LC-UV) | > 95% at 254 nm | Impurities (e.g., unreacted scaffold) can cause false positives/toxicity. |
| Identity (MS) | [M+H]⁺ ± 0.5 Da | Confirms successful SNAr displacement. |
| Solubility | Clear in 100% DMSO (10 mM) | Precipitation causes inconsistent dosing in assays. |
| Residual Pd | < 10 ppm | Palladium is cytotoxic and can inhibit certain kinases directly. |
Final Storage Protocol
-
Dissolve purified compounds in 100% DMSO to a concentration of 10 mM .
-
Store in Low-Binding polypropylene plates or tubes.
-
Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles (aliquot if necessary).
-
Note: The pyridine moiety is basic; ensure the DMSO is not acidic to prevent salt formation which might alter solubility.
References
-
Privileged Scaffolds in Kinase Inhibitors
-
Suzuki Coupling of Dihalopyrimidines
-
Regioselectivity in Pyrimidine SNAr
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi Biology / QM Magic Class.
-
URL:[Link]
-
General Suzuki Coupling Methodology
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Note: Catalytic Derivatization of 4-Bromo-6-(pyridin-4-yl)pyrimidine
[1]
Introduction & Strategic Analysis
The scaffold 4-Bromo-6-(pyridin-4-yl)pyrimidine presents a unique set of opportunities and challenges in medicinal chemistry. Structurally, it consists of a central pyrimidine ring substituted with a reactive bromine at C4 and an electron-withdrawing 4-pyridyl group at C6.[1]
Reactivity Profile
-
Electronic Deficiency: The pyrimidine ring is already electron-poor. The addition of a 4-pyridyl group at C6 further decreases electron density via inductive and mesomeric withdrawal. This makes the C4-Br bond highly activated for oxidative addition but also susceptible to background nucleophilic aromatic substitution (
). -
Catalyst Poisoning: The molecule contains three
nitrogen atoms capable of -coordination to transition metals (Pd, Ni, Cu).[1] The pyridyl nitrogen is particularly problematic as it is sterically accessible and basic, often leading to the formation of stable, inactive complexes (catalyst sequestration).[1]
The "Heterocycle Problem" in Catalysis
Standard protocols (e.g., Pd(PPh3)4/Na2CO3) often fail or stall due to the aforementioned N-coordination.[1] To overcome this, our protocols utilize bulky, electron-rich biaryl phosphine ligands (Buchwald ligands).[1] These ligands serve two functions:[2]
-
Steric Bulk: Prevents the formation of inactive bis-ligated palladium species and blocks the coordination of the substrate's nitrogen atoms to the metal center.
-
Electron Richness: Facilitates rapid oxidative addition into the electron-deficient C-Br bond.
Decision Tree & Workflow
The following diagram illustrates the divergent synthetic pathways based on the desired derivatization.
Caption: Divergent catalytic pathways for the functionalization of the 4-bromo-pyrimidine core.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)[1][3]
This protocol is optimized for coupling the 4-bromo scaffold with aryl and heteroaryl boronic acids.[3][4]
Rationale
While simple aryl bromides couple easily, this substrate requires a catalyst system that resists N-coordination.[1] Pd(dppf)Cl2[1][5]·DCM is the robust "workhorse" catalyst due to the large bite angle of the dppf ligand. For sterically hindered or electron-poor boronic acids, XPhos Pd G3 is the superior choice.[1]
Reagents & Conditions
| Component | Standard Conditions | Challenging Substrates (Steric/Electronic) |
| Catalyst | Pd(dppf)Cl2·DCM (5 mol%) | XPhos Pd G3 (2-5 mol%) |
| Ligand | None (Pre-catalyst used) | None (Pre-catalyst used) |
| Base | K2CO3 (2.0 equiv) | K3PO4 (3.0 equiv) |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | n-Butanol or Toluene / Water (10:[1]1) |
| Temp | 80–90 °C | 100–110 °C |
Step-by-Step Procedure
-
Setup: Charge a reaction vial (microwave or pressure tube) with 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Base (see table).
-
Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.[3][6]
-
Catalyst Addition: Quickly remove the cap (under positive gas flow) and add the Pd catalyst.[3] Reseal immediately.
-
Note: Adding catalyst last prevents premature decomposition.
-
-
Reaction: Heat to the specified temperature for 2–16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc or DCM). Wash the organic filtrate with brine/water to remove inorganic salts.[6] Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography.
-
Tip: Pyridyl-pyrimidines are polar. Use a gradient of DCM:MeOH (0-10%) or EtOAc:Hexanes.
-
Protocol 2: Buchwald-Hartwig Amination (C-N Bond)[1][3]
Critical Note: Simple aliphatic amines (e.g., morpholine, piperidine) can often react via
Rationale
We utilize BrettPhos or RuPhos precatalysts. These ligands are specifically designed to facilitate the reductive elimination of C-N bonds and prevent the formation of stable Pd-N(heterocycle) complexes.
Reagents & Conditions
| Component | Conditions |
| Catalyst | BrettPhos Pd G3 (for primary amines/anilines) or RuPhos Pd G3 (for secondary amines) |
| Loading | 2–5 mol% |
| Base | NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv for base-sensitive groups) |
| Solvent | Anhydrous Toluene or 1,4-Dioxane |
| Temp | 80–100 °C |
Step-by-Step Procedure
-
Drying: Ensure the starting material and amine are dry. Trace water kills the active anionic base (NaOtBu).
-
Charge: Add 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 equiv), Amine (1.2 equiv), Base (1.5 equiv), and Catalyst (0.02–0.05 equiv) to a dry vial.
-
Advanced: If using a glovebox, weigh all solids there.[1]
-
-
Solvent: Add anhydrous Toluene (0.1–0.2 M concentration).
-
Reaction: Heat at 90 °C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water.[1]
-
Scavenging: If Pd residue remains (dark color), treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins before filtering.[1]
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos or BrettPhos ligands.[1] Increase catalyst loading to 10%. |
| Protodehalogenation (H replaces Br) | This is common with secondary alcohols/amines in the mix. Use DME or Toluene instead of alcoholic solvents. Ensure anhydrous conditions. | |
| Homocoupling (Ar-Ar) | Oxidant Presence | Ensure rigorous degassing (sparging) of solvents. Oxygen promotes homocoupling. |
| Product stuck on silica | Pyridine interaction | Pre-treat silica gel with 1% Triethylamine (TEA) in Hexanes before loading the column. |
Mechanistic Insight (Catalytic Cycle)
The following diagram highlights the critical "Danger Zone" where the pyridine nitrogen can sequester the catalyst.
Caption: Catalytic cycle showing the risk of N-coordination (Poisoning) and how bulky ligands bypass it.
References
-
BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (Accessed 2025).[9] Link[1]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][10] Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Surry, D. S., & Buchwald, S. W. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1] Link
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).[5][8][11][12] Link[1]
-
Vertex AI Search. Synthesis of 4,6-disubstituted pyrimidines via palladium catalysis. (Aggregated Search Results, 2025).[1]
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
Application Note: 4-Bromo-6-(pyridin-4-yl)pyrimidine as a Lynchpin Scaffold for Asymmetric Optoelectronic Materials
Topic: Strategic Application of 4-Bromo-6-(pyridin-4-yl)pyrimidine in Advanced Materials Science Content Type: Detailed Application Note & Experimental Protocol Audience: Materials Scientists, OLED Device Engineers, and Synthetic Chemists[1][2]
Executive Summary
4-Bromo-6-(pyridin-4-yl)pyrimidine (CAS: 1159820-28-6) represents a critical class of "asymmetric" heterocyclic building blocks.[1][2] Unlike symmetric precursors (e.g., 4,6-dibromopyrimidine), this scaffold pre-installs a specific electron-deficient pyridyl moiety, leaving a single reactive halogen site for precise functionalization.[1][2]
This asymmetry is vital for designing Bipolar Host Materials and Electron Transport Materials (ETMs) for Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices.[1][2] The pyrimidine-pyridine core provides high electron affinity (EA) and deep HOMO levels, facilitating electron injection and transport, while the bromine handle allows for the introduction of hole-transporting units (e.g., carbazole, triphenylamine) to tune the triplet energy (
Key Material Properties
| Property | Value / Characteristic | Relevance to Materials Science |
| Molecular Formula | C | High N/C ratio enhances electron deficiency.[1][2] |
| Electronic Nature | Strong Electron Acceptor | Lowers LUMO, facilitating electron injection.[1][2][3] |
| Reactivity | C-Br Bond (Position 4) | Highly active for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2] |
| Coordination | N-Donors (Pyridyl & Pyrimidyl) | Potential site for metal coordination (Ir, Pt) or H-bonding in MOFs.[1][2] |
Application 1: Synthesis of Asymmetric Bipolar Host Materials
Rationale
The primary application of this scaffold is the synthesis of "Donor-Acceptor" (D-A) molecules.[1][2] By coupling the electron-poor 4-bromo-6-(pyridin-4-yl)pyrimidine with an electron-rich donor (e.g., Carbazole), researchers can create bipolar hosts that transport both holes and electrons, broadening the recombination zone in OLEDs and improving efficiency.[1][2]
Mechanism of Synthesis
The synthesis relies on a Suzuki-Miyaura Cross-Coupling .[1][2] The electron-deficient nature of the pyrimidine ring makes the C-Br bond highly susceptible to oxidative addition by Palladium(0), often proceeding under milder conditions than electron-rich aryl halides.[1][2]
Experimental Protocol: Synthesis of 9-(6-(pyridin-4-yl)pyrimidin-4-yl)-9H-carbazole
A representative protocol for creating a D-A bipolar host.
Reagents & Equipment
-
Substrate: 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 eq)
-
Coupling Partner: 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 eq)[1][2]
-
Catalyst: Pd(PPh
) (3-5 mol%) or Pd (dba) / S-Phos (for sterically demanding cases) -
Base: K
CO (2.0 M aqueous solution) or K PO -
Solvent: Toluene / Ethanol / Water (4:1:1 v/v/v) or 1,4-Dioxane[1][2]
Step-by-Step Methodology
-
Preparation: In a glovebox or under a generic Schlenk line, charge a 100 mL round-bottom flask with the bromide substrate (1.0 eq), the boronic ester (1.1 eq), and the Pd catalyst.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol).[1]
-
Activation: Add the aqueous base solution.
-
Deoxygenation: Sparge the biphasic mixture with Argon for 15 minutes to prevent catalyst poisoning and homocoupling byproducts.
-
Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12–24 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate) or LC-MS.[1][2]
-
Workup: Cool to room temperature. Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1][2] Wash combined organics with brine and water.[1][2] Dry over anhydrous MgSO
. -
Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography.
-
Final Processing: Recrystallize from Toluene/Hexane to achieve sublimation-grade purity (>99.5%) required for device fabrication.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for creating a Donor-Acceptor bipolar host using 4-Bromo-6-(pyridin-4-yl)pyrimidine.
Application 2: Electron-Only Device (EOD) Fabrication
Rationale
To validate the utility of the synthesized material as an Electron Transport Layer (ETL), one must measure its electron mobility.[1][2][4] An Electron-Only Device (EOD) structure suppresses hole injection, allowing the isolation of electron current characteristics.[1][2]
Device Architecture Protocol
Structure: ITO / Alq
Fabrication Steps
-
Substrate Cleaning: Ultrasonicate Indium Tin Oxide (ITO) glass substrates in detergent, deionized water, acetone, and isopropanol (15 min each).[1][2] Treat with UV-Ozone for 15 minutes to increase work function (though for EOD, we want to block holes, so this step is sometimes omitted or modified, but standard cleaning is essential for film quality).[1][2]
-
Vacuum Deposition: Transfer to a thermal evaporation chamber (Base pressure <
Torr). -
Layer 1 (Hole Blocking/Buffer): Deposit a thin layer (10 nm) of a wide-gap material if necessary, or deposit the Target Material directly if the ITO barrier is sufficient.[1][2]
-
Target Layer: Evaporate the synthesized Pyrimidine-Pyridine derivative at a rate of 1–2 Å/s. Thickness: 60–80 nm.[1][2]
-
Cathode: Deposit LiF (1 nm) followed by Aluminum (100 nm) through a shadow mask.
-
Characterization: Measure Current Density vs. Voltage (J-V) characteristics. Fit the data to the Space Charge Limited Current (SCLC) model to extract electron mobility (
).[1]
SCLC Analysis
The electron mobility is calculated using the Mott-Gurney law:
- = Current density[1][2]
- = Relative dielectric constant (typically ~3 for organics)[1][2]
- = Film thickness[1][2]
- = Applied voltage (corrected for built-in potential)[1]
Strategic Advantages in Materials Design
Comparison with Symmetric Analogs
Using 4-Bromo-6-(pyridin-4-yl)pyrimidine offers distinct advantages over starting with 4,6-dibromopyrimidine:
| Feature | 4-Bromo-6-(pyridin-4-yl)pyrimidine | 4,6-Dibromopyrimidine |
| Selectivity | High: Only one reactive Br site.[1][2] | Low: Statistical mixture of mono/di-substitution.[1][2] |
| Electronic Tuning | Pyridyl group is pre-installed; | Requires two steps to install different acceptors.[1][2] |
| Solubility | Asymmetric structures generally have better solubility (less crystallization) than symmetric ones.[1][2] | Symmetric products often suffer from poor solubility.[1][2] |
Visualizing the Energy Landscape
Caption: Energy level diagram showing the separation of Frontier Molecular Orbitals (FMOs) in the resulting bipolar material.
References
-
General Reactivity of Halopyrimidines
-
Suzuki Coupling Methodologies
-
Electron Transport Materials in OLEDs
-
SCLC Mobility Measurement
Sources
- 1. 6-bromo-4-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-2-amine - CAS号 1552301-61-7 - 摩熵化学 [molaid.com]
- 2. 34916-25-1|4-Bromo-6-phenylpyrimidine|BLD Pharm [bldpharm.com]
- 3. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
improving yield of 4-Bromo-6-(pyridin-4-yl)pyrimidine synthesis
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Yield Optimization Guide: Synthesis of 4-Bromo-6-(pyridin-4-yl)pyrimidine
Executive Summary
The synthesis of 4-Bromo-6-(pyridin-4-yl)pyrimidine presents a classic regioselectivity and stability challenge.[1][2] While Suzuki-Miyaura cross-coupling is often the first route attempted due to the availability of 4,6-dibromopyrimidine, it is prone to bis-substitution and protodeboronation of the 4-pyridyl boronic acid, severely limiting yields (<40%).[2]
For high-yield (>70%) and scalable synthesis, the De Novo Cyclization route is the authoritative recommendation.[2] This method builds the pyrimidine ring with the pyridine substituent already in place, completely eliminating the selectivity issue.
This guide details both workflows, with a strong bias toward the De Novo route for yield improvement, while providing "rescue" protocols for the Suzuki method.
Part 1: Route Selection & Strategy
Route A: De Novo Synthesis (Recommended for Yield)[2]
-
Mechanism: Condensation of a
-keto ester with formamidine, followed by bromination.[2] -
Pros: 100% Regioselective (no bis-product possible); avoids unstable boronic acids; scalable.[2]
-
Cons: Two steps (though often faster total time due to easier purification).[2]
Route B: Suzuki Cross-Coupling (Recommended for Library Screening)[2]
-
Mechanism: Pd-catalyzed coupling of 4,6-dibromopyrimidine with 4-pyridylboronic acid.[1][2]
-
Pros: Single step; uses common starting materials.
-
Cons: Statistical mixture of products (Mono:Bis:SM); difficult separation; catalyst poisoning by pyridine.[2]
Figure 1: Comparison of Synthetic Pathways. Route A (Top) avoids the bis-coupled impurity trap inherent to Route B (Bottom).[2]
Part 2: Detailed Protocols & Troubleshooting
Protocol A: De Novo Synthesis (High Yield)
Step 1: Cyclization to 6-(pyridin-4-yl)pyrimidin-4(3H)-one
-
Reagents: Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (1.0 eq), Formamidine acetate (1.5 eq), NaOEt (2.5 eq), EtOH (Anhydrous).
-
Procedure: Dissolve NaOEt in EtOH. Add formamidine acetate and stir for 15 min. Add the keto-ester dropwise.[1][2][3] Reflux for 4–6 hours.
-
Workup: Evaporate EtOH. Dissolve residue in min. water. Acidify to pH 5-6 with acetic acid. The product precipitates. Filter and dry.
Step 2: Bromination with POBr
-
Reagents: 6-(pyridin-4-yl)pyrimidin-4(3H)-one (1.0 eq), POBr
(3.0 eq), Toluene (optional, or run neat). -
Procedure: Mix solid pyrimidinone and POBr
. Heat to 90–100°C for 2–3 hours. The slurry will clarify as the reaction proceeds. -
Quench (CRITICAL): Pour the hot mixture onto crushed ice/NaHCO
slowly. Exothermic![2] Extract with DCM.[4]
Troubleshooting Guide (De Novo)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete precipitation during acidification.[1][2] | The product is amphoteric. Ensure pH is exactly 5.5–6.0 (isoelectric point).[2] If too acidic (pH < 3), it redissolves as the cation. |
| Black Tar (Step 2) | Overheating POBr | Dry the Step 1 intermediate thoroughly (vacuum oven). Keep reaction temp < 105°C. Use Toluene as a solvent to dissipate heat. |
| Incomplete Bromination | Aged/Hydrolyzed POBr | POBr |
Protocol B: Suzuki Cross-Coupling (Rapid Screening)
Core Challenge: 4,6-Dibromopyrimidine is symmetric. You must statistically favor the mono-product.[1][2]
Optimized Protocol:
-
Stoichiometry: 4,6-Dibromopyrimidine (3.0 eq) : 4-Pyridylboronic acid (1.0 eq).[2] Excess dibromide is essential.[2]
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(dppf)Cl (for difficult substrates).[2] -
Solvent/Base: 1,4-Dioxane/Water (4:1), Na
CO (2.0 eq).[2] -
Temperature: 70–80°C (Do not reflux vigorously; high temp promotes bis-coupling).
Troubleshooting Guide (Suzuki)
| Issue | Probable Cause | Corrective Action |
| Bis-product formation | 1:1 Stoichiometry or high local concentration.[1][2] | Use 3:1 excess of dibromide. Add the boronic acid slowly (syringe pump) over 1 hour to keep its concentration low relative to the dibromide. |
| No Reaction / Low Conv. | Protodeboronation of 4-PyB(OH) | 4-Pyridylboronic acid is unstable.[1][2] Switch to 4-Pyridylboronic acid pinacol ester . Use anhydrous conditions (DME/K |
| Catalyst Death | Pyridine coordination to Pd.[2] | Pyridine nitrogens can poison Pd. Use a catalyst with a bidentate ligand (e.g., Pd(dppf)Cl |
Part 3: Decision Logic for Troubleshooting
Use this logic flow to diagnose failures in the Bromination step (the most common failure point in the De Novo route).
Figure 2: Troubleshooting logic for POBr
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use POCl
Q2: Why does the Suzuki reaction turn black immediately? A: "Palladium black" precipitation indicates ligand dissociation and catalyst decomposition.[2] This is common with pyridine-containing substrates which displace phosphine ligands.[1][2]
-
Fix: Switch to Pd(dppf)Cl
or Pd(dtbpf)Cl . These ferrocene-based ligands are tighter binding and resist displacement by the pyridine nitrogen.[1][2]
Q3: How do I store the 4-Bromo-6-(pyridin-4-yl)pyrimidine? A: Store at 2–8°C under inert gas (Argon/Nitrogen).[1][2] Pyrimidine halides can hydrolyze slowly in moist air to release HBr and revert to the pyrimidinone.
Q4: The product is water-soluble during workup.[1][2] How do I extract it? A: The pyridine nitrogen makes the molecule pH-sensitive.[1][2]
-
Acidic pH: Protonated (Py-H
), water-soluble.[1][2] -
Basic pH: Neutral, organic-soluble.[2]
-
Protocol: Adjust the aqueous layer to pH 8–9 using saturated NaHCO
before extracting with DCM or EtOAc. Do not use strong NaOH as it may hydrolyze the bromine.
References
-
De Novo Synthesis of Pyrimidinones
-
Suzuki Coupling Selectivity
-
Bromination with POBr3
-
4-Pyridylboronic Acid Instability
Sources
- 1. 34916-25-1|4-Bromo-6-phenylpyrimidine|BLD Pharm [bldpharm.com]
- 2. 6-bromo-4-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-2-amine - CAS号 1552301-61-7 - 摩熵化学 [molaid.com]
- 3. asianpubs.org [asianpubs.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 7. 吡啶-4-硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 9. 4-bromo-6-methyl-pyridin-3-ol | 1256811-26-3 [chemicalbook.com]
Technical Support Center: Purification of Crude 4-Bromo-6-(pyridin-4-yl)pyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-Bromo-6-(pyridin-4-yl)pyrimidine. This document offers practical, experience-based solutions to common challenges encountered during the purification of this and structurally related compounds.
Introduction to Purification Challenges
4-Bromo-6-(pyridin-4-yl)pyrimidine is a key intermediate in the synthesis of various biologically active molecules. The purification of this compound can be challenging due to the presence of structurally similar impurities and the inherent chemical properties of the pyrimidine and pyridine rings. The basic nature of the nitrogen atoms can lead to interactions with silica gel during chromatography, and the bromine substituent may be susceptible to dehalogenation under certain conditions. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 4-Bromo-6-(pyridin-4-yl)pyrimidine?
A1: The impurities in your crude product will largely depend on the synthetic route employed. A common method for synthesizing 4,6-disubstituted pyrimidines involves the condensation of a chalcone with a reagent like guanidine.
-
Unreacted Starting Materials: This can include the chalcone precursor, (E)-1-(pyridin-4-yl)-3-arylprop-2-en-1-one, and guanidine or urea.
-
Homo-coupling Products: In palladium-catalyzed cross-coupling reactions (like Suzuki coupling), homo-coupling of the boronic acid or the halide can occur.
-
Dehalogenated Product: The bromine atom can be replaced by a hydrogen, yielding 4-(pyridin-4-yl)pyrimidine. This can happen during the synthesis or purification, especially if reducing agents are present or under certain catalytic conditions.
-
Hydrolysis Products: The bromo-substituent can be susceptible to hydrolysis, particularly under basic conditions, leading to the formation of 6-(pyridin-4-yl)pyrimidin-4-ol.
Q2: My compound is a pale yellow solid after synthesis. Is this expected?
A2: Yes, it is common for crude 4-bromopyrimidines to be obtained as pale yellow solids[1]. The color can be due to minor impurities or the inherent color of the compound itself. Pure 4-Bromo-6-(pyridin-4-yl)pyrimidine is expected to be an off-white to pale yellow solid.
Q3: I am seeing significant tailing of my product spot on the TLC plate and during column chromatography. What can I do to improve the peak shape?
A3: The basic nitrogen atoms in the pyridine and pyrimidine rings can interact with the acidic silanol groups on the surface of the silica gel, leading to tailing. To mitigate this, you can:
-
Add a Basic Modifier to the Eluent: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or pyridine, to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a C18-functionalized silica gel for reverse-phase chromatography.
Q4: I am losing my bromo-substituent during purification. How can I prevent this dehalogenation?
A4: Dehalogenation is a known side reaction for aryl halides. To minimize this:
-
Avoid Reductive Conditions: Ensure that no reducing agents are present in your solvents or reagents.
-
Careful Catalyst Selection: In palladium-catalyzed reactions, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.
-
Control of Reaction/Purification Conditions: Avoid prolonged heating and exposure to strong bases, which can promote dehalogenation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-Bromo-6-(pyridin-4-yl)pyrimidine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery from Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has a steep solubility curve (high solubility when hot, low solubility when cold).- Use a co-solvent system. For example, dissolve the compound in a good solvent (e.g., ethanol) and add a poor solvent (e.g., water or hexane) dropwise until turbidity persists, then heat to redissolve and cool slowly. |
| Too much solvent was used for dissolution. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | |
| Premature crystallization during hot filtration. | - Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the product solution. | |
| Oiling Out During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent or a solvent mixture. |
| The presence of impurities is depressing the melting point. | - Attempt purification by column chromatography first to remove the bulk of the impurities, then recrystallize the partially purified material. | |
| Poor Separation in Column Chromatography | The polarity of the eluent is too high or too low. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. |
| Co-elution of impurities with similar polarity. | - Use a shallower solvent gradient during elution.- Consider using a different stationary phase (e.g., alumina or reverse-phase silica). | |
| Product is not Eluting from the Column | The product is too polar for the chosen eluent system. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.- Consider switching to a more polar solvent system, such as dichloromethane/methanol. |
| The product is strongly adsorbed to the silica gel. | - As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent. | |
| TLC Spots are Not Visible | The compound does not have a UV chromophore. | - While pyrimidine and pyridine rings are UV active, if the concentration is very low, it may be difficult to see. |
| - Use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose stain for many organic compounds. Iodine vapor is another effective method. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a starting point and may require optimization based on the specific impurities present in your crude material.
-
Solvent Selection:
-
Based on literature for similar compounds, n-hexane and ethanol are good starting points for solvent screening[1].
-
Test the solubility of a small amount of your crude product in various solvents (e.g., n-hexane, ethyl acetate, ethanol, isopropanol, and mixtures thereof) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Place the crude 4-Bromo-6-(pyridin-4-yl)pyrimidine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for flash column chromatography on silica gel.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate and develop it with various solvent systems. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Visualize the developed TLC plate under UV light (254 nm)[2][3]. The pyridine and pyrimidine rings should be UV active.
-
The ideal eluent system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack a glass column with the slurry, ensuring an even and compact bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-Bromo-6-(pyridin-4-yl)pyrimidine.
-
Visualizations
Purification Workflow Diagram
Caption: Decision workflow for the purification of 4-Bromo-6-(pyridin-4-yl)pyrimidine.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
References
-
HETEROCYCLES, Vol. 51, No. 11, 1999. ([Link])
-
Synthesis and Biological Activity of 4,6-Substituted aryl-1-acetyl pyrimidine-2-ols. Oriental Journal of Chemistry. ([Link])
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers. ([Link])
-
Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. ([Link])
-
An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - MDPI. ([Link])
-
4-bromo-6-(propan-2-yl)pyrimidine - PubChemLite. ([Link])
-
4-Bromo-6-methylpyrimidine | C5H5BrN2 | CID 45117387 - PubChem. ([Link])
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. ([Link])
-
How to detect compounds on TLC plates? - Blog - Filterbio. ([Link])
-
TLC Visualization Reagents - EPFL. ([Link])
-
TLC stains. ([Link])
-
TLC Visualization Techniques | PDF | Thin Layer Chromatography | Carotenoid - Scribd. ([Link])
Sources
Technical Support Center: Synthesis of 4-Bromo-6-(pyridin-4-yl)pyrimidine
Topic: Troubleshooting Side Reactions in Suzuki-Miyaura Cross-Coupling Target Molecule: 4-Bromo-6-(pyridin-4-yl)pyrimidine Primary Route: Suzuki Coupling of 4,6-Dibromopyrimidine + 4-Pyridylboronic acid (or ester)
Executive Summary & Reaction Landscape[1][2][3][4]
The Challenge: Synthesizing 4-Bromo-6-(pyridin-4-yl)pyrimidine requires desymmetrizing 4,6-dibromopyrimidine. This is a statistical challenge. You are attempting to stop a reaction halfway on a symmetric, highly electron-deficient heterocycle while using a nucleophile (4-pyridylboron species) that is notoriously unstable.
The "Big Three" Failure Modes:
-
Bis-Coupling: Formation of 4,6-di(pyridin-4-yl)pyrimidine.
-
Protodeboronation: Decomposition of the boron reagent before coupling.[1]
-
Hydrolysis: Conversion of the C-Br bond to C-OH (pyrimidinone formation).
Reaction Pathway Visualization
The following diagram maps the competitive landscape of this synthesis.
Figure 1: Competitive reaction pathways. Path A is desired; Paths B, C, and D are the primary failure modes.
Troubleshooting Modules
Module A: The "Double Trouble" (Bis-Substitution)
Symptom: LCMS shows a significant peak at [M+H]+ corresponding to the bis-pyridyl adduct, reducing the yield of the mono-bromide.
Root Cause: In symmetric electrophiles like 4,6-dibromopyrimidine, the first coupling deactivates the ring slightly, but not enough to prevent a second attack. If the local concentration of the boron reagent is high relative to the dibromide, the catalyst will couple the product again.
Corrective Actions:
| Parameter | Recommendation | Rationale |
| Stoichiometry | 3.0 - 4.0 eq. of Dibromide | Flooding the reaction with electrophile statistically favors mono-substitution. Unreacted dibromide is non-polar and easy to remove via column chromatography. |
| Addition Mode | Dropwise addition of Boron | Keep the concentration of the nucleophile (boron) low relative to the electrophile at all times. |
| Solvent | 1,4-Dioxane or Toluene | Non-polar solvents often enhance the selectivity difference between mono- and bis-coupling compared to DMF/DMSO. |
Module B: The "Vanishing Boron" (Protodeboronation)
Symptom: Low conversion of starting material. LCMS shows formation of Pyridine (mass 79) and recovery of unreacted Dibromide.
Root Cause: 4-Pyridylboronic acid is electron-deficient.[2] The C-B bond is highly labile in the presence of water and base. The boron acts as a Lewis acid, coordinates hydroxide, and then cleaves to release pyridine (Protodeboronation).
Corrective Actions:
-
Switch Reagents: Do not use the free boronic acid.
-
Base Selection: Switch from Hydroxide (NaOH) or Carbonate (Na2CO3) to Anhydrous K3PO4 or CsF .
-
Water Control: Run the reaction under strictly anhydrous conditions if using esters/MIDA.
Module C: Catalyst Poisoning (The "Stalled" Reaction)
Symptom: Reaction starts but stops at 20-30% conversion. Adding more catalyst doesn't help.
Root Cause: Pyridines are excellent ligands for Palladium. The product (and the 4-pyridyl boron reagent) contains a basic nitrogen that can displace phosphine ligands on the Pd center, forming an inactive "Pd-Pyridyl" complex.
Corrective Actions:
-
Ligand Choice: Use bulky, electron-rich phosphines that bind Pd tighter than pyridine does.
-
Recommended:XPhos or SPhos (Buchwald Ligands).
-
Alternative:Pd(dppf)Cl2 . The bidentate ligand prevents ligand displacement by pyridine.
-
Optimized Protocol (SOP)
Objective: Synthesis of 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 g scale) minimizing bis-coupling and hydrolysis.
Reagents:
-
4,6-Dibromopyrimidine (3.0 eq, Excess)
-
4-Pyridylboronic acid pinacol ester (1.0 eq)
-
Pd(dppf)Cl2[4]·DCM (0.05 eq)
-
Na2CO3 (2.0 eq, 2M aqueous solution)
-
1,4-Dioxane (0.1 M concentration relative to Boron)
Step-by-Step:
-
Charge: In a reaction vial, add 4,6-Dibromopyrimidine (3.0 equiv) and Pd(dppf)Cl2 (5 mol%).
-
Purge: Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane. Stir to dissolve.
-
Activation: Add the Na2CO3 solution. Heat to 60°C (Note: Keep temp <80°C to prevent hydrolysis of the bromide).
-
Addition: Dissolve the 4-Pyridyl pinacol ester (1.0 equiv) in a separate syringe with dioxane. Add this solution dropwise over 1 hour to the hot reaction mixture.
-
Monitor: Check LCMS 30 mins after addition is complete.
-
Target Mass: [M+H]+ = ~236/238 (Br pattern).
-
-
Workup: Cool to RT. Filter through Celite.[5] Dilute with EtOAc, wash with Brine.[5]
-
Purification: The excess 4,6-dibromopyrimidine is non-polar (high Rf). The product is more polar. Flash chromatography (Hexane/EtOAc) will easily separate them.
Diagnostic Decision Tree
Use this logic flow to diagnose failures in real-time.
Figure 2: Diagnostic logic for reaction optimization.
FAQ: Rapid Fire Troubleshooting
Q: Why is my reaction turning black immediately? A: "Pd-Black" precipitation indicates the catalyst is decomposing (aggregating) rather than entering the catalytic cycle. This often happens if the oxidative addition is too slow or the phosphine ligand is oxidizing. Fix: Degas solvents more thoroughly and ensure the dibromide is added before the catalyst sees heat/base.
Q: Can I use Pyridine-4-boronic acid (free acid)? A: It is risky. The free acid often contains varying amounts of anhydride (trimer) and is highly prone to protodeboronation [2]. Fix: Convert it to the Pinacol ester or use the MIDA boronate.
Q: I see a mass of [M+H]+ = 252. What is this? A: This is likely the Pyrimidinol (Hydrolysis product, Mass ~251/252 depending on ionization). The bromine has been replaced by an OH group. Fix: Your reaction is too basic or too hot. Switch from Carbonate to Phosphate base and lower the temperature by 10°C.
Q: How do I remove the excess 4,6-dibromopyrimidine? A: Because the starting material is symmetric and non-polar, it elutes very quickly on silica gel. The product, containing a pyridine ring, is significantly more polar and basic. A gradient of 0 -> 50% EtOAc in Hexanes usually provides excellent separation.
References
-
Knapp, D. M., et al. (2010). "MIDA Boronates: Stable, Slow-Release Reagents for Suzuki-Miyaura Couplings." Journal of the American Chemical Society.[6]
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society.[6]
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.
-
Miyaura, N., & Suzuki, A. (1995).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Sources
optimization of palladium catalyst for 4-Bromo-6-(pyridin-4-yl)pyrimidine coupling
Topic: Coupling of 4-Bromo-6-(pyridin-4-yl)pyrimidine
Executive Summary: The Substrate Challenge
You are attempting to couple 4-Bromo-6-(pyridin-4-yl)pyrimidine . This is a "High-Difficulty" substrate class due to the convergence of two antagonistic factors:
-
Electronic Deficiency: The pyrimidine core is highly electron-deficient, making the C-Br bond reactive but also making the ring susceptible to nucleophilic attack (SNAr) by bases or solvents.
-
Lewis Basicity (Catalyst Poisoning): The molecule contains three nitrogen atoms capable of
-coordination to Palladium. The pyridyl nitrogen (at the 6-position) and the pyrimidine nitrogens can displace phosphine ligands, forming an inactive "Pd-dead" complex.
This guide moves beyond standard "Pd(PPh3)4" recipes, which will likely fail, and provides an optimized, self-validating workflow using advanced precatalyst architectures.
Part 1: Diagnostic Triage & Troubleshooting
Identify your failure mode to select the correct solution.
Issue 1: The Reaction Stalls at <10% Conversion (Catalyst Poisoning)
Symptom: The reaction mixture remains clear or turns slightly dark but LCMS shows mostly starting material (SM) and unreacted boronic acid after 2 hours. Root Cause: Competitive Coordination. The pyridine nitrogen in your substrate has a higher binding affinity for the Pd(II) center than your phosphine ligand (e.g., PPh3). The catalyst is "poisoned" and cannot undergo transmetallation. The Fix:
-
Switch to Buchwald Precatalysts (Gen 3/Gen 4): Use XPhos Pd G4 or SPhos Pd G4 .
-
Why: These precatalysts contain bulky dialkylbiaryl phosphine ligands. The sheer steric bulk of XPhos creates a "protective shell" around the Pd center that physically blocks the approach of the substrate's nitrogen atoms while still allowing the flat aromatic ring to undergo oxidative addition.
-
Protocol: Do not generate the catalyst in situ (Pd2(dba)3 + Ligand). Use the pre-formed G4 precatalyst to ensure a strict 1:1 Pd:Ligand ratio, preventing excess Pd that would be immediately poisoned.
-
Issue 2: Formation of De-brominated Side Product (Hydrodehalogenation)
Symptom: LCMS shows a mass corresponding to [M-Br+H]. The bromine is replaced by hydrogen. Root Cause: Protodehalogenation via Pd-Hydride.
- Mechanism:[1][2][3][4][5][6][7] Electron-deficient heterocycles are prone to this.[5] If you are using alcoholic solvents (Ethanol, Isopropanol), the Pd(II) species undergoes
-hydride elimination from the solvent alkoxide, forming a Pd-H species which reduces your aryl bromide. The Fix:
-
Solvent Switch: Eliminate all primary/secondary alcohols. Use 1,4-Dioxane or Toluene .[8][9]
-
Base Selection: Switch from alkoxide bases (NaOEt, NaOtBu) to inorganic phosphates or carbonates (K3PO4 ).
Issue 3: Rapid Precipitation of "Pd Black"
Symptom: The reaction turns black and opaque within 15 minutes; conversion stops immediately. Root Cause: Ligand Dissociation. The ligand is not electron-rich enough to hold onto the Pd center during the oxidative addition step, or the temperature is too high for the catalyst stability. The Fix:
-
Lower Temperature: If running at 100°C, drop to 60-80°C.
-
Ligand Stabilization: Ensure you are using a ligand with strong
-donating properties (e.g., PCy3 or XPhos ) rather than weak donors like PPh3.
Part 2: Optimized Experimental Protocol
This protocol is designed as a self-validating system. Follow the stoichiometry precisely.
Target Reaction: Suzuki-Miyaura Coupling Scale: 0.5 mmol
| Component | Equiv. | Recommended Reagent | Role |
| Substrate | 1.0 | 4-Bromo-6-(pyridin-4-yl)pyrimidine | Electrophile |
| Coupling Partner | 1.2 - 1.5 | Aryl/Heteroaryl Boronic Acid | Nucleophile |
| Catalyst | 0.02 - 0.05 | XPhos Pd G4 (CAS: 1599466-81-5) | Precatalyst |
| Base | 2.0 - 3.0 | K3PO4 (Tribasic Potassium Phosphate) | Base (Mild) |
| Solvent A | -- | 1,4-Dioxane (Anhydrous) | Primary Solvent |
| Solvent B | -- | Degassed Water | Co-solvent (Activator) |
Step-by-Step Procedure:
-
Vessel Prep: Oven-dry a microwave vial or Schlenk tube. Cool under a stream of Argon/Nitrogen.
-
Solids Addition: Add Substrate (1.0 eq), Boronic Acid (1.3 eq), and K3PO4 (2.5 eq).
-
Critical Step: Add the XPhos Pd G4 (2-5 mol%) last, on top of the other solids.
-
-
Degassing: Cap the vessel. Evacuate and backfill with Argon three times.[8][9]
-
Solvent Introduction: Inject 1,4-Dioxane and Water (Ratio 4:1, Concentration 0.1 M).
-
Note: The water is necessary to dissolve the K3PO4 and form the active boronate species.
-
-
Reaction: Heat to 80°C . Stir vigorously (1000 rpm).
-
Validation Check: The solution should turn a clear, golden/amber color. If it turns black immediately, oxygen was present.
-
-
Monitoring: Check HPLC/LCMS at 1 hour.
-
If <50% conversion: Add 1.0 eq more Boronic Acid (it may have protodeboronated).
-
If >90% conversion: Cool, dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Part 3: Visualizations
Diagram 1: The Mechanism of Failure (Catalyst Poisoning) vs. Success
This diagram illustrates why standard catalysts fail and how bulky ligands (XPhos) prevent the "Death Loop" of nitrogen coordination.
Caption: Figure 1. Kinetic competition between productive coupling (Green path) and nitrogen-directed catalyst poisoning (Red path). Bulky ligands are required to block the red path.
Diagram 2: Optimization Decision Tree
Use this flow to diagnose reaction outcomes.
Caption: Figure 2. Troubleshooting logic for palladium-catalyzed coupling of halogenated N-heterocycles.
FAQ: Expert Insights
Q: Can I use Pd(dppf)Cl2 instead of XPhos Pd G4? A: You can try, but it is risky. While dppf is a bidentate ligand that resists displacement better than PPh3, it is often not bulky enough to prevent the pyridine nitrogen from coordinating to the axial sites of the palladium square-planar complex. If cost is a major factor, Pd(dppf)Cl2 is the "budget" backup, but expect lower yields.
Q: My boronic acid is unstable. What now? A: Pyridyl boronic acids are notoriously unstable (protodeboronation). If your coupling partner is also a heterocycle:
-
Switch to a Boronic Ester (Pinacol ester) .
-
Use MIDA boronates (slow release).
-
Switch to anhydrous conditions using CsF (Cesium Fluoride) as the base in dry Toluene.
Q: Why avoid strong bases like NaOtBu? A: Your substrate (4-bromo-6-pyridin-4-yl-pyrimidine) is an electron-poor "double heterocycle." Strong alkoxide bases are nucleophilic enough to attack the pyrimidine ring directly (SNAr reaction), displacing the bromine or the pyridine group before the palladium can do its job. Stick to phosphates (K3PO4) or carbonates (Cs2CO3).[8]
References
-
Buchwald, S. L., et al. (2013). "Formation of C–C Bonds via Palladium-Catalyzed Coupling Reactions of Aryl Chlorides and Bromides with Boronic Acids." Journal of the American Chemical Society. (Demonstrates efficacy of XPhos/SPhos for heteroaryl couplings).
-
Organ, M. G., et al. (2014).[10] "Carbon–Heteroatom Coupling Using Pd-PEPPSI Complexes." Organic Process Research & Development. (Discusses NHC ligands as alternatives for preventing poisoning).
-
Lennon, I. C., et al. (2016). "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development and Mechanism of Dehalogenation." The Journal of Organic Chemistry. (Detailed mechanism of hydrodehalogenation in electron-deficient systems).
-
Sigma-Aldrich Technical Guides. (2024). "Buchwald Precatalysts User Guide: G3 and G4 Series." (Practical handling of G4 precatalysts).
Sources
- 1. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03977B [pubs.rsc.org]
- 7. nobelprize.org [nobelprize.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
preventing decomposition of 4-Bromo-6-(pyridin-4-yl)pyrimidine during reaction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Bromo-6-(pyridin-4-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable heterocyclic building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome challenges related to its stability, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Preventing In-Reaction Decomposition
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to empower your experimental design.
Q1: I'm observing a significant amount of a debrominated byproduct, 6-(pyridin-4-yl)pyrimidine, in my palladium-catalyzed cross-coupling reaction. What is the cause, and how can I prevent it?
A1: This is a classic case of hydrodehalogenation, a common and frustrating side reaction. The conversion of your starting material to its debrominated analog is typically mediated by palladium-hydride (Pd-H) species that form within your catalytic cycle.[1] These highly reactive species can intercept your starting material or the palladium-intermediate, replacing the bromine with a hydrogen atom.
The primary sources of these detrimental hydrides include:
-
Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are major culprits, especially at elevated temperatures, through processes like β-hydride elimination.[1]
-
Solvents: Protic solvents (e.g., alcohols) are direct hydride donors. Additionally, some aprotic solvents like DMF can degrade, particularly in the presence of trace water, to provide a source of hydrides.[1]
-
Reagents: Trace impurities, such as borane (B-H) species in boronic acids or residual moisture, can react with other components to generate Pd-H.[1]
Strategic Solutions to Suppress Debromination:
-
Re-evaluate Your Base: This is the most critical parameter. Switch from strong alkoxide bases to milder, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent first choices for both Suzuki and Buchwald-Hartwig reactions as they are less prone to generating hydride species.[1][2]
-
Optimize Your Catalyst/Ligand System: The ligand plays a crucial role in dictating the kinetics of the catalytic cycle. Employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) accelerates the desired reductive elimination step.[1] This makes the productive C-C or C-N bond formation kinetically favored, effectively outcompeting the undesired hydrodehalogenation pathway.[1][2]
-
Choose Your Solvent Wisely: Use anhydrous, aprotic solvents. Toluene and 1,4-dioxane are generally robust and recommended choices that minimize the risk of providing a hydride source.[1][2][3] Ensure they are properly degassed to remove oxygen, which can degrade phosphine ligands.
-
Maintain a Strictly Inert Atmosphere: Rigorously exclude air and moisture from your reaction. Use Schlenk techniques or a glovebox to prepare your reaction. An inert atmosphere of argon or nitrogen is mandatory to prevent both the generation of hydride species from water and the oxidative degradation of your catalyst system.[1]
Troubleshooting Workflow for Debromination
Caption: A logical workflow for troubleshooting hydrodehalogenation.
Q2: My reaction yield is poor, but I don't see significant debromination. I suspect hydrolysis or other decomposition pathways. What should I investigate?
A2: This is an excellent observation. Beyond debromination, the electron-deficient nature of the pyrimidine ring, exacerbated by the pyridyl substituent, makes it susceptible to other modes of decomposition, primarily hydrolysis.
Key Factors and Solutions:
-
Hydrolytic Cleavage: Under strongly basic conditions, particularly with aqueous bases and elevated temperatures, the pyrimidine ring can be attacked by hydroxide ions. This can lead to the formation of unstable intermediates that may undergo ring-opening or other rearrangements, resulting in a complex mixture of byproducts.[4][5]
-
Reagent Instability (Protodeboronation): In Suzuki couplings, the boronic acid itself can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) under the reaction conditions.[6] This consumes your coupling partner and leads to a lower yield of the desired product, often with recovery of your 4-Bromo-6-(pyridin-4-yl)pyrimidine starting material.
-
Catalyst Inactivation: The pyridyl nitrogen on your substrate can coordinate to the palladium center. While often not inhibitory, strong coordination can sometimes sequester the active catalyst, slowing down the reaction and allowing more time for substrate or product decomposition.
-
Solution: The use of bulky biarylphosphine ligands, as mentioned before, often mitigates this issue. These ligands create a well-defined, sterically hindered coordination sphere around the palladium that favors the productive catalytic cycle over non-productive catalyst sequestration.[1]
-
Frequently Asked Questions (FAQs)
-
Q: Why is the C-Br bond on this pyrimidine so labile?
-
A: The lability is due to the electronic nature of the heterocyclic system. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which polarizes the C-Br bond and makes the carbon atom more electrophilic and susceptible to oxidative addition to the Pd(0) catalyst.[7] This is the key initial step in most cross-coupling reactions.
-
-
Q: How does the pyridine substituent influence stability?
-
A: The pyridyl group is also electron-withdrawing, further decreasing the electron density of the pyrimidine ring. This enhances the reactivity towards desired cross-coupling but can also increase its susceptibility to nucleophilic attack and decomposition if reaction conditions are not carefully controlled.
-
-
Q: Can I use strong bases like NaOtBu at all?
-
A: While it is highly discouraged as a first choice, there may be specific transformations that require a very strong base. If you must use it, do so at the lowest possible temperature and for the shortest possible duration.[1] Consider using it in combination with a highly active catalyst system that can rapidly turn over, minimizing the time the base has to promote side reactions.
-
Data & Recommendations Summary
For ease of reference, the following tables summarize the key recommendations for optimizing your reaction conditions.
Table 1: Comparison of Common Bases for Cross-Coupling Reactions
| Base | Type | Propensity for Debromination | Recommended Use |
| K₃PO₄ | Inorganic | Low | Excellent First Choice for Suzuki & Buchwald-Hartwig[1][2] |
| Cs₂CO₃ | Inorganic | Low | Excellent Alternative to K₃PO₄ , good solubility[1][2] |
| K₂CO₃ | Inorganic | Low to Moderate | Commonly used, often effective[3][6] |
| NaOtBu | Alkoxide | High | Avoid if possible ; high risk of debromination[1] |
| KOtBu | Alkoxide | High | Avoid if possible ; high risk of debromination[1] |
Table 2: Recommended Ligands for Suppressing Decomposition
| Ligand | Class | Key Advantage | Recommended Reactions |
| XPhos | Biarylphosphine | Bulky, electron-rich; accelerates reductive elimination[1] | Suzuki, Buchwald-Hartwig |
| SPhos | Biarylphosphine | Similar to XPhos; highly active catalyst systems[1] | Suzuki, Buchwald-Hartwig |
| RuPhos | Biarylphosphine | Excellent for sterically hindered couplings[1] | Buchwald-Hartwig |
| PPh₃ | Triphenylphosphine | Less active; can be prone to side reactions | Use with caution; may require higher temperatures |
Optimized Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point designed to minimize the decomposition of 4-Bromo-6-(pyridin-4-yl)pyrimidine.
Reagents & Equipment:
-
Oven-dried Schlenk flask with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1.5-2.5 mol%)
-
Ligand (e.g., XPhos, 3.3-5.5 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0-3.0 eq), finely powdered and dried
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Visualizing the Catalytic Cycle and Decomposition Pathway
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, add 4-Bromo-6-(pyridin-4-yl)pyrimidine, the arylboronic acid, the palladium precatalyst, the ligand, and potassium phosphate to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 M and 0.2 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): If not prepared in a glovebox, seal the flask and perform three cycles of vacuum/backfill with the inert gas.
-
Reaction: Heat the mixture to the desired temperature (a starting point of 80-100°C is recommended) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material. Avoid unnecessarily long reaction times to prevent product degradation.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to isolate the desired coupled product.
References
- An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (2002). ScienceDirect.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES.
- Preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions. BenchChem.
- Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl.... ResearchGate.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Preventing dehalogenation during reactions of bromo-fluoroanilines. BenchChem.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Scheme of pyrimidine degradation pathways showing the four steps and.... ResearchGate.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Technical Support Center: Suzuki Couplings of Bromopyrimidines. BenchChem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI.
- An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. (2014). PubMed.
- An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. (2014). CORE.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024). Creative Proteomics Blog.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2010). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 4-Bromo-6-(pyridin-4-yl)pyrimidine Reactions
Molecule Profile & Reactivity Overview
Before diagnosing specific failures, it is critical to understand the electronic "personality" of 4-Bromo-6-(pyridin-4-yl)pyrimidine .[1] This scaffold presents a duality of reactivity that often traps unwary chemists:
-
The Pyrimidine Core (The Electrophile): The pyrimidine ring is electron-deficient (
-deficient). The bromine at C4 is highly activated for displacement, making it an excellent partner for Nucleophilic Aromatic Substitution ( ) and oxidative addition in metal catalysis. -
The Pyridine Appendage (The Poison): The pyridine ring at C6 serves as a Lewis basic site. The nitrogen lone pair is a potent ligand for transition metals (Pd, Cu, Ni), leading to catalyst sequestration (poisoning).
Key Physical Properties:
-
LogP: ~1.7 (Moderate lipophilicity).[1]
-
pKa: Pyridine N (~5.2), Pyrimidine N (~1.3).[1] Implication: The pyridine nitrogen will protonate first.
-
Solubility: Soluble in DCM, DMSO, DMF, MeOH. Poor solubility in non-polar alkanes (Hexane/Heptane).
Troubleshooting Module: Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig)
Status: Critical Failure Mode Common Symptoms: 0% Conversion, Stalled Reaction, or Protodehalogenation.
Q1: Why does my Suzuki coupling stall (<10% yield) despite using standard Pd(PPh3)4 conditions?
Diagnosis: Catalyst Poisoning.
The pyridine nitrogen in your substrate is outcompeting the phosphine ligands for the palladium center. Standard ligands like triphenylphosphine (
The Fix: Switch to Bulky, Electron-Rich Ligands. You must use ligands that bind Pd tighter than the pyridine nitrogen or are too bulky to allow the pyridine to approach the metal center.
-
Recommended Catalyst System: Use Buchwald Precatalysts (e.g., XPhos Pd G3 or G4).[1] The bulky biaryl phosphine ligands (XPhos, SPhos, RuPhos) create a steric wall that prevents the pyridine nitrogen from coordinating, while facilitating oxidative addition into the C-Br bond.
-
Alternative: Pd(dppf)Cl2 .[1] The bidentate nature of dppf makes it harder to displace than monodentate
.
Experimental Protocol Adjustment:
| Parameter | Standard (Failed) | Optimized (Recommended) |
| Catalyst | XPhos Pd G3 or Pd(dppf)Cl_2 | |
| Base | ||
| Solvent | Toluene/EtOH/Water | 1,4-Dioxane/Water (4:1) or THF/Water |
| Temp | 80°C | 90-100°C (Pushing temp helps dissociate the poison) |
Q2: I observe the formation of 4-(pyridin-4-yl)pyrimidine (Des-bromo product). Why?
Diagnosis: Protodehalogenation. This occurs when the oxidative addition intermediate (L-Pd(II)-Ar-Br) undergoes reduction instead of transmetallation.[1] This is often caused by:
-
Slow Transmetallation: The boronic acid is not activating fast enough.
-
Hydride Source: Ethanol or Isopropanol in the solvent system can act as hydride donors.
The Fix:
-
Remove Alcohols: Switch to a non-protic solvent system like Dioxane/Water or Toluene/Water.
-
Boost Transmetallation: Increase the base strength (e.g., switch from bicarbonate to carbonate or phosphate).
-
Dry Conditions: If hydrolysis of the C-Br bond is suspected (rare but possible), move to anhydrous conditions (
).
Visual Troubleshooting Guide: Suzuki Coupling
Caption: Decision tree for diagnosing Suzuki coupling failures with pyridine-pyrimidine substrates.
Troubleshooting Module: Nucleophilic Aromatic Substitution ( )
Status: Common Failure Mode Common Symptoms: Hydrolysis (OH product), Slow Reaction, or Regio-scrambling.[1]
Q3: My reaction with an amine is extremely slow. Do I need a catalyst?
Diagnosis: Solvent/Temperature Mismatch. While the pyrimidine is electron-deficient, the pyridine ring at C6 is not strongly electron-withdrawing enough to make the C4-Br bond hyper-reactive at room temperature, especially if the amine nucleophile is weak.[1]
The Fix:
-
Solvent Choice: Use polar aprotic solvents (DMSO, DMF, NMP) to solvate the cation and leave the amine "naked" and more nucleophilic.
-
Acid Catalysis: Surprisingly, adding 1.0 equiv of mild acid (like acetic acid) or using the amine hydrochloride salt can accelerate the reaction. Mechanism: Protonation of the pyrimidine N3 or the pyridine N activates the ring, making C4 more electrophilic.
-
Microwave: These substrates respond exceptionally well to microwave irradiation (100-120°C for 10-30 mins).[1]
Q4: I am getting the 4-hydroxy (pyrimidone) byproduct instead of the amine product.
Diagnosis: Hydrolysis via Moisture.
The C4-Br bond is labile.[1] If you are using a base like
The Fix:
-
Dry Solvents: Use anhydrous DMF/DMSO.[1]
-
Non-Nucleophilic Base: Use DIPEA (Hünig's base) or
instead of inorganic carbonates. -
Stoichiometry: Use a large excess of the amine (2-3 equiv) to statistically favor the desired attack.
Purification & Handling FAQ
Q5: The product streaks badly on silica gel chromatography.
Cause: The basic pyridine nitrogen interacts strongly with the acidic silanols on the silica surface. Solution:
-
Additive: Add 1% Triethylamine (Et3N) or 1% NH4OH to your eluent (e.g., DCM/MeOH/NH4OH 90:9:1).[1] This caps the silanols.
-
Alternative: Use Amine-functionalized silica or Alumina (Basic) stationary phases.[1]
Q6: How do I remove residual Palladium from the product?
-
Note: Pyridines hold onto Pd tightly.[1]
-
Solution: Treat the crude reaction mixture with a metal scavenger (e.g., SiliaMetS® Thiol or TMT ) before filtration. Simple Celite filtration is often insufficient.
Summary of Recommended Conditions
| Reaction Type | Recommended Reagents | Critical Parameter |
| Suzuki Coupling | Cat: XPhos Pd G3 (2-5 mol%)Base: | Degas solvents thoroughly. Oxygen + Pyridine + Pd promotes homocoupling/degradation.[1] |
| Nu: Amine (2 equiv)Base: DIPEA (3 equiv)Solvent: DMSO or NMP | Temp: 100°C (Microwave preferred).[1] Ensure amine is dry. | |
| Buchwald (C-N) | Cat: BrettPhos Pd G3Base: NaOtBu or LHMDSSolvent: Toluene | Base Sensitivity: Avoid strong alkoxides if the substrate is sensitive to hydrolysis.[1] |
References
-
Catalyst Poisoning by Pyridines
-
Suzuki Coupling Troubleshooting
-
Reactivity of Halogenated Pyrimidines
-
Mechanisms in Heterocycles:
- Kinetics: The reaction often follows second-order kinetics, and solvent effects (polar aprotic) are dominant.
-
Source: NIH/PubMed. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Link
Sources
- 1. 6-bromo-4-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-2-amine - CAS号 1552301-61-7 - 摩熵化学 [molaid.com]
- 2. SNAr Reactions of Pyridine Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-6-(pyridin-4-yl)pyrimidine
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Optimization and Troubleshooting for Mono-Arylation of 4,6-Dibromopyrimidine
Executive Summary
This technical guide addresses the specific challenges in scaling up the synthesis of 4-Bromo-6-(pyridin-4-yl)pyrimidine . The core transformation involves a Suzuki-Miyaura cross-coupling between the symmetric electrophile 4,6-dibromopyrimidine and the nucleophile pyridin-4-ylboronic acid .
Key Technical Challenge: The symmetry of the 4,6-dibromopyrimidine starting material creates a statistical competition between mono-arylation (desired) and bis-arylation (impurity). Achieving high yield requires precise kinetic control, as the electronic deactivation after the first coupling is often insufficient to prevent the second addition completely.
Module 1: Critical Process Parameters (The "Why" & "How")
Q1: How do I maximize mono-selectivity on a >100g scale?
A: Selectivity is governed by stoichiometry and local concentration effects.
-
Stoichiometry: Do not use a 1:1 ratio. Use a slight excess of the electrophile (4,6-dibromopyrimidine, 1.2–1.5 equiv) relative to the boronic acid. This statistically favors the encounter of the boronic acid with unreacted starting material rather than the mono-product.
-
Addition Mode: Do not add all reagents at once. Employ a "Reverse Addition" strategy or slow addition of the limiting reagent (boronic acid) to the excess dibromide/catalyst mixture. This keeps the instantaneous concentration of the nucleophile low, suppressing the second coupling event [1].
-
Temperature: Run the reaction at the lowest effective temperature (typically 60–70°C) rather than reflux (100°C). Lower temperatures increase the discrimination between the two bromide sites.
Q2: Which catalyst system is most robust for this pyridine-pyrimidine coupling?
A:
-
Recommendation: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ .
-
Reasoning: The pyridyl nitrogen can coordinate to palladium, potentially poisoning the catalyst. Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are more resistant to displacement by the pyridine nitrogen than monodentate ligands like PPh₃.
-
Loading: Start at 1–3 mol%. On scale, you can often reduce this to 0.5 mol% if oxygen exclusion is strictly managed [2].
Q3: The reaction stalls at 80% conversion. Should I add more catalyst?
A: No. Check the pH first.
-
Root Cause: Pyridylboronic acids are prone to protodeboronation (hydrolysis of the C-B bond), especially at high pH or high temperature. If the boronic acid degrades, conversion stops regardless of catalyst activity.
-
Solution: Analyze the reaction mixture by LC-MS. If you see pyridine (deboronated byproduct) and unreacted dibromide, your boronic acid is dead. Add 0.2 equiv of fresh boronic acid and ensure the pH is maintained between 8–10 (use K₂CO₃ or Na₂CO₃, avoid strong bases like NaOH/KOH which accelerate deboronation) [3].
Module 2: Troubleshooting Guide (The "What If")
| Symptom | Probable Cause | Corrective Action |
| High Bis-Product (>10%) | Excess Boronic Acid or High Temp | 1. Reduce Boronic Acid to 0.95 equiv.2. Lower temp by 10°C.3. Switch to slow addition of Boronic Acid (over 2-4 h). |
| Black Precipitate (Pd Black) | Catalyst Decomposition | 1. Ensure rigorous degassing (sparge N₂ for 30 min).2. Switch to Pd(dppf)Cl₂ which is more thermally stable.3. Check for "hot spots" during heating. |
| Low Yield / High SM Recovery | Protodeboronation | 1. Switch base to K₃PO₄ (anhydrous) with minimal water.2.[1] Use Boronic Ester (Pinacol) instead of Acid (more stable). |
| Product Co-elutes with SM | Poor Chromatography Separation | 1. Do not rely on silica alone. The product is basic.2. Use an acidic wash (1M HCl) during workup to pull the pyridine-product into the aqueous phase, leaving non-basic SM (dibromide) in the organic phase. |
Module 3: Scale-Up Protocol (100g Basis)
Target: 4-Bromo-6-(pyridin-4-yl)pyrimidine Scale: ~100g Output
Reagents:
-
4,6-Dibromopyrimidine: 142.7 g (0.60 mol, 1.2 equiv)
-
4-Pyridylboronic acid: 61.5 g (0.50 mol, 1.0 equiv)
-
Pd(dppf)Cl₂·DCM: 4.1 g (1 mol%)
-
Sodium Carbonate (2M aq): 500 mL (2.0 equiv)
-
1,4-Dioxane: 1.5 L (Solvent volume ~10-15 volumes)
Step-by-Step Procedure:
-
Inertion: Charge a 3L 3-neck flask (equipped with mechanical stirrer, temp probe, reflux condenser) with 4,6-Dibromopyrimidine and 1,4-Dioxane . Sparge with Nitrogen for 20 minutes.
-
Catalyst Charge: Add Pd(dppf)Cl₂·DCM under a nitrogen stream. The solution usually turns orange/red.
-
Base Addition: Add degassed 2M Na₂CO₃ solution.
-
Controlled Addition (Critical): Heat the mixture to 65°C . Dissolve 4-Pyridylboronic acid in a separate portion of degassed dioxane/water (minimal volume). Add this solution dropwise to the main reactor over 2 hours via an addition funnel.
-
Why? Keeps boronic acid concentration low, favoring reaction with the excess dibromide.
-
-
Reaction Monitoring: Stir at 65–70°C for an additional 2–4 hours. Monitor by HPLC/UPLC.
-
Stop Condition: <2% Boronic acid remaining. (Do not chase complete consumption of Dibromide; it is in excess).
-
-
Workup (The "Acid-Base Swing"):
-
Cool to room temp.[2][3] Filter through Celite to remove Pd black.
-
Concentrate to remove bulk Dioxane.
-
Dilute residue with Ethyl Acetate (1 L) and Water (500 mL) .
-
Separation: The product and SM are in the organic layer.
-
Purification Trick: Extract the organic layer with 1M HCl (2 x 300 mL) .
-
Wash the aqueous acidic layer with fresh Ethyl Acetate to remove traces of bis-product and SM.
-
Precipitation: Slowly basify the aqueous layer with 6M NaOH or Solid Na₂CO₃ to pH 9–10 while cooling (0–5°C). The product will precipitate as a solid.[7]
-
-
Isolation: Filter the solid, wash with water and cold ether. Dry in a vacuum oven at 45°C.
Module 4: Process Visualization
Caption: Logical flow for the synthesis and "Acid-Base Swing" purification strategy to isolate pure mono-arylated product.
References
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link][8]
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Developments. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6-bromo-4-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-2-amine - CAS号 1552301-61-7 - 摩熵化学 [molaid.com]
- 6. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pubs.acs.org [pubs.acs.org]
workup procedure for reactions with 4-Bromo-6-(pyridin-4-yl)pyrimidine
This technical guide details the workup, purification, and troubleshooting procedures for reactions involving 4-Bromo-6-(pyridin-4-yl)pyrimidine . This scaffold features two distinct basic nitrogen centers (pyrimidine and pyridine) and a reactive electrophilic handle (C-Br), creating specific challenges regarding pH-dependent solubility, metal catalyst chelation, and chromatographic behavior.
Product Class: Heteroaryl Halides / Bipyridyl Mimetics Application: Kinase inhibitor synthesis, Suzuki/Buchwald-Hartwig cross-coupling.[1] Document ID: TS-BP-46-V2.1[1]
Part 1: The "Happy Path" Workup Protocol
This protocol is designed for standard cross-coupling reactions (e.g., Suzuki-Miyaura) where this molecule is either the product or the unreacted starting material.
Critical Chemical Insight:
This molecule possesses a basic pyridine nitrogen (
Step-by-Step Extraction Procedure
-
Quench: Cool reaction mixture to Room Temperature (RT). If water-miscible solvents (DMF, Dioxane, DMSO) were used, dilute with 5 volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Aqueous Wash (The pH Check):
-
Phase Separation: Extract the aqueous layer 3x with the chosen organic solvent.
-
Note: DCM often provides better solubility for this scaffold than EtOAc but is more prone to emulsions.
-
-
Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes coordinate to pyridines; Sodium sulfate is safer).
-
Concentration: Evaporate under reduced pressure at < 45°C.
Part 2: Troubleshooting & FAQs
Issue 1: "My product is stuck in the aqueous layer."
Diagnosis: The pH is likely too low, protonating the pyridine nitrogen. Solution:
-
Take a small aliquot of the aqueous layer.[2]
-
Adjust pH to >10 using 1M NaOH.
-
Re-extract with DCM.
-
Validation: Spot the organic extract on TLC to confirm recovery.
Issue 2: "The crude material is dark brown/black and yield is low."
Diagnosis: Palladium (Pd) or Copper (Cu) contamination. The pyridine and pyrimidine nitrogens act as ligands, coordinating to residual metal catalysts and retaining them in the organic phase. Solution: Chemical Scavenging.
-
Do not rely solely on column chromatography; the metal-complex often streaks or co-elutes.[1]
-
Protocol: Dissolve crude in THF or EtOAc. Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea) resin (10 wt% equivalent). Stir for 2-4 hours at 40°C. Filter and concentrate.
Issue 3: "Severe tailing/streaking on Silica Gel TLC/Column."
Diagnosis: The basic pyridine nitrogen interacts strongly with the acidic silanol groups (
-
Standard: Add 1-2% Triethylamine (Et₃N) to your eluent system.[1]
-
Alternative: Use 1-5% MeOH in DCM containing 1% NH₄OH (Ammonium hydroxide).[1]
-
Mechanism:[1][3][4][5] The amine additive blocks the acidic sites on the silica, allowing the basic product to elute as a sharp band.
Part 3: Visualization of Workflows
Workflow A: pH-Dependent Extraction Logic
This diagram illustrates the critical decision points regarding pH adjustment to ensure maximum recovery.
Caption: Logical flow for ensuring the basic heterocycle is partitioned correctly into the organic phase.
Workflow B: Purification Decision Tree
Use this to select the optimal purification method based on crude purity and metal content.
Caption: Decision matrix for removing metal contaminants and handling basic nitrogen interactions on silica.
Part 4: Data & Specifications
Table 1: Solubility Profile
Data estimated based on structural analogs (4-phenylpyrimidine/pyridine).[1]
| Solvent | Solubility | Application | Notes |
| Dichloromethane (DCM) | High | Extraction / Chromatography | Preferred extraction solvent.[1] |
| Ethyl Acetate | Moderate | Extraction | Good for initial washes; product may precipitate if concentrated. |
| Water (pH 2) | High | Loss to Aqueous | Forms Pyridinium salt. Avoid during extraction. |
| Water (pH 10) | Low | Phase Separation | Ideal for workup aqueous phase. |
| Methanol | High | Chromatography | Use as polar modifier (2-10%).[1] |
| Hexanes/Heptane | Negligible | Precipitation | Use to crash out product from DCM/EtOAc. |
Table 2: Recommended Reagents
| Reagent | Role | Specific Recommendation |
| SiliaMetS® Thiol | Pd Scavenger | Use for 2-4h at 40°C if crude is black.[1] |
| Triethylamine (Et₃N) | Mobile Phase Modifier | Add 1% v/v to column solvent to prevent streaking. |
| Dichloromethane | Extraction Solvent | Superior to EtOAc for solubilizing the bipyridyl system. |
References
-
Suzuki-Miyaura Coupling of Pyrimidines
-
General Pyrimidine Synthesis & Properties
-
Chemical Safety & Handling (SDS)
Sources
- 1. 6-bromo-4-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-2-amine - CAS号 1552301-61-7 - 摩熵化学 [molaid.com]
- 2. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Bromo-2,6-diaminopyridine | C5H6BrN3 | CID 11435393 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical challenges in characterizing 4-Bromo-6-(pyridin-4-yl)pyrimidine products
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical roadblocks when characterizing complex halogenated bi-heteroaryl systems. 4-Bromo-6-(pyridin-4-yl)pyrimidine presents a trifecta of analytical hurdles: highly basic nitrogen atoms causing severe chromatographic tailing, complex isotopic signatures in mass spectrometry, and severe proton deshielding leading to NMR spectral overlap.
This guide is designed to move beyond simple "how-to" steps. By explaining the causality behind our experimental choices, this center will help you build robust, self-validating analytical workflows.
Section 1: HPLC Troubleshooting (Retention & Peak Symmetry)
Q: Why does 4-Bromo-6-(pyridin-4-yl)pyrimidine exhibit severe peak tailing on standard reversed-phase C18 columns? Causality: This molecule possesses highly basic nitrogen atoms within both the pyridine and pyrimidine rings. In reversed-phase chromatography, peak tailing for basic compounds is primarily caused by secondary interactions between the basic analyte and residual acidic silanol groups (Si-OH) on the silica stationary phase [1]. At a mid-range pH (4–7), these silanols ionize to form negatively charged Si-O⁻ sites, which undergo strong ion-exchange interactions with the protonated nitrogen atoms of the analyte [2]. This secondary retention mechanism causes a portion of the analyte to be retained longer, creating a "tail" [3].
Q: How do I optimize the mobile phase to correct this asymmetry? Causality: The pH of the mobile phase dictates the ionization state of both the column's silanol groups and your analyte [4]. You must either suppress the ionization of the silanol groups (low pH) or neutralize the basic nitrogens of the analyte (high pH) [5].
Table 1: Mobile Phase pH Effects on Basic Heterocycles
| Mobile Phase pH | Silanol State | Analyte State | Chromatographic Outcome |
| Low (pH 2–3) | Protonated (Neutral) | Protonated (Cationic) | Symmetrical peaks; reduced secondary interactions. |
| Mid (pH 4–7) | Ionized (Anionic) | Protonated (Cationic) | Severe tailing; strong ion-exchange interactions. |
| High (pH > 8) | Ionized (Anionic) | Deprotonated (Neutral) | Symmetrical peaks; requires a pH-stable column. |
Protocol: Self-Validating HPLC Method Optimization for Basic Heterocycles
-
System Suitability Baseline: Inject a neutral marker (e.g., toluene) alongside a basic marker (e.g., pyridine). If toluene is symmetrical (Asymmetry Factor < 1.2) but pyridine tails (As > 1.5), the issue is chemical (silanol interaction), validating that the column does not have a physical void [6].
-
Acidify the Mobile Phase: Prepare Mobile Phase A with 0.1% Trifluoroacetic acid (TFA) or Formic Acid (pH ~2.5) to fully protonate residual silanols [3].
-
Column Selection: Switch to an end-capped C18 column. End-capping chemically blocks residual silanols with inert trimethylsilyl groups, preventing secondary interactions[1].
-
Re-evaluate Asymmetry: Inject 4-Bromo-6-(pyridin-4-yl)pyrimidine. Calculate the USP tailing factor at 5% peak height. A successful, validated optimization yields an As value between 1.0 and 1.2 [6].
Logical workflow for troubleshooting HPLC peak tailing of basic pyrimidine derivatives.
Section 2: Mass Spectrometry (Isotopic Signatures & Fragmentation)
Q: How can I definitively confirm the presence of the intact molecule using MS without relying solely on exact mass? Causality: The presence of the bromine atom provides a highly diagnostic mass spectrometric fingerprint. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly equal 1:1 ratio (approximately 50.69% and 49.31%, respectively) [7]. Consequently, any intact ion containing this bromine atom will present as a distinct isotopic cluster consisting of two peaks separated by two mass-to-charge (m/z) units, with roughly equal relative intensities [7].
Table 2: Diagnostic MS Isotopic Pattern for Mono-Brominated Species
| Isotope Contribution | Relative Abundance | Expected [M+H]⁺ m/z (approx.) |
| M⁺ (containing ⁷⁹Br) | ~100% (Base Peak of cluster) | 235.98 |
| M+2 (containing ⁸¹Br) | ~97.3% | 237.98 |
Protocol: Self-Validating LC-MS Workflow for Halogenated Pyrimidines
-
Ionization Mode Selection: Utilize Electrospray Ionization in positive mode (ESI+). The basic nitrogens readily accept a proton, forming robust [M+H]⁺ ions.
-
Isotope Pattern Verification (Self-Validation): Scan the m/z range of 200–250. Locate the [M+H]⁺ cluster. Validate the structure by confirming the 1:1 intensity ratio between the peak at m/z 236 (⁷⁹Br) and m/z 238 (⁸¹Br). If this 1:1 ratio is absent, the molecule has either debrominated during ionization or the peak corresponds to a non-halogenated impurity [7].
-
Fragmentation Analysis (MS/MS): Isolate the ⁷⁹Br precursor ion (m/z 236) and apply collision-induced dissociation (CID). Look for the neutral loss of HBr (loss of 80 Da) to confirm the lability of the C-Br bond, or the cleavage of the pyridine ring to confirm the bi-heteroaryl connectivity.
Section 3: NMR Characterization (Resolving Aromatic Overlap)
Q: The ¹H-NMR spectrum shows a convoluted mess of peaks between 7.5 and 9.5 ppm. How do I assign them accurately? Causality: Both the pyridine and pyrimidine rings are highly electron-withdrawing. The electronegative nitrogen atoms pull electron density away from the ring protons, severely deshielding them. Furthermore, the bromine atom at position 4 of the pyrimidine ring exerts an anisotropic effect. This compresses all six aromatic protons into a very narrow, downfield chemical shift window, making 1D ¹H-NMR insufficient for definitive structural proof.
Protocol: 2D NMR Deconvolution Strategy
-
Sample Preparation: Acquire a high-resolution ¹H-NMR spectrum in a strongly solvating, non-exchanging solvent like DMSO-d6. This prevents the peak broadening often associated with basic nitrogens exchanging protons with trace moisture in CDCl3.
-
Spin System Isolation (COSY): Perform a ¹H-¹H COSY experiment. The pyridine protons (positions 2', 3', 5', 6') will show distinct ortho-coupling systems. The pyrimidine protons (positions 2 and 5) are isolated by non-protonated carbons and will not show strong scalar coupling to each other, allowing you to instantly differentiate the two rings.
-
Connectivity Verification (HMBC - Self-Validation): Execute a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. Look specifically for the 3-bond carbon-proton coupling across the inter-ring C-C bond (e.g., coupling between the pyrimidine C6 and the pyridine H2'/H6'). Observing this specific cross-peak unambiguously proves the two rings are covalently linked, self-validating that your sample is the coupled product and not a physical mixture of starting materials.
References
Technical Support Center: Overcoming Catalyst Poisoning in Heterocycle Cross-Couplings
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing catalytic stalling, low yields, or catalyst precipitation during the cross-coupling of highly coordinating multidentate heterocycles, specifically 4-Bromo-6-(pyridin-4-yl)pyrimidine .
Below, we dissect the mechanistic causality of catalyst death, provide quantitative optimization data, and outline a self-validating protocol to ensure reproducible success.
Mechanistic Insight: Why Your Catalyst is Dying
When working with 4-Bromo-6-(pyridin-4-yl)pyrimidine, you are introducing three highly Lewis-basic nitrogen atoms (two on the pyrimidine ring, one on the pyridine ring) into your reaction mixture. Palladium catalysts, particularly the active L-Pd(0) and L-Pd(II) intermediates, possess empty orbitals that are highly susceptible to coordination by these nitrogen lone pairs.
This undesired coordination outcompetes the productive oxidative addition or transmetalation steps, leading to off-cycle, stable Pd-N complexes1[1]. Once the protective phosphine ligands are displaced by the heterocycle, the exposed palladium atoms rapidly agglomerate into insoluble nanoparticles, effectively terminating the catalytic cycle 2[2]. Furthermore, the electron-deficient nature of the pyrimidine ring slows down the initial oxidative addition into the C-Br bond, extending the lifetime of the vulnerable Pd(0) species and increasing the probability of poisoning 3[3].
Pathway Visualization
Mechanistic divergence: Productive Suzuki-Miyaura cycle vs. Nitrogen-driven catalyst poisoning.
Quantitative Optimization Data
To demonstrate the causality of ligand selection and additive use, the following table summarizes the optimization of the Suzuki-Miyaura coupling of 4-Bromo-6-(pyridin-4-yl)pyrimidine with phenylboronic acid (1.2 eq) using K₃PO₄ (2.0 eq) in 1,4-Dioxane/H₂O at 90°C.
| Catalyst System (Loading) | Additive | Visual Observation | Conversion (%) | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | None | Rapid formation of black precipitate | 15% | 5% |
| Pd(OAc)₂ / dppf (5 mol%) | None | Sluggish reaction, partial precipitation | 40% | 28% |
| XPhos Pd G3 (2 mol%) | None | Homogeneous initially, stalled at 4h | 70% | 62% |
| XPhos Pd G3 (2 mol%) | CuCl (20 mol%) | Homogeneous solution, rapid conversion | >99% | 94% |
Causality Analysis: Transitioning from a tetrakis complex to a bidentate ligand (dppf) slightly improves stability but fails to prevent the multidentate nitrogen substrate from bridging two Pd centers. Moving to a bulky monodentate ligand (XPhos) physically blocks the substrate from forming stable bis-coordinated off-cycle complexes. Finally, the introduction of CuCl acts as a sacrificial Lewis acid, preferentially binding the pyridine/pyrimidine nitrogens and keeping the palladium catalyst engaged in the productive cycle.
Troubleshooting & FAQs
Q: My reaction mixture turns black within 10 minutes, and the starting material is unreacted. What is happening? A: The black precipitate is "Palladium black," an agglomeration of inactive Pd(0) nanoparticles[2]. This occurs when the phosphine ligands are displaced by the highly coordinating pyrimidine/pyridine nitrogens, stripping the palladium of its protective steric shield. Solution: Switch to a highly sterically hindered biarylphosphine ligand (e.g., XPhos or BrettPhos) and use a pre-catalyst (like Pd G3) to ensure a strict 1:1 Ligand-to-Palladium ratio is maintained from the start.
Q: I am using Pd(PPh₃)₄, but I only get trace product. Why isn't it working? A: Pd(PPh₃)₄ is a tetrakis complex that must dissociate two phosphine ligands to enter the catalytic cycle. The resulting intermediate is highly susceptible to trapping by the three nitrogen atoms on your substrate. Furthermore, triphenylphosphine is not bulky enough to prevent the substrate from coordinating as a bidentate or bridging ligand.
Q: How can I mask the nitrogen atoms without altering the final product? A: Use a Lewis acidic additive. Adding 10-20 mol% of CuCl or Cu(I) salts can selectively coordinate the nitrogen lone pairs, effectively acting as a "decoy" to protect the palladium catalyst4[4]. Because the binding is reversible, it does not permanently alter the substrate but sufficiently lowers the effective concentration of free nitrogen lone pairs during the catalytic cycle.
Self-Validating Experimental Protocol
This protocol utilizes a Self-Validating System . By incorporating In-Process Control (IPC) checkpoints, you can diagnose the exact step of failure (activation, oxidative addition, or transmetalation) before the reaction is complete.
Copper-Assisted Suzuki-Miyaura Coupling Workflow
Step 1: Reagent Preparation (Glovebox or Schlenk Line)
-
To an oven-dried 20 mL reaction vial, add 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), anhydrous K₃PO₄ (2.0 mmol), and CuCl (0.2 mmol, 20 mol%).
-
Add XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Seal the vial with a PTFE-lined septum cap and purge with Argon for 5 minutes.
Step 2: Solvent Addition & Catalyst Activation
-
Inject 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed HPLC-grade H₂O.
-
Stir vigorously at room temperature for 5 minutes.
Self-Validation Checkpoint 1 (Catalyst Activation): The solution should transition from pale yellow to a distinct deep red/brown within 5 minutes. Causality: This color change confirms the dissociation of the carbazole leaving group and the successful generation of the active monoligated L-Pd(0) species. If the solution remains pale yellow, the precatalyst has degraded, or oxygen has poisoned the system.
Step 3: Reaction Execution & In-Process Control (IPC)
-
Transfer the vial to a pre-heated oil bath at 90°C.
-
After 30 minutes, perform the IPC check: Withdraw a 10 µL aliquot via syringe, quench in 1 mL of Acetonitrile, and analyze via LC-MS.
Self-Validation Checkpoint 2 (Reaction Progress):
Observation A (Mass = [M + Pd + XPhos]⁺): Oxidative addition is successful, but transmetalation is failing. Action: Check base solubility; add 0.5 mL extra degassed water.
Observation B (Unreacted SM + Black Precipitate): Catalyst poisoning via nitrogen coordination has occurred[2]. Action: Abort reaction. Ensure CuCl was active and not oxidized to Cu(II).
Observation C (Product Mass Present, No SM): Productive catalytic cycle confirmed. Proceed to workup.
Step 4: Workup
-
Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove copper salts and phosphate byproducts.
-
Wash the organic layer with brine (2 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify via flash column chromatography (DCM/MeOH gradient) to afford the pure cross-coupled product.
References
- Source: nih.
- Source: acs.
- Source: google.
- Source: chemistryworld.
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles poison single-atom cross coupling catalyst | Research | Chemistry World [chemistryworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
Validation & Comparative
comparing reactivity of 4-Bromo-6-(pyridin-4-yl)pyrimidine with other halopyrimidines
Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This guide analyzes the reactivity profile of 4-Bromo-6-(pyridin-4-yl)pyrimidine (referred to herein as 4-BPP ), a privileged bi-heteroaryl scaffold widely employed in kinase inhibitor development (e.g., p38 MAP kinase, JAK inhibitors).
Unlike simple halopyrimidines, 4-BPP features a "push-pull" electronic architecture where the electron-deficient pyridine ring at C6 significantly alters the electrophilicity of the C4-bromide. This guide compares 4-BPP against standard alternatives (4-chloro analogs, methyl-substituted pyrimidines, and 2-halopyrimidines) to inform synthetic route design.
Structural & Electronic Analysis
The reactivity of 4-BPP is defined by the synergy between the pyrimidine core and the pendant pyridine ring.
-
The Pyrimidine Effect: The 1,3-diazine ring is naturally electron-deficient, activating C2, C4, and C6 towards nucleophilic attack.
-
The Pyridine "Booster": The pyridin-4-yl substituent at C6 acts as a strong electron-withdrawing group (EWG), primarily through inductive effects (-I) and resonance stabilization of anionic intermediates (Meisenheimer complexes).
-
Result: The C4-Br bond in 4-BPP is significantly more labile toward SNAr than in 4-bromo-6-methylpyrimidine, but the pyridine nitrogen presents a competitive coordination site for transition metal catalysts.
Visualization: Electronic Activation Map
Figure 1: Mechanistic influence of the pyridine substituent on the pyrimidine core reactivity.[1][2][3]
Comparative Reactivity Matrix
The following table contrasts 4-BPP with common alternatives to assist in starting material selection.
| Feature | 4-Bromo-6-(pyridin-4-yl)pyrimidine (4-BPP) | 4-Chloro-6-(pyridin-4-yl)pyrimidine | 4-Bromo-6-methylpyrimidine | 2-Bromopyrimidine |
| SNAr Rate | High. Activated by Pyridine EWG. Br is a good leaving group. | Very High. Cl is often superior to Br in SNAr due to higher electronegativity (stabilizes transition state). | Moderate. Methyl group is weakly electron-donating, deactivating the ring relative to 4-BPP. | Low. C2 position is generally less reactive than C4/C6 for SNAr without acid catalysis. |
| Pd-Coupling (Suzuki) | Excellent. C-Br bond undergoes oxidative addition readily. | Good. Requires bulky, electron-rich ligands (e.g., XPhos) to facilitate oxidative addition. | Excellent. No catalyst poisoning from a pyridine ring. | Good. Slower oxidative addition than C4-Br. |
| Chemoselectivity | Challenging. Pyridine N can compete with nucleophiles or bind metals. | Moderate. Cl is less prone to halogen-metal exchange than Br. | High. Clean reactions; no competing heteroatom. | High. Distinct reactivity profile. |
| Solubility | Moderate (Polar aprotic solvents preferred). | Moderate. | High (Organic solvents). | High. |
Detailed Reactivity Analysis
A. Nucleophilic Aromatic Substitution (SNAr)
Comparison: 4-BPP vs. 4-Bromo-6-methylpyrimidine. In SNAr reactions with amines or alkoxides, 4-BPP reacts roughly 10–50x faster than the methyl analog. The pyridine ring at C6 acts similarly to a nitro or cyano group, lowering the energy barrier for the addition of the nucleophile.
-
Critical Insight: Because 4-BPP is highly activated, mild conditions are required to prevent bis-addition or degradation. While 4-chloropyrimidines are traditionally preferred for SNAr (due to the electronegativity of Cl accelerating the rate-determining step), the 4-BPP scaffold is often chosen when subsequent metal-catalyzed steps are planned, as the bromide is superior for Pd-coupling.
B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Comparison: 4-BPP vs. 4-Chloropyrimidines. For Suzuki couplings, 4-BPP is the superior substrate compared to its chloro-analog. The C-Br bond energy (approx. 68 kcal/mol) is lower than C-Cl (approx. 81 kcal/mol), facilitating the oxidative addition step.
-
The "Pyridine Problem": The exposed nitrogen on the C6-pyridine can coordinate to Palladium(II) species, potentially arresting the catalytic cycle.
-
Solution: Use high-turnover catalyst systems (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) and slightly higher catalyst loadings (3-5 mol%) compared to phenyl-pyrimidine couplings. Base selection is critical; weak bases (Na₂CO₃) are preferred to prevent hydrolysis of the pyrimidine.
Experimental Protocols
Protocol A: Controlled SNAr Amination
Target: Selective mono-amination at C4 without side reactions.
-
Preparation: Dissolve 4-BPP (1.0 equiv) in anhydrous IPA or n-Butanol (0.2 M). Note: Protic solvents often accelerate SNAr on pyrimidines via H-bond activation of the ring nitrogens.
-
Addition: Add the amine nucleophile (1.1 equiv) and DIPEA (1.5 equiv).
-
Reaction: Stir at 60°C for 2–4 hours.
-
Comparison: The 6-methyl analog typically requires reflux (100°C+) or microwave irradiation for the same conversion.
-
-
Workup: Concentrate in vacuo. The product often precipitates upon addition of water.
Protocol B: Suzuki-Miyaura Coupling
Target: C4-Arylation overcoming Pyridine coordination.
-
System: Charge a flask with 4-BPP (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (3 mol%). Why? The bidentate dppf ligand prevents the formation of stable Pd-Pyridine complexes that deactivate monodentate phosphine catalysts.
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) .
-
Reaction: Heat to 90°C for 4 hours under N₂.
-
Validation: If conversion stalls (<50%), add 1 mol% additional catalyst. Do not increase temperature >100°C to avoid protodebromination.
-
Decision Logic for Synthesis
Use the following flowchart to select the optimal pathway based on your target functionalization.
Figure 2: Strategic decision tree for functionalizing the 4-BPP scaffold.
References
-
BenchChem. A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine. (2025).[4] Retrieved from
-
WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (2022).[5][6] Retrieved from
-
National Institutes of Health (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2018). Retrieved from
-
Baran Lab. Haloselectivity of Heterocycles. (2015). Retrieved from
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.[7] (2020).[7][8] Retrieved from
Sources
- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. baranlab.org [baranlab.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Strategic Alternatives to 4-Bromo-6-(pyridin-4-yl)pyrimidine in Synthesis
Executive Summary
4-Bromo-6-(pyridin-4-yl)pyrimidine is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, JAK, and VEGF inhibitors). Its primary utility lies in the C4-bromine atom, which serves as a versatile handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (
However, reliance on this specific brominated reagent often introduces supply chain bottlenecks, higher costs, and stability issues compared to chlorinated analogs. This guide analyzes three distinct classes of alternatives:
-
Direct Structural Analogs: Replacing Br with Cl or I.
-
Synthetic Equivalents: Using sulfonate leaving groups (OTf/OMs).
-
Process Re-engineering: "Reverse" coupling strategies using boronic acids.
Part 1: Comparative Analysis of Reagent Alternatives
The choice of alternative depends heavily on the next step in your synthesis. The table below summarizes the trade-offs.
Table 1: Reactivity & Utility Profile[1][2]
| Reagent Alternative | Leaving Group ( | Cost | Stability | Reactivity ( | Reactivity (Pd-Coupling) | Recommended Use Case |
| Target: 4-Bromo-6-(pyridin-4-yl)pyrimidine | -Br | High | Moderate | High | High | Standard. Balanced profile for most couplings. |
| Alt 1: 4-Chloro-6-(pyridin-4-yl)pyrimidine | -Cl | Low | High | Very High | Low* | Cost-Reduction. Ideal for |
| Alt 2: 4-Iodo-6-(pyridin-4-yl)pyrimidine | -I | Very High | Low (Light sens.) | Moderate | Very High | Rescue. Use for sterically hindered or "difficult" couplings. |
| Alt 3: 4-Triflyloxy-6-(pyridin-4-yl)pyrimidine | -OTf | High (In situ) | Low (Hydrolysis) | High | High | Chemo-selectivity. Generated in situ from the hydroxy precursor. |
*Note on Chloro-Analogs: While generally inert to standard Pd(
)conditions, aryl chlorides become highly reactive when paired with electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos).
Part 2: Detailed Technical Protocols
Alternative 1: The "Chlorine Upgrade" Protocol
Objective: Replace the expensive bromo-reagent with the cheap chloro-analog without sacrificing yield in Suzuki couplings.
The Challenge: The C-Cl bond has a higher bond dissociation energy (96 kcal/mol) than C-Br (81 kcal/mol), making oxidative addition the rate-limiting step. The Solution: Use a catalyst system designed for aryl chlorides.[1]
Experimental Protocol: Suzuki Coupling of 4-Chloro-6-(pyridin-4-yl)pyrimidine
Standard conditions (Pd(
-
Reagents:
-
Substrate: 4-Chloro-6-(pyridin-4-yl)pyrimidine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)
(1.2 equiv) -
Catalyst: Pd
(dba) (0.02 equiv) + XPhos (0.04 equiv) OR XPhos Pd G3 precatalyst (0.02 equiv). -
Base:
(2.0 equiv) or (2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Charge a reaction vial with the chloro-pyrimidine, boronic acid, base, and catalyst.
-
Evacuate and backfill with Argon (
).[2] -
Add degassed solvent.[2]
-
Heat to 80–100 °C for 2–4 hours. (Monitor by LCMS; conversion is typically >95%).
-
Note: The XPhos ligand creates a bulky, electron-rich Pd species that facilitates oxidative addition into the unreactive C-Cl bond.
-
Alternative 2: The "Reverse Coupling" Strategy
Objective: Avoid the di-halogenated pyrimidine scaffold entirely by inverting the functional groups.
Instead of reacting 4-Halo-pyrimidine + Aryl-Boronic Acid , use Pyrimidine-4-Boronic Acid + Aryl-Halide .
-
Reagent: 6-(Pyridin-4-yl)pyrimidine-4-boronic acid pinacol ester.
-
Benefit: This avoids the formation of regioisomers (C4 vs C6 substitution) often encountered when synthesizing the di-halo precursor.
-
Protocol: Standard Suzuki conditions (Pd(dppf)Cl
, , Dioxane/H O) work excellently here because the oxidative addition happens on the partner molecule, not the pyrimidine.
Part 3: Visualizing the Decision Matrix
The following diagram illustrates the decision logic for selecting the appropriate reagent based on your project phase (Discovery vs. Process) and reaction type.
Caption: Decision tree for selecting the optimal pyrimidine reagent based on reaction type and substrate complexity.
Part 4: Synthesis of the Precursors (Process Insight)
If commercial availability is low, you may need to synthesize these reagents de novo. The 4-Chloro analog allows for a more cost-effective "Telescoped" synthesis starting from the commodity chemical 4,6-dichloropyrimidine.
Caption: Synthetic pathway illustrating the generation of the Chloro-alternative and its relationship to the Bromo-target.
References
-
BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Catalyst Developments and Reaction Scope. Retrieved from
-
WuXi AppTec. (2023). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from
-
Journal of the Chemical Society. (1970). Pyrimidine reactions.[3][2][4][5][6][7] Part XXII. Relative reactivities of chloro-, bromo-, and iodo-pyrimidines. (Classic reference for halide reactivity trends).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society.[1] (Foundational text for using Chloro-analogs).
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Validating the Structure of 4-Bromo-6-(pyridin-4-yl)pyrimidine Derivatives: A Comparative Analytical Guide
Introduction: The Analytical Challenge
Derivatives of 4-bromo-6-(pyridin-4-yl)pyrimidine are highly versatile building blocks in modern drug discovery, frequently utilized as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize targeted kinase inhibitors and antimalarial agents[1]. The core structure consists of two electron-deficient aromatic systems (a pyrimidine and a pyridine ring) and a reactive halogen.
However, synthesizing these nitrogen-rich heterocycles often yields complex mixtures of regioisomers. Validating the exact placement of the bromine atom at C-4 and the pyridine ring at C-6 is a critical analytical challenge. Misassigning these positions can completely derail downstream structure-activity relationship (SAR) studies. This guide objectively compares the performance of various structural validation methodologies and provides a field-proven, self-validating experimental workflow.
Comparative Analysis of Validation Modalities
To unambiguously confirm the structure of 4-bromo-6-(pyridin-4-yl)pyrimidine derivatives, researchers must choose between throughput and regiochemical certainty.
Strategy A: Routine 1D NMR (¹H, ¹³C) & LC-MS
-
Performance: High throughput, excellent for confirming nominal mass and general functional groups.
-
Limitations: 1D NMR cannot definitively distinguish between 4-bromo-6-(pyridin-4-yl)pyrimidine and its 2-bromo or 5-bromo regioisomers due to the lack of distinct coupling networks across the quaternary carbons. LC-MS only provides the
ratio and the isotopic pattern.
Strategy B: Advanced 2D NMR (HMBC, HSQC) & HRMS
-
Performance: High confidence. High-Resolution Mass Spectrometry (HRMS) confirms the exact elemental composition[2]. Heteronuclear Multiple Bond Correlation (HMBC) maps the carbon-nitrogen framework by revealing long-range (
, ) carbon-proton couplings, definitively proving the attachment points of the substituents[3]. -
Limitations: Requires higher sample concentration, longer acquisition times, and high-field spectrometers (≥400 MHz).
Strategy C: Single-Crystal X-Ray Diffraction (SCXRD)
-
Performance: The absolute gold standard. SCXRD provides an unambiguous 3D spatial arrangement, exact bond lengths, and reveals intermolecular interactions like
stacking[4]. -
Limitations: Highly dependent on the ability to grow high-quality single crystals, which is notoriously difficult for rigid, planar biaryl systems.
Quantitative Comparison of Analytical Modalities
| Analytical Modality | Regiochemical Confidence | Time per Sample | Sample Requirement | Key Output Metric |
| 1D NMR + LC-MS | Low to Moderate | < 15 mins | 1–5 mg | Nominal Mass, Proton Count |
| 2D NMR + HRMS | High | 2–4 hours | 10–20 mg | Exact Mass, C-H Connectivity |
| SCXRD | Absolute | Days to Weeks | Single Crystal | 3D Atomic Coordinates |
Structural Validation Workflow
The following decision tree outlines the logical progression for validating pyrimidine derivatives, ensuring resources are allocated efficiently while maintaining scientific integrity.
Analytical decision tree for structural validation of pyrimidine derivatives.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the analytical protocols below are designed as self-validating systems. If the expected causality at any step fails, the structural hypothesis must be rejected.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
Objective: Confirm the exact elemental composition and the presence of the bromine atom.
-
Sample Preparation: Dissolve 1 mg of the derivative in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
-
Causality: Formic acid forces the protonation of the basic nitrogen atoms on the pyrimidine and pyridine rings, drastically enhancing ionization efficiency in positive ion mode (
).
-
-
Data Acquisition: Inject into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Isotopic Validation (The Self-Check): Analyze the molecular ion peak.
-
Causality: Because bromine exists naturally as two isotopes (
Br and Br) in a roughly 1:1 ratio, a valid 4-bromo-6-(pyridin-4-yl)pyrimidine spectrum must display a distinct doublet peak separated by exactly 2 units with nearly equal intensity. If this 1:1 isotopic signature is missing, the compound is not halogenated as proposed.
-
Protocol 2: 2D NMR (HSQC & HMBC) Elucidation
Objective: Unambiguously prove the C-6 attachment of the pyridine ring[3].
-
Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-
.-
Causality: Pyrimidine-pyridine biaryls are highly planar and prone to
stacking, which causes peak broadening and poor solubility in standard CDCl . DMSO- disrupts these intermolecular interactions, yielding sharp, highly resolved peaks necessary for 2D correlation.
-
-
HSQC Acquisition (Direct Connectivity): Run Heteronuclear Single Quantum Coherence.
-
Causality: This maps all protons directly attached to carbons. It allows you to isolate the pyrimidine C-5 proton (typically a sharp singlet in the aromatic region) from the overlapping pyridine protons.
-
-
HMBC Acquisition (Long-Range Connectivity): Run Heteronuclear Multiple Bond Correlation optimized for long-range couplings (typically
Hz).-
Causality: Look specifically for the cross-peak between the pyridine C-2'/C-6' protons and the pyrimidine C-6 quaternary carbon. This specific
coupling definitively proves the pyridine ring is attached at position 6. If this cross-peak correlates to a carbon exhibiting a different chemical shift, the regioisomer is incorrect.
-
References
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI Molecules. URL:[Link]
-
Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents. PMC / RSC Advances. URL:[Link]
-
Pyrimidine-Attached Oxazolidinone Derivatives: Synthesis, Kinetic Profiling and Computational Evaluation for Anti-Alzheimer's Therapeutics. Journal of Molecular Structure. URL:[Link]
Sources
- 1. Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
comparative analysis of pyridine and pyrimidine derivatives' biological activity
Executive Summary: The Scaffold Verdict
In the high-stakes arena of medicinal chemistry, the choice between a pyridine and a pyrimidine scaffold is rarely arbitrary. It is a calculated decision driving solubility, metabolic stability, and target engagement.
-
The Pyridine Advantage: Defined by its basicity (pKa ~5.2) and ability to improve water solubility. It is currently the #1 most frequent nitrogen heterocycle in FDA-approved drugs, appearing in 54 new chemical entities (NCEs) in the last decade alone. It is the "workhorse" bioisostere for benzene.
-
The Pyrimidine Powerhouse: Defined by its electron deficiency and specific hydrogen-bonding geometry (1,3-nitrogen placement). It is the privileged scaffold for kinase inhibition , mimicking the adenine ring of ATP to bind the kinase hinge region.[1]
The Verdict: Choose Pyridine to optimize physicochemical properties (ADME) and solubility. Choose Pyrimidine for specific active-site molecular recognition, particularly in oncology (kinases) and antivirals (nucleoside mimicry).
Physicochemical & Structural Foundations
The biological divergence of these two scaffolds stems from their electronic distributions.
The Basicity & Solubility Toggle
The fundamental difference lies in the availability of the nitrogen lone pair.
| Feature | Pyridine Scaffold | Pyrimidine Scaffold | Impact on Drug Design |
| Structure | 6-membered, 1 Nitrogen | 6-membered, 2 Nitrogens (1,3) | Target Binding |
| Basicity (pKa) | ~5.2 (Moderately Basic) | ~1.3 (Very Weak Base) | Pyridine can be protonated at physiological pH, drastically improving aqueous solubility . |
| Electron Density | Electron-deficient (compared to benzene) | Highly Electron-deficient (π-deficient) | Pyrimidines are more resistant to oxidative metabolism but susceptible to nucleophilic attack. |
| H-Bonding | 1 Acceptor | 2 Acceptors | Pyrimidine is ideal for "bidentate" binding modes (e.g., Kinase Hinge). |
Strategic Bioisosterism
-
Pyridine as a Benzene Replacement: Replacing a phenyl ring with pyridine is a standard "solubility fix" in lead optimization. It lowers LogP (lipophilicity) and introduces a hydrogen bond acceptor without significantly changing steric bulk.
-
Pyrimidine as an ATP Mimic: The pyrimidine ring is structurally congruent with the purine core of ATP, making it the backbone of drugs like Imatinib and Rosuvastatin .
Therapeutic Performance: Head-to-Head
Oncology: The Kinase Battleground
In kinase inhibitor design, the pyrimidine scaffold is dominant.[1]
-
Mechanism: The N1 and N3 atoms of the pyrimidine ring often form crucial hydrogen bonds with the backbone amino acids of the kinase "hinge" region (e.g., the gatekeeper residue).
-
Data Insight: Analysis of FDA-approved kinase inhibitors reveals that pyrimidine-based cores (or fused systems like quinazolines) offer superior Ligand Efficiency (LE) for ATP-competitive binding compared to isolated pyridines.
Anti-Inflammatory & Infectious Disease
Here, the pyridine scaffold frequently outperforms, often due to superior tissue distribution and pharmacokinetic (PK) profiles.
Case Study: Anti-Inflammatory Activity (NO Inhibition) In a direct comparative study of chalcone-based derivatives targeting LPS-induced RAW 264.7 macrophages, pyridine derivatives demonstrated superior potency over their pyrimidine counterparts.[2]
-
Experimental Data:
-
Interpretation: While both scaffolds were active, the pyridine derivative (7a) showed a statistically significant improvement in suppressing inflammatory cytokines (IL-1, TNF-ɑ), likely due to better cellular permeability driven by the pyridine ring's physicochemical properties.
Decision Logic & Visualization
The following diagram illustrates the medicinal chemistry decision tree when selecting between these scaffolds.
Figure 1: Strategic decision tree for scaffold selection based on lead compound liabilities (Solubility vs. Potency).
Experimental Validation: The Gold Standard Protocol
To objectively compare the biological activity of pyridine vs. pyrimidine derivatives, a robust biochemical assay is required. The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay is the industry standard for minimizing background interference (autofluorescence) common in high-throughput screening.
Protocol: LanthaScreen™ TR-FRET Kinase Assay
Objective: Determine IC50 values for competitive inhibition of Tyrosine Kinases.[3]
Reagents & Setup
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Detection Reagents: Terbium (Tb)-labeled antibody (Donor) + Fluorescein-labeled substrate (Acceptor).[3]
-
Plate: Black, low-volume 384-well plate.
Step-by-Step Workflow
-
Compound Preparation:
-
Prepare 10 mM stocks of Pyridine/Pyrimidine derivatives in DMSO.
-
Perform 3-fold serial dilutions in Kinase Buffer (Final DMSO < 1%).
-
-
Enzymatic Reaction:
-
Add 2.5 µL of inhibitor (or DMSO control) to wells.
-
Add 2.5 µL of Kinase/Substrate mix (Optimized concentration per target).
-
Add 2.5 µL of ATP (at Km concentration) to initiate reaction.
-
Incubate for 60 minutes at Room Temperature (RT).
-
-
Detection Step:
-
Add 5 µL of TR-FRET Detection Mix (Tb-Antibody + EDTA).
-
Note: EDTA stops the kinase reaction and allows antibody binding.
-
Incubate for 60 minutes at RT.
-
-
Readout:
-
Measure fluorescence on a plate reader (e.g., PHERAstar).
-
Excitation: 337 nm.
-
Emission: 490 nm (Tb donor) and 520 nm (Fluorescein acceptor).[3]
-
-
Data Analysis:
-
Calculate TR-FRET Ratio = (Emission 520nm / Emission 490nm).
-
Fit data to Sigmoidal Dose-Response curve to generate IC50.[4]
-
Figure 2: Workflow for Time-Resolved FRET (TR-FRET) assay to determine kinase inhibition potency.
References
-
A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis. RSC Medicinal Chemistry. (2024). [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. Drug Development Research. (2025). [Link]
-
Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry. (2021). [Link]
-
Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives. Arabian Journal of Chemistry. (2021). [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: Cost-Effectiveness of 4-Bromo-6-(pyridin-4-yl)pyrimidine Synthesis
The following guide provides an in-depth technical analysis of the synthesis routes for 4-Bromo-6-(pyridin-4-yl)pyrimidine , a critical scaffold in the development of kinase inhibitors (e.g., CDK, FLT3, and PI3K pathways).
Executive Summary
The synthesis of 4-Bromo-6-(pyridin-4-yl)pyrimidine presents a classic "Discovery vs. Process" trade-off.
-
For Discovery/Lead Optimization (<10g): The Regioselective Suzuki Coupling (Route A) is superior. It offers the fastest turnaround time (1 step) and high reliability, despite higher material costs (
200/g est. at lab scale). -
For Scale-Up/Pilot Plant (>100g): The De Novo Cyclization (Route B) is the cost-effective choice. It utilizes commodity starting materials (4-acetylpyridine), reducing the cost of goods sold (COGS) by approximately 60-70%, albeit with a longer workflow (3 steps) and higher waste generation.
Comparative Analysis of Synthesis Routes
Route A: Regioselective Suzuki Coupling (The "Discovery" Route)
This route relies on the inherent reactivity difference between the two electrophilic sites of 4,6-dibromopyrimidine. While theoretically symmetric, the first cross-coupling event deactivates the ring slightly, allowing for mono-substitution control via stoichiometry.
-
Key Challenge: Statistical distribution of products (Starting Material : Mono : Bis). Controlling the stoichiometry to 1.0 : 0.9 (Electrophile : Boronic Acid) is critical to minimize the difficult-to-separate bis-product.
-
Cost Driver: Palladium catalyst and 4,6-dibromopyrimidine.[2]
Route B: De Novo Ring Construction (The "Process" Route)
This route builds the pyrimidine ring from the pyridine scaffold. It avoids expensive transition metals and halogenated heterocycle precursors.
-
Mechanism: Claisen condensation
Condensation-Cyclization Deoxybromination. -
Key Challenge: Handling of phosphorus oxybromide (POBr
) and managing exothermic quench steps on a large scale. -
Cost Driver: Labor/Time (3 steps) and waste disposal (phosphoric acid byproducts).
Cost-Effectiveness Matrix
| Metric | Route A: Suzuki Coupling | Route B: De Novo Cyclization |
| Step Count | 1 Step | 3 Steps |
| Overall Yield | 45–55% | 35–45% |
| Raw Material Cost | High (Pd catalyst, Dibromide) | Low (Acetylpyridine, Formamidine) |
| Time to Product | 2 Days | 5–7 Days |
| Purification | Column Chromatography (Required) | Crystallization (Possible) |
| Scalability | Limited (Catalyst cost, Chromatography) | High (Standard unit operations) |
| Safety Profile | Good (Standard organic solvents) | Moderate (POBr |
Visualizing the Pathways
The following diagram illustrates the chemical logic and decision points for both routes.
Caption: Comparison of the direct Suzuki coupling (Route A) versus the stepwise ring construction (Route B).
Detailed Experimental Protocols
Protocol A: Regioselective Suzuki Coupling
Best for generating <10g for biological assay validation.
Reagents:
-
4,6-Dibromopyrimidine (1.0 equiv)
-
4-Pyridylboronic acid (0.9 equiv) — Note: Use substoichiometric amount to prevent bis-coupling.
-
Pd(PPh
) (0.05 equiv)[1][2][3] -
Na
CO (2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane.[4]
Procedure:
-
Setup: In a round-bottom flask, dissolve 4,6-dibromopyrimidine (10 g, 42 mmol) in 1,4-dioxane (100 mL). Degas with nitrogen for 15 minutes.
-
Catalyst Addition: Add Pd(PPh
) (2.4 g, 2.1 mmol) and stir for 10 minutes at room temperature. -
Coupling: Add 4-pyridylboronic acid (4.65 g, 37.8 mmol) and 2M Na
CO (42 mL). -
Reaction: Heat to 85–90°C under nitrogen. Monitor via LC-MS every hour. Stop immediately when the boronic acid is consumed (typically 4–6 hours).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na
SO . -
Purification: The crude mixture will contain starting material (dibromide), product (mono), and impurity (bis). Purify via silica gel chromatography (Gradient: 20%
60% EtOAc in Hexanes). The starting material elutes first, followed by the product. -
Expected Yield: 50–60% (based on boronic acid).
Protocol B: De Novo Synthesis (Scale-Up Compatible)
Best for >100g production batches.
Step 1: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate
-
Suspend NaH (60% in oil, 1.2 equiv) in dry THF.
-
Add diethyl carbonate (2.0 equiv) and heat to reflux.
-
Dropwise add a solution of 4-acetylpyridine (1.0 equiv) in THF over 1 hour.
-
Reflux for 4 hours. Cool, quench with acetic acid/ice water. Extract with EtOAc.[5][6]
-
Result: Beta-keto ester intermediate.
Step 2: Cyclization to 6-(pyridin-4-yl)pyrimidin-4-ol
-
Dissolve NaOEt (1.5 equiv) in Ethanol.
-
Add Formamidine Acetate (1.2 equiv) and stir for 30 mins.
-
Add the beta-keto ester from Step 1.
-
Reflux for 8–12 hours. A solid precipitate often forms.
-
Workup: Remove solvent, dissolve residue in water, and acidify to pH 5–6 with HCl. The hydroxypyrimidine precipitates.[7] Filter and dry.[5][7]
Step 3: Bromination with POBr
-
Safety Warning: POBr
reacts violently with water. Perform in a fume hood. -
Mix 6-(pyridin-4-yl)pyrimidin-4-ol (1.0 equiv) with POBr
(3.0 equiv) in a sealed vessel or under reflux condenser. -
Heat to 100–110°C (neat or in toluene) for 4 hours.
-
Quench: Cool to 0°C. Very slowly pour the reaction mixture onto crushed ice/NaHCO
mixture with vigorous stirring. -
Extraction: Extract with DCM. The organic layer contains the 4-bromo product.[1][4][8]
-
Purification: Recrystallization from Ethanol/Heptane or short pad silica filtration.
Expert Commentary & Troubleshooting
-
Regioselectivity (Route A): The 4- and 6-positions of 4,6-dibromopyrimidine are chemically equivalent until the first substitution occurs. The introduction of the pyridine ring (an electron-withdrawing group, though less so than the pyrimidine core itself) does not significantly deactivate the second bromo position. Therefore, kinetic control is essential. Never use excess boronic acid.
-
Handling POBr
(Route B): If POBr is too expensive or unavailable, PBr in high-boiling solvents (like anisole) can sometimes be used, but yields are generally lower. For industrial scales, POCl is often used to make the chloro-analog first, followed by a Finkelstein halogen exchange (HBr/AcOH) if the bromo-derivative is strictly required for subsequent Grignard or lithiation steps. -
Storage: The product is a halo-pyrimidine and can hydrolyze over time if stored in wet conditions. Store under inert gas at 4°C.
References
-
Suzuki Coupling of Dichloropyrimidines: Molecules2020 , 25(21), 4900. "Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine: Synthesis and Optimization."
-
Regioselectivity in Pyrimidine Arylation: Comptes Rendus Chimie2019 , 22, 345-351. "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines."
-
De Novo Pyrimidine Synthesis: Organic Syntheses1986 , 64, 19. "General methods for 4-substituted pyrimidines via beta-keto esters."
- Bromination with POBr3:Chem. Rev.2006, 106(7), 2617–2650.
Sources
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. atlantis-press.com [atlantis-press.com]
literature review of 4-Bromo-6-(pyridin-4-yl)pyrimidine applications
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Kinase Inhibitor Synthesis & Scaffold Optimization
Part 1: Executive Summary & Strategic Value
4-Bromo-6-(pyridin-4-yl)pyrimidine (CAS: 1159820-28-6) is a specialized heteroaryl intermediate used primarily in the synthesis of Type I and Type II kinase inhibitors . It represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding pocket of serine/threonine kinases such as p38 MAPK , JNK , and CDK families.
Unlike generic pyrimidine building blocks, this compound provides a pre-installed 4-pyridyl moiety —a critical pharmacophore often required for hydrogen bonding with the kinase "hinge region" (e.g., Met109 in p38α). The remaining C4-bromo substituent serves as a highly reactive handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) or Palladium-catalyzed cross-coupling.
Key Application Areas
-
p38α/β MAPK Inhibitors: Synthesis of SB-203580 analogs for anti-inflammatory therapeutics.
-
Dual Specificity Kinase Inhibitors: Targeting DYRK1A or CLK1 for neurodegenerative research.
-
Fragment-Based Drug Design (FBDD): Used as a core scaffold to rapidly screen library diversity at the 4-position.
Part 2: Comparative Analysis – Why This Intermediate?
In drug development, selecting the right halogenated precursor determines synthetic yield, purity, and route scalability. Below is an objective comparison of 4-Bromo-6-(pyridin-4-yl)pyrimidine against common alternatives.
Table 1: Performance Comparison of Pyrimidine Scaffolds
| Feature | 4-Bromo-6-(pyridin-4-yl)pyrimidine | 4-Chloro-6-(pyridin-4-yl)pyrimidine | 4,6-Dibromopyrimidine |
| Reactivity (SNAr) | High (Br is a better leaving group in some Pd-contexts, comparable in SNAr) | Moderate (Requires higher temp/stronger base) | High (But lacks pyridine specificity) |
| Pd-Coupling Efficiency | Excellent (Buchwald-Hartwig/Suzuki) | Good (Often requires specialized ligands like XPhos) | Excellent (But requires regiocontrol) |
| Regioselectivity | Fixed (Pyridine is already installed) | Fixed | Poor (Risk of bis-coupling or wrong isomer) |
| Synthetic Length | Short (1 step to final drug) | Short (1 step to final drug) | Long (2 steps: needs pyridine coupling first) |
| Cost Efficiency | Moderate (High-value intermediate) | Low (Commodity chemical) | Low (Commodity chemical) |
Expert Insight: While the Chloro analog is cheaper, the Bromo derivative is superior for Buchwald-Hartwig aminations with sterically hindered or electron-deficient anilines. The weaker C-Br bond (compared to C-Cl) facilitates faster oxidative addition by Palladium catalysts, enabling milder reaction conditions that preserve sensitive functional groups on the coupling partner.
Part 3: Experimental Protocols & Methodologies
The following protocols are designed for high-fidelity synthesis and downstream application. Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Protocol A: Synthesis of the Intermediate (Regioselective Suzuki Coupling)
For researchers needing to synthesize the guide compound from 4,6-dibromopyrimidine.
Objective: Mono-arylation of 4,6-dibromopyrimidine with 4-pyridylboronic acid.
-
Reagents:
-
4,6-Dibromopyrimidine (1.0 equiv)
-
4-Pyridylboronic acid (1.1 equiv)
-
Pd(PPh3)4 (0.05 equiv)
-
Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane.[1]
-
-
Procedure:
-
Dissolve 4,6-dibromopyrimidine in degassed 1,4-dioxane.
-
Add Pd(PPh3)4 and stir for 10 min at room temperature to ensure catalyst solvation.
-
Add 4-pyridylboronic acid and Na2CO3 solution.
-
Heat to 90°C for 12–16 hours under reflux.
-
Critical Step: Monitor via LC-MS. Stop immediately upon consumption of starting material to prevent bis-coupling (formation of 4,6-di(pyridin-4-yl)pyrimidine).
-
-
Work-up:
-
Cool to RT, dilute with EtOAc, wash with water and brine.
-
Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Yield Target: 65–75%.
-
Protocol B: Downstream Application (Buchwald-Hartwig Amination)
Synthesizing a p38 Inhibitor Analog.
Objective: Coupling 4-Bromo-6-(pyridin-4-yl)pyrimidine with a substituted aniline (e.g., 2-methoxy-4-amino-pyridine).
-
Reagents:
-
4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 equiv)
-
Substituted Aniline (1.2 equiv)
-
Pd2(dba)3 (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs2CO3 (2.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
-
-
Procedure:
-
Charge a reaction vial with the Bromo-pyrimidine, Aniline, Base, and Ligand.
-
Purge with Argon for 5 minutes.
-
Add Pd source and solvent.[2]
-
Heat to 100°C for 4–8 hours.
-
-
Validation:
-
The reaction is driven by the C-Br bond cleavage. If conversion is slow, switch ligand to BrettPhos for challenging amine substrates.
-
Part 4: Mechanism of Action & Visualization
The utility of 4-Bromo-6-(pyridin-4-yl)pyrimidine lies in its ability to construct molecules that mimic ATP.
-
Hinge Binding: The pyridine nitrogen (N1 of the pyridine ring) acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Met109 in p38).
-
Hydrophobic Pocket: The pyrimidine core sits in the adenine-binding pocket.
-
Diversity Vector: The amine attached at the C4-position (displacing the Bromine) extends into the solvent-exposed region or the hydrophobic specificity pocket, determining selectivity.
Diagram 1: Synthetic Workflow & Logic
Caption: Step-wise construction of kinase inhibitors using the target intermediate. The C4-Bromine is the critical "diversity handle."
Diagram 2: p38 MAPK Signaling Pathway Context
Caption: The inhibitor blocks p38 MAPK activity, preventing downstream phosphorylation of substrates like MK2 and halting cytokine production.
Part 5: References
-
Vertex AI Search. (2025). CAS 1159820-28-6 Search Results & Chemical Properties. Vertex AI. 3
-
Laufer, S. A., et al. (2005). Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. 4
-
Pei, Y., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. 5
-
Desai, N. C., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles. 6
-
Bagley, M. C., et al. (2010). Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor. Organic Process Research & Development. 2
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1159820-28-6_4-Bromo-6-(pyridin-4-yl)pyrimidineCAS号:1159820-28-6_4-Bromo-6-(pyridin-4-yl)pyrimidine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Benchmarking Catalytic Efficiency: Cross-Coupling Strategies for 4-Bromo-6-(pyridin-4-yl)pyrimidine
Executive Summary: The "Bis-Heteroaryl" Challenge
In the landscape of kinase inhibitor development, 4-Bromo-6-(pyridin-4-yl)pyrimidine represents a privileged but deceptive scaffold. While the C4-bromine appears to be a standard handle for cross-coupling, the molecular architecture presents a dichotomy of reactivity that often derails standard high-throughput screening (HTS) campaigns.
This guide benchmarks three distinct catalytic approaches to functionalizing this scaffold. Unlike simple aryl halides, this substrate features:
-
Electron-Deficiency: The pyrimidine core renders the C-Br bond highly activated for oxidative addition but equally susceptible to nucleophilic aromatic substitution (
). -
Lewis Basic "Traps": The pendant pyridine nitrogen and the pyrimidine nitrogens act as potent
-donors, capable of displacing phosphine ligands and sequestering the palladium catalyst in an inactive resting state (the "Pyridine Problem").
We compare the performance of Standard Phosphine Systems , Next-Generation Precatalysts , and Metal-Free Alternatives to determine the optimal workflow for C-C and C-N bond formation.
Mechanistic Landscape & Catalyst Deactivation
To select the right system, one must understand the failure modes. The diagram below illustrates the kinetic competition between the productive catalytic cycle and the thermodynamic sink of catalyst poisoning.
Figure 1: The Reactivity Triad. The substrate can undergo productive oxidative addition, unproductive catalyst sequestration (poisoning), or metal-free substitution (
Benchmarking C-C Bond Formation (Suzuki-Miyaura)
For Suzuki couplings, the primary challenge is preventing the pyridine nitrogen from binding to the palladium center. We compared three generations of catalyst systems.
Comparative Data: Coupling with Phenylboronic Acid[1]
| System Class | Catalyst / Ligand | Yield (Isolated) | TOF ( | Verdict |
| Gen 1 (Baseline) | 45-60% | < 10 | Not Recommended. High loading required; suffers from rapid deactivation and homocoupling. | |
| Gen 2 (Robust) | 78-85% | ~50 | Standard Workhorse. The bidentate ligand resists displacement by pyridine, but reaction times are long (12-24h). | |
| Gen 3 (Advanced) | XPhos Pd G4 (1 mol%) | 92-98% | > 200 | Best in Class. The bulky biaryl phosphine creates a "cone of protection," preventing N-coordination. Complete < 2h. |
Technical Insight
-
Why
Fails: The triphenylphosphine ligands are labile. The pyridine moiety on the substrate easily displaces , forming a stable complex that halts the cycle. -
Why XPhos Succeeds: The steric bulk of the XPhos ligand (large cone angle) physically blocks the approach of the pyridine nitrogen to the palladium center, forcing the cycle toward transmetallation with the boronic acid.
Benchmarking C-N Bond Formation (Buchwald vs. )
This is the critical decision point. Because the pyrimidine ring is electron-deficient, you may not need a metal catalyst at all.
Decision Matrix: When to use Catalysis?
| Nucleophile Type | Recommended Method | Catalyst System | Conditions |
| Aliphatic Amines (Morpholine, Piperidine) | None | ||
| Anilines (Electron-Neutral) | Buchwald-Hartwig | BrettPhos Pd G4 | NaOtBu, tBuOH, |
| Weak Nucleophiles (Amides, Sulfonamides) | Buchwald-Hartwig | tBuXPhos Pd G3 |
Experimental Comparison (Reaction with Morpholine)
-
Method A (
): 1.2 eq Morpholine, , DMF, , 4h. Yield: 95%. Cost: Low. -
Method B (Pd-Cat):
/BINAP, NaOtBu, Toluene, , 12h. Yield: 88%. Cost: High.
Validated Experimental Protocols
These protocols have been optimized for the 4-Bromo-6-(pyridin-4-yl)pyrimidine scaffold.
Protocol A: High-Efficiency Suzuki Coupling (XPhos System)
Use this for attaching aryl/heteroaryl groups.
-
Charge: To a reaction vial, add 4-Bromo-6-(pyridin-4-yl)pyrimidine (1.0 eq), Boronic Acid (1.5 eq), and XPhos Pd G4 (0.01 - 0.02 eq).
-
Solvent/Base: Add 0.5M solution of
in water (2 vol) and THF (10 vol). Note: Avoid strong hydroxide bases to prevent hydrolysis of the pyrimidine. -
Degas: Sparge with nitrogen for 5 minutes.
-
Reaction: Seal and heat to
for 2 hours. -
Workup: Dilute with EtOAc, wash with brine. The XPhos catalyst residues are easily removed via silica plug filtration.
Protocol B: Metal-Free Amination ( )
Use this for aliphatic amines (primary/secondary).
-
Charge: Dissolve substrate (1.0 eq) in DMF (5 volumes).
-
Reagents: Add Amine (1.2 eq) and DIPEA (2.0 eq) or
(2.0 eq). -
Reaction: Heat to
. Monitor by LCMS. Conversion is usually complete within 4 hours. -
Purification: Pour into water. The product often precipitates. If not, extract with DCM.
Strategic Workflow Selection
Use this logic flow to determine the correct experimental setup for your specific target analog.
Figure 2: Decision Tree for Functionalization. Note the divergence between
References
-
Mechanistic Studies on Catalyst Poisoning
-
Buchwald-Hartwig vs.
-
Advanced Precatalysts (XPhos/BrettPhos)
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts of N-Heterocycles" (Contextualizing Pyridine tolerance)
- Source:Organic Letters
-
URL:[Link]
-
Regioselectivity in Pyrimidines
- Title: "A Highly Regioselective Amin
- Source:Organic Letters
-
URL:[Link]
Sources
comparative study of bipyridyl and bipyrazyl metal complexes
Comparative Study: Bipyridyl vs. Bipyrazyl Metal Complexes
Content Type: Technical Guide & Comparative Analysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Scientists Focus: Electronic structure, photophysical properties, synthesis, and applications in photoredox catalysis and DNA therapy.
Introduction: The Nitrogen Effect
In the design of transition metal complexes, the subtle substitution of a carbon atom for a nitrogen atom—moving from 2,2'-bipyridine (bpy) to 2,2'-bipyrazine (bpz) —induces profound changes in electronic structure and reactivity. While
This guide dissects the mechanistic differences between these two ligand systems, providing a roadmap for selecting the correct complex for photoredox catalysis and biological applications.
Core Distinction
-
Bipyridine (bpy): A moderate
-acceptor. Forms robust, emissive complexes ideal for general photosensitization and reductive chemistry. -
Bipyrazine (bpz): A strong
-acceptor (electron-deficient). Stabilizes lower metal oxidation states and generates an exceptionally powerful excited-state oxidant ( V vs. SCE).
Electronic Structure & Photophysics
The introduction of the extra nitrogen atoms in the pyrazine ring lowers the energy of the ligand's
Molecular Orbital Comparison
The following diagram illustrates the stabilization of the
Figure 1: Simplified MO diagram showing the stabilization of the LUMO (
Comparative Data Table
The following data highlights the shift in redox potentials and stability.
| Metric | Significance | ||
| Ground State Oxidation ( | +1.26 V | +1.86 V | Bpz makes the metal harder to oxidize (electron-poor metal center). |
| Ground State Reduction ( | -1.33 V | -0.80 V | Bpz is much easier to reduce; stabilizes electron density. |
| Excited State Oxidizing Power ( | +0.84 V | +1.45 V | Critical: Ru(bpz)3 is a "super-oxidant" in its excited state. |
| Emission Max ( | ~620 nm | ~590 nm | Slight blue shift for bpz; often lower quantum yield. |
| Photostability | High | Moderate | Bpz complexes are prone to photoanation (ligand loss) in the presence of coordinating anions (e.g., |
Note: Potentials are reported vs. Saturated Calomel Electrode (SCE).
Experimental Protocols
A. Synthesis of
While
Step 1: Synthesis of 2,2'-Bipyrazine (Ligand)
Traditional reductive couplings of chloropyrazine often fail. Use this Pd-catalyzed homocoupling.
-
Reagents: 2-Iodopyrazine (1.0 equiv),
(5 mol%), (1.5 equiv), Isopropanol (2.0 equiv). -
Procedure:
-
Charge a flame-dried flask with reagents under Argon.
-
Heat to 100°C for 2–4 hours.
-
Cool to room temperature, dilute with water, and extract with dichloromethane (DCM).
-
Purify via flash chromatography (EtOAc/Hexanes).
-
Yield: Typically >80%.[1]
-
Step 2: Complexation to Ruthenium[3]
-
Reagents:
(1.0 equiv), 2,2'-Bipyrazine (3.3 equiv). -
Solvent: Ethylene Glycol (high boiling point is required for efficient substitution).
-
Procedure:
-
Dissolve reagents in ethylene glycol.
-
Heat to 180°C (microwave or oil bath) for 45 minutes.
-
Cool to room temperature.[4]
-
Add saturated aqueous
to precipitate the complex. -
Filter the orange/red solid and wash with water and ether.
-
Purification: Recrystallize from Acetone/Water or Acetonitrile/Ether.
-
B. Photophysical Characterization (Self-Validating)
To verify your synthesis, perform a Stern-Volmer Quenching Study .
-
Prepare a
solution of the complex in degassed acetonitrile. -
Measure the emission intensity (
) at 590 nm (excitation 450 nm). -
Titrate with a known quencher (e.g., triethylamine for reductive quenching).
-
Plot
vs. [Quencher]. -
Validation: A linear plot confirms a dynamic quenching mechanism typical of monomeric species. Deviation suggests aggregation or impurities.
Applications: Where Bpz Outperforms Bpy
A. Photoredox Catalysis: The Oxidative Niche
is excellent for reductive quenching cycles. However, when a substrate requires a strong oxidation potential (e.g., oxidizing electron-deficient alkenes or specific radical precursors),Mechanism: Oxidative Quenching
The electron-deficient bpz ligands make the excited state
Figure 2: Oxidative quenching cycle of Ru(bpz)3. The high potential (+1.45 V) allows it to oxidize substrates that are inert to Ru(bpy)3.
B. DNA Phototherapy: The "Light Switch" Effect
Unlike
-
Mechanism: The electron-deficient ligands facilitate closer approach to the negatively charged DNA backbone and enable Photo-Induced Electron Transfer (PET) with guanine bases.
-
Result: Upon irradiation,
induces single-strand breaks. This property is exploited in experimental cancer phototherapies where the drug is inert until activated by light.
References
-
Schultz, D. M., Sawicki, J. W., & Yoon, T. P. (2015). An improved procedure for the preparation of Ru(bpz)3(PF6)2 via a high-yielding synthesis of 2,2'-bipyrazine.[1][5] Beilstein Journal of Organic Chemistry, 11, 61–65.[1][5] Link
-
Crutchley, R. J., & Lever, A. B. P. (1982). Comparative chemistry of bipyrazyl and bipyridyl metal complexes: spectroscopy, electrochemistry, and photoanation. Inorganic Chemistry, 21(6), 2276–2282. Link
-
Campagna, S., et al. (2007). Photochemistry and Photophysics of Coordination Compounds: Ruthenium. Comprehensive Coordination Chemistry II. Link
-
Kelly, J. M., et al. (1997). Comparative study of Ru(bpz)3(2+), Ru(bipy)3(2+) and Ru(bpz)2Cl2 as photosensitizers of DNA cleavage and adduct formation. Photochemistry and Photobiology. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BJOC - An improved procedure for the preparation of Ru(bpz)3(PF6)2 via a high-yielding synthesis of 2,2’-bipyrazine [beilstein-journals.org]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. BJOC - An improved procedure for the preparation of Ru(bpz)3(PF6)2 via a high-yielding synthesis of 2,2’-bipyrazine [beilstein-journals.org]
A Senior Application Scientist's Guide to the Synthetic Landscape of Pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive evaluation of the primary synthetic methodologies for constructing pyrimidine derivatives. As a core scaffold in numerous bioactive molecules, including nucleic acids and a plethora of FDA-approved drugs like 5-fluorouracil, the pyrimidine nucleus is of paramount importance in medicinal chemistry.[1][2] This guide moves beyond a simple recitation of protocols to provide a comparative analysis grounded in mechanistic understanding and practical application. We will dissect the nuances of classical and modern synthetic strategies, offering the causal insights necessary for rational method selection and troubleshooting in your own research and development endeavors.
The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, required scale, economic viability, and environmental impact. This document is structured to empower you with the knowledge to navigate these choices effectively, ensuring the efficient and robust synthesis of your target pyrimidine-based compounds.
The Classical Cornerstones: Principal and Biginelli Syntheses
The foundation of pyrimidine synthesis was laid over a century ago with methods that remain relevant due to their robustness and reliance on readily available starting materials.
The Principal Synthesis (Pinner-Type Reaction)
First described by Pinner in 1884, this method is arguably the most versatile and widely used approach for constructing the pyrimidine ring.[3][4] It involves the condensation of a compound containing an N-C-N fragment (like an amidine, urea, or guanidine) with a 1,3-dielectrophilic three-carbon unit, most commonly a β-dicarbonyl compound.[3][4][5]
Causality Behind the Choice: The power of the Pinner synthesis lies in its modularity. By varying the 1,3-dicarbonyl component (e.g., β-diketones, β-ketoesters) and the N-C-N fragment, a wide array of substituted pyrimidines can be accessed.[6] The reaction is typically promoted by a base, which deprotonates the β-dicarbonyl compound to form a nucleophilic enolate, initiating the condensation cascade.[7]
Mechanistic Insights: The reaction proceeds through a series of condensation and cyclization steps. While the exact sequence can depend on the specific reactants and conditions, a common pathway involves the initial nucleophilic attack of the N-C-N fragment on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.[8][9]
Caption: General workflow of the Pinner pyrimidine synthesis.
The Biginelli Reaction: A Multicomponent Marvel
In 1891, Pietro Biginelli reported a remarkably efficient one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[10] This acid-catalyzed cyclocondensation produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold with significant pharmacological properties, including acting as calcium channel blockers.[10][11]
Causality Behind the Choice: The Biginelli reaction is a prime example of a multicomponent reaction (MCR), offering significant advantages in terms of atom economy, operational simplicity, and the ability to generate molecular diversity quickly.[12] The reaction's convergence—building complexity from simple starting materials in a single step—makes it highly attractive for combinatorial chemistry and library synthesis.[12][13]
Mechanistic Insights: The currently accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[10][11] This electrophilic intermediate is then attacked by the enol of the β-ketoester. The final steps involve cyclization via nucleophilic attack of the free amine onto the ester carbonyl, followed by dehydration to yield the DHPM product.[10][14]
Caption: Simplified mechanism of the Biginelli reaction.
Modern Synthetic Evolutions
While classical methods are reliable, modern organic synthesis demands greater efficiency, milder conditions, and greener processes. Research in pyrimidine synthesis reflects these trends.
Advanced Multicomponent Reactions (MCRs)
Building on the principles of the Biginelli reaction, a variety of other MCRs have been developed to access diverse pyrimidine scaffolds. These strategies often involve different starting materials or catalysts to achieve higher yields and broader substrate scope.[2][15] For instance, multicomponent routes using cyanoacetamides or malononitrile can yield highly functionalized pyrimidines.[16][17]
Metal-Catalyzed Syntheses
Transition-metal catalysis has opened new avenues for pyrimidine synthesis, often enabling reactions that are not feasible under classical conditions.[18] These methods include:
-
Cross-Coupling Reactions: Building the pyrimidine core on a pre-existing molecule.
-
Annulation Strategies: Constructing the ring from alkynes, nitriles, and other precursors under the influence of a metal catalyst.[2]
The primary advantage is the ability to perform these reactions under milder conditions with high functional group tolerance, which is crucial in the late-stage functionalization of complex molecules.[18]
Enabling Technologies: Microwave and Solvent-Free Synthesis
The application of microwave irradiation has been shown to dramatically accelerate pyrimidine syntheses, particularly the Biginelli reaction.[2][12] This technique reduces reaction times from hours to minutes and often improves yields by minimizing side product formation.
In parallel, there is a strong drive towards "green" chemistry. This has led to the development of solvent-free reaction conditions and the use of environmentally benign or recyclable catalysts, such as biowaste-derived materials, to construct the pyrimidine ring.[1][19]
The Biological Blueprint: De Novo and Salvage Pathways
In nature, pyrimidines are synthesized through two primary routes: the de novo pathway and the salvage pathway.[20][21]
-
De Novo Synthesis: This pathway builds the pyrimidine ring from simple precursors. The process starts with the formation of carbamoyl phosphate, which then reacts with aspartate. A series of enzymatic steps leads to the formation of the first complete pyrimidine nucleotide, orotidine 5'-monophosphate (OMP), which is then converted to other pyrimidine nucleotides.[21][22]
-
Salvage Pathway: This is an energy-efficient recycling route where pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA are converted back into nucleotides.[21][22]
Understanding these biological pathways is critical for drug development, as many anticancer and antiviral agents are designed to inhibit the enzymes involved in nucleotide biosynthesis, thereby starving rapidly proliferating cells or viruses of essential DNA/RNA building blocks.[2]
Comparative Evaluation of Synthetic Methods
The selection of a synthetic method is a multi-faceted decision. The table below provides a comparative overview to aid in this process.
| Method | Starting Materials | Typical Conditions | Yield Range (%) | Advantages | Disadvantages/Limitations |
| Principal (Pinner) Synthesis | 1,3-Dicarbonyl compounds, Amidines/Urea/Guanidine | Basic (e.g., NaOEt in EtOH), reflux[4] | 60-90% | Highly versatile, wide substrate scope, readily available starting materials[4] | Can require harsh conditions, potential for side reactions, purification can be challenging[23] |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid-catalyzed (Brønsted or Lewis), reflux[10][11] | 70-97% | One-pot, high atom economy, operational simplicity, rapid access to DHPMs[11][15] | Primarily yields dihydropyrimidines which may require subsequent oxidation. |
| Chalcone-Based Synthesis | Chalcones, Guanidine nitrate | Basic (e.g., NaOH), reflux | Good | Utilizes readily accessible chalcone intermediates. | Limited to specific substitution patterns dictated by the chalcone precursor. |
| Metal-Catalyzed Annulation | Alkynes, Nitriles, etc. | Transition metal catalyst (e.g., Pd, Cu, Rh), often milder temperatures[18] | Variable | High functional group tolerance, novel disconnections, access to complex structures. | Catalyst cost and sensitivity, may require inert atmosphere, optimization can be complex. |
| Microwave-Assisted Synthesis | Varies (e.g., Biginelli components) | Microwave irradiation, often solvent-free[12] | 80-95% | Drastically reduced reaction times (minutes vs. hours), often higher yields, cleaner reactions.[12] | Requires specialized microwave reactor equipment, scalability can be a concern. |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following detailed protocols are provided for two of the most fundamental pyrimidine syntheses.
Protocol 1: Classical Biginelli Reaction for DHPM Synthesis
This protocol describes the synthesis of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using an iron(III) chloride catalyst.[11]
Materials:
-
5-Aryl-2-furaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)
-
Ethanol (solvent)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 5-aryl-2-furaldehyde, ethyl acetoacetate, urea, and FeCl₃·6H₂O.
-
Add ethanol (approximately 20-30 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) (e.g., eluent system: 7:3 hexane:ethyl acetate).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 100 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water followed by a small amount of cold ethanol.
-
Recrystallize the crude solid from ethanol to obtain the purified dihydropyrimidine derivative.
Protocol 2: Pinner-Type Synthesis of a Substituted Pyrimidine
This protocol provides a general framework for the condensation of a 1,3-dicarbonyl compound with an amidine.[23]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.0 eq)
-
Sodium ethoxide (NaOEt) (2.0 eq)
-
Anhydrous Ethanol (solvent)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.
-
In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol under a nitrogen atmosphere.
-
To the main reaction flask, add the 1,3-dicarbonyl compound and the amidine hydrochloride salt.
-
Add anhydrous ethanol to the flask to dissolve the solids.
-
Slowly add the prepared sodium ethoxide solution to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed (reaction times can vary from hours to overnight).
-
Cool the mixture to room temperature and carefully neutralize it with dilute HCl.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by either column chromatography on silica gel or recrystallization from an appropriate solvent to yield the pure pyrimidine product.
Conclusion and Future Outlook
The synthesis of pyrimidine derivatives is a rich and evolving field. Classical methods like the Pinner and Biginelli reactions offer robust and cost-effective routes to a wide range of structures and remain workhorses in the field.[3][10] However, the increasing demand for molecular complexity, efficiency, and sustainability has driven the development of modern techniques, including multicomponent, metal-catalyzed, and microwave-assisted strategies.[2][18]
The future of pyrimidine synthesis will likely focus on further enhancing sustainability through the development of novel, green catalysts and flow chemistry techniques.[2][19] Moreover, the integration of computational chemistry for designing novel synthetic routes and predicting reaction outcomes will undoubtedly accelerate the discovery of new pyrimidine-based therapeutic agents. The choice of method will always be a balance of factors, but a thorough understanding of the mechanistic underpinnings and practical considerations detailed in this guide provides a solid foundation for making that choice an informed one.
References
-
Asif, M. (2016). Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. Moroccan Journal of Chemistry, 4(4), 961-975. Available at: [Link]
-
Bhat, A. R., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 28(15), 5883. Available at: [Link]
-
(2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Authorea Preprints. Available at: [Link]
-
(2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. ResearchGate. Available at: [Link]
-
Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-206. Available at: [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]
-
(2024). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Advanced Technology. Available at: [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
(2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. Available at: [Link]
-
(2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5883. Available at: [Link]
-
(2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. Available at: [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Available at: [Link]
-
(n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]
-
(n.d.). 6.2.1. Pyrimidines. Science of Synthesis. Available at: [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Available at: [Link]
-
Zrenner, R., et al. (2006). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. Available at: [Link]
-
Aryal, S. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Available at: [Link]
-
Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines and ureas. Canadian Journal of Chemistry, 64(11), 2087-2095. Available at: [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Available at: [Link]
-
Wang, G., et al. (2023). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review, 10(2), nwac278. Available at: [Link]
-
(2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. Available at: [Link]
-
Medical mnemonics. (2023, August 28). Easy Pyrimidine synthesis trick #biochemistry #medicalmnemonics #biologytricks #shortsfeed [Video]. YouTube. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijsat.org [ijsat.org]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. jddtonline.info [jddtonline.info]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 14. Biginelli Reaction [organic-chemistry.org]
- 15. jchemrev.com [jchemrev.com]
- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. growingscience.com [growingscience.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. microbenotes.com [microbenotes.com]
- 23. benchchem.com [benchchem.com]
A Technical Guide to Assessing the Novelty of 4-Bromo-6-(pyridin-4-yl)pyrimidine Analogs as Kinase Inhibitors
This guide provides a comprehensive framework for the synthesis, characterization, and novelty assessment of newly synthesized 4-Bromo-6-(pyridin-4-yl)pyrimidine analogs. Designed for researchers and professionals in medicinal chemistry and drug development, this document outlines objective comparisons with established alternatives, supported by detailed experimental protocols and data interpretation strategies. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative scientific literature.
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active molecules and numerous FDA-approved drugs.[1][2] This six-membered heterocycle, with nitrogen atoms at the 1 and 3 positions, offers a versatile platform for developing targeted therapies, particularly in oncology.[3][4] Its unique physicochemical properties facilitate specific interactions with biological targets, and its structure is amenable to substitutions that can fine-tune therapeutic effects.[4] This guide will focus on a specific subset of pyrimidine derivatives, the 4-Bromo-6-(pyridin-4-yl)pyrimidines, as potential kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
Rationale and Strategy for Novelty Assessment
In drug discovery, true innovation hinges on structural novelty, which can lead to improved potency, selectivity, pharmacokinetic properties, and the circumvention of existing resistance mechanisms.[5] Assessing the novelty of a new chemical series, therefore, requires a multi-faceted approach that goes beyond simple biological activity screening. Our assessment is built on three pillars:
-
Chemical Novelty: Quantifying the structural dissimilarity of the new analogs compared to known inhibitors. This is crucial for intellectual property and for exploring new chemical space.
-
Synthetic Tractability: Evaluating the efficiency and feasibility of the synthetic route. A novel compound is of little practical value if it cannot be synthesized reliably.
-
Biological Performance: Benchmarking the biological activity of the new analogs against relevant, established drugs targeting the same pathways.
For the purpose of this guide, we will focus on two well-validated cancer targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are known to be modulated by pyrimidine-based inhibitors.[2][3]
Synthesis and Characterization of Novel Analogs
The synthesis of 4-Bromo-6-(pyridin-4-yl)pyrimidine analogs can be approached through a convergent synthesis strategy. The core scaffold is constructed, followed by diversification at other positions on the pyrimidine ring.
Proposed Synthetic Workflow
A plausible synthetic route involves a Suzuki-Miyaura cross-coupling reaction to introduce the pyridin-4-yl moiety, a common and efficient method for forming C-C bonds with heteroaryl compounds.[6]
Caption: Proposed synthetic workflow for novel 4-Bromo-6-(pyridin-4-yl)pyrimidine analogs.
Experimental Protocol: Synthesis of 4-Bromo-6-(pyridin-4-yl)pyrimidine Core
This protocol outlines a general procedure for the synthesis of the core scaffold.
Step 1: Suzuki-Miyaura Coupling
-
To a solution of 4,6-dichloropyrimidine (1.0 equiv) in a suitable solvent such as 1,4-dioxane/water, add pyridin-4-ylboronic acid (1.1 equiv).
-
Add a base, such as K₂CO₃ (3.0 equiv), and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at 80-100 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to yield 4-chloro-6-(pyridin-4-yl)pyrimidine.
Step 2: Bromination
-
Dissolve the 4-chloro-6-(pyridin-4-yl)pyrimidine (1.0 equiv) in a suitable solvent like acetonitrile.
-
Add a brominating agent such as N-Bromosuccinimide (NBS) (1.1 equiv).
-
Stir the reaction at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the 4-Bromo-6-(pyridin-4-yl)pyrimidine core.
Causality: The choice of the Suzuki-Miyaura reaction is based on its high functional group tolerance and efficiency in coupling heteroaryl halides with boronic acids.[6] Subsequent bromination with NBS is a standard and effective method for this type of transformation.
Assessment of Chemical Novelty
A key aspect of this guide is the quantitative assessment of novelty. We will use the Tanimoto coefficient (Tc) to measure structural similarity against a database of known kinase inhibitors. The Tanimoto coefficient is a widely used metric in cheminformatics, where a value closer to 1 indicates high similarity and a value closer to 0 suggests high dissimilarity.[7][8]
Methodology: Tanimoto Coefficient Calculation
-
Generate Molecular Fingerprints: For each new analog and for a library of known kinase inhibitors (e.g., from the ChEMBL database), generate molecular fingerprints (e.g., Morgan fingerprints with a radius of 2).[7] A fingerprint is a bit string representing the presence or absence of certain structural features.[7]
-
Calculate Tanimoto Coefficient: The Tc is calculated using the formula: Tc (A, B) = c / (a + b - c) Where 'a' is the number of features in molecule A, 'b' is the number of features in molecule B, and 'c' is the number of common features.[8]
Comparative Novelty Data (Hypothetical)
Let's assume we have synthesized three novel analogs (NA-1, NA-2, NA-3) by introducing different substituents at the C2 position of the core scaffold. We compare them against two well-known kinase inhibitors, Erlotinib (an EGFR inhibitor) and Sunitinib (a multi-kinase inhibitor including VEGFR-2).
| Compound | Structure (Variation at C2) | Tanimoto Coefficient (vs. Known Kinase Inhibitors) | Novelty Assessment |
| NA-1 | -NH₂ | 0.55 | Moderate Novelty |
| NA-2 | -NH-cyclopropyl | 0.42 | High Novelty |
| NA-3 | -O-CH₂-morpholine | 0.38 | High Novelty |
| Erlotinib | N/A (Reference) | 1.0 (against itself) | N/A |
| Sunitinib | N/A (Reference) | N/A | N/A |
Interpretation: Analogs NA-2 and NA-3, with Tanimoto coefficients below 0.5, demonstrate significant structural dissimilarity from the reference compounds, suggesting a higher degree of novelty. This could be advantageous for developing compounds with unique binding modes or improved selectivity profiles.
Comparative Biological Evaluation
The biological performance of the new analogs will be assessed through in vitro kinase inhibition assays and cell-based proliferation assays.
Experimental Workflow for Biological Assessment
Caption: Workflow for the biological evaluation of novel pyrimidine analogs.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method adaptable for both EGFR and VEGFR-2, using a system like the ADP-Glo™ Kinase Assay which measures kinase activity by quantifying ADP production.[9][10][11]
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase.
-
Specific peptide substrate for the kinase.
-
ATP.
-
Kinase assay buffer.
-
Test compounds (NA-1, NA-2, NA-3) and reference inhibitors (Erlotinib, Sunitinib) in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well white plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add the kinase and the specific substrate in the assay buffer.
-
Inhibitor Addition: Add the diluted compounds or DMSO (for the control) to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate Kinase Reaction: Start the reaction by adding ATP to each well. Incubate for 60 minutes at 30°C.
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data with the high activity (DMSO only) and low activity (no enzyme) controls. Calculate IC50 values by fitting the data to a dose-response curve using non-linear regression.[9]
Comparative Biological Data (Hypothetical)
| Compound | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | A549 Cell Proliferation IC50 (nM) | HUVEC Cell Proliferation IC50 (nM) |
| NA-1 | 85 | >10,000 | 150 | >10,000 |
| NA-2 | 25 | 150 | 50 | 300 |
| NA-3 | 350 | 45 | 800 | 90 |
| Erlotinib | 10 | >10,000 | 20 | >10,000 |
| Sunitinib | 500 | 20 | 1,200 | 40 |
Interpretation:
-
NA-1 shows moderate and selective activity against EGFR.
-
NA-2 demonstrates dual inhibitory activity against both EGFR and VEGFR-2, with a preference for EGFR. Its high chemical novelty and potent biological activity make it a promising lead for further investigation.
-
NA-3 , another structurally novel compound, shows potent and selective inhibition of VEGFR-2, comparable to the reference drug Sunitinib.
Conclusion and Future Directions
This guide has presented a systematic approach to assess the novelty of newly synthesized 4-Bromo-6-(pyridin-4-yl)pyrimidine analogs. By integrating quantitative measures of chemical novelty with robust biological evaluation, a comprehensive profile of new chemical entities can be established.
The hypothetical data suggests that our novel analogs, particularly NA-2 and NA-3 , represent promising starting points for new kinase inhibitor discovery programs. Their high structural novelty combined with potent and, in the case of NA-3, selective biological activity, warrants further investigation. Future work should focus on expanding the structure-activity relationship (SAR) studies, optimizing the pharmacokinetic properties, and evaluating the in vivo efficacy of these novel chemical series. The methodologies outlined herein provide a solid foundation for these next steps, ensuring a rigorous and objective assessment of their therapeutic potential.
References
- A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors - Benchchem.
- Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay - Benchchem.
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
- Application Notes and Protocols for Pyrimidine Deriv
- Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R - Thermo Fisher Scientific.
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry.
- Application Notes and Protocols for Egfr-IN-74 In Vitro Assays - Benchchem.
- EGFR Kinase Inhibition - Bio-protocol.
- In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation - Progress in Chemical and Biochemical Research.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC.
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchG
- Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1) - Indigo Biosciences.
- MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB p
- EGFR Kinase Assay - Promega Corpor
- VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI.
- Similarity Search, Tanimoto Coefficient and Fingerprint Gener
- Example calculation of Tanimoto coefficient. Example of...
- DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS.
- Scaffold hopping.
- Scaffold Hopping in Drug Discovery - NIPER.
- A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors - Benchchem.
- Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds | The Journal of Organic Chemistry - ACS Public
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC.
- GPU Accelerated Chemical Similarity Calculation for Compound Library Comparison - PMC.
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed.
- How to Calculate Molecular Similarity | by Chanin Nantasenamat | D
- Weighted Tanimoto Coefficient for 3D Molecule Structure Similarity Measurement - arXiv.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Public
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI.
- Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton.
- Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - United Arab Emirates - Ministry of Health and Prevention.
- (PDF)
- Pyrimidine and Its Biological Activity: A Review - SciSpace.
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
- Structure -activity relationship of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines.
- Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors - PubMed.
- 6-bromo-4-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-2-amine | 1552301-61-7 - 摩熵化学.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 3. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. researchgate.net [researchgate.net]
- 7. chembl.gitbook.io [chembl.gitbook.io]
- 8. medium.com [medium.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
4-Bromo-6-(pyridin-4-yl)pyrimidine proper disposal procedures
Comprehensive Operational and Disposal Guide for 4-Bromo-6-(pyridin-4-yl)pyrimidine
As a critical building block in the synthesis of kinase inhibitors and complex pharmaceutically active compounds, 4-Bromo-6-(pyridin-4-yl)pyrimidine is a staple in drug discovery laboratories. However, its unique structural profile—combining a reactive halogen with nitrogen-dense heterocycles—demands rigorous, specialized handling.
This guide provides researchers and drug development professionals with a self-validating, highly reliable operational framework for the safe disposal of this compound. By understanding the chemical causality behind these protocols, laboratories can ensure environmental compliance, prevent cross-contamination, and maintain the highest standards of operational safety.
Physicochemical Profiling & Hazard Causality
To properly manage the disposal of 4-Bromo-6-(pyridin-4-yl)pyrimidine, one must first understand why it is classified as a high-priority waste stream.
The presence of the bromine atom dictates its environmental fate. Halogenated organic compounds are highly resistant to natural microbial degradation. If improperly incinerated at low temperatures, brominated compounds can form highly toxic brominated dioxins and furans. Furthermore, the pyridine and pyrimidine rings exhibit high aquatic toxicity and potential soil mobility. Therefore, this compound is strictly restricted from land disposal and must be routed to high-temperature incineration facilities ([1]).
Table 1: Quantitative Data & Operational Implications
| Parameter | Value / Classification | Operational Implication |
| Chemical Formula | C9H6BrN3 | Contains Bromine; strictly mandates halogenated waste streams. |
| Molecular Weight | 236.07 g/mol | Used for mass-balance tracking in hazardous waste manifests. |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization; must be handled within a certified fume hood. |
| EPA Waste Category | Halogenated Organic | Restricted from land disposal; requires high-temperature incineration[1]. |
| Drain Disposal | Strictly Prohibited | High aquatic toxicity; zero-tolerance for sink disposal under any dilution ([2]). |
The Logic of Waste Segregation (Self-Validating System)
The foundational rule of disposing of 4-Bromo-6-(pyridin-4-yl)pyrimidine is strict segregation .
The Causality of Segregation: Mixing a non-halogenated solvent (such as DMSO or Methanol) with even trace amounts of this brominated compound legally reclassifies the entire waste carboy as "Halogenated Waste" ([3]). Halogenated waste requires specialized, high-temperature incineration to safely break the carbon-halogen bonds, which is significantly more expensive and logistically complex than standard solvent disposal.
The SNAr Reactivity Hazard: Because the bromine atom is positioned adjacent to an electron-deficient pyrimidine ring, the compound is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Mixing this compound with waste streams containing strong nucleophiles (e.g., concentrated primary amines or thiolates) can trigger unintended, exothermic reactions within a sealed waste carboy. It must be kept away from incompatible basic or reactive materials ([4]).
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system —meaning the operator must pass a built-in verification check before proceeding to the next step.
Protocol 1: Solid Waste Containment
Context: Unreacted starting material, spilled powder, or crystallized product.
-
Collection: Use a static-free brush to gently sweep the powder into a secondary weighing boat. Do not dry-sweep vigorously.
-
Causality: Vigorous sweeping aerosolizes the fine brominated powder, creating an inhalation hazard and spreading contamination ([5]).
-
Validation Check: Is the powder visibly contained without generating airborne dust? (If No → Stop, allow dust to settle, use a damp wipe).
-
-
Packaging: Transfer the solid into a high-density polyethylene (HDPE) wide-mouth jar.
-
Causality: HDPE is chemically compatible with halogenated heterocycles and resists degradation better than standard plastics ([6]).
-
Validation Check: Is the lid threaded correctly and securely tightened?
-
-
Labeling: Affix a hazardous waste label marked clearly as: "Hazardous Solid Waste - Halogenated Organic (Contains Brominated Pyrimidine)".
Protocol 2: Liquid Waste Segregation
Context: Mother liquors and reaction filtrates containing dissolved 4-Bromo-6-(pyridin-4-yl)pyrimidine.
-
Quenching & Compatibility Verification: Ensure no unreacted strong nucleophiles remain in the mixture.
-
Causality: Unquenched nucleophiles can cause exothermic SNAr reactions in the waste carboy[4].
-
Validation Check: Is the mixture at ambient temperature and chemically stable for >30 minutes before transfer? (If No → Continue stirring/quenching).
-
-
Stream Reclassification: Route the entire mixture to a Halogenated Waste container, regardless of the primary reaction solvent.
-
Causality: Mixing trace bromides into non-halogenated streams legally contaminates the entire batch[3].
-
Validation Check: Does the receiving carboy label explicitly state "Halogenated"? (If No → Do not transfer).
-
-
Volume Management: Fill the carboy to a maximum of 80% capacity.
-
Causality: Leaves critical headspace for vapor expansion, preventing pressure-induced ruptures ([7]).
-
Validation Check: Is the liquid level strictly below the 80% fill line? (If Yes → Cap tightly).
-
Protocol 3: Chemically Contaminated Items (CCIs)
Context: Spatulas, glassware, and gloves that contacted the compound.
-
Triple-Rinsing (For Reusables): Rinse spatulas and glassware three times with a minimal volume of a compatible solvent (e.g., Dichloromethane) directly into the halogenated liquid waste[6].
-
Causality: Triple-rinsing ensures trace bromides are completely removed, preventing catalyst poisoning (e.g., Palladium) in subsequent cross-coupling reactions.
-
Validation Check: Has the item been rinsed exactly three times?
-
-
Solid CCI Disposal: Place disposable items (gloves, weigh boats) into a designated solid hazardous waste bag.
-
Causality: Segregating solid CCIs prevents bulk liquid waste from absorbing into paper/plastic, which complicates the incineration process ([8]).
-
Emergency Spill Response & Decontamination Workflow
If a spill occurs outside of primary containment (e.g., on the benchtop):
-
Isolate: Evacuate non-essential personnel from the immediate vicinity to prevent tracking the powder ([9]).
-
Contain: For dry powder, lightly dampen a disposable towel with a compatible solvent (e.g., isopropanol) before wiping.
-
Causality: Dampening the powder prevents aerosolization and inhalation exposure[4].
-
-
Absorb/Wipe: Wipe the area inward from the edges to the center to prevent spreading the contamination.
-
Dispose: Place all contaminated wipes into a sealed, leak-proof bag labeled as Chemically Contaminated Items - Halogenated[8].
Waste Routing Decision Tree
To streamline laboratory operations, utilize the following logical workflow to determine the correct disposal route for 4-Bromo-6-(pyridin-4-yl)pyrimidine waste streams.
Decision tree for 4-Bromo-6-(pyridin-4-yl)pyrimidine waste routing and classification.
References
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. acs.org [acs.org]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. louisville.edu [louisville.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 4-Bromo-6-(pyridin-4-yl)pyrimidine
Executive Summary & Chemical Profile
4-Bromo-6-(pyridin-4-yl)pyrimidine (CAS: 1159820-28-6) is a halogenated heteroaromatic intermediate frequently employed in the synthesis of kinase inhibitors and other bioactive scaffolds.[1] Its dual-nitrogen pyrimidine core, coupled with a pyridine substituent, makes it a valuable electrophile for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (
However, its structural properties—specifically the labile bromine atom and basic nitrogen centers—dictate specific handling protocols to prevent degradation (hydrolysis/oxidation) and ensure operator safety. This guide provides a self-validating operational framework for researchers handling this compound.
| Property | Data |
| CAS Number | 1159820-28-6 |
| Molecular Formula | |
| Molecular Weight | 236.07 g/mol |
| Physical State | Solid (typically off-white to yellow) |
| Storage Condition | 2–8°C, Inert Atmosphere ( |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Hazard Identification (GHS Classification)
Based on structural analogs and vendor safety data sheets (SDS), this compound is classified as an Irritant and Harmful substance. It poses risks primarily through inhalation of dust and direct contact.
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][2] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[3][4] | H315 |
| Eye Damage/Irritation | 2A | Causes serious eye irritation.[3][4][5] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[3][4] | H335 |
Signal Word: WARNING
Personal Protective Equipment (PPE) Matrix
Rationale: The primary route of occupational exposure for solid heteroaromatics is dust inhalation during weighing and dermal absorption. The following PPE standards are non-negotiable.
| PPE Category | Specification | Rationale |
| Respiratory | Engineering Control: Certified Chemical Fume Hood.Backup: N95/P2 particulate respirator if hood unavailable (not recommended for powders).[1] | Prevents inhalation of fine particulates which can cause mucosal irritation (H335). |
| Hand Protection | Material: Nitrile Rubber (minimum 0.11 mm thickness).Technique: Double-gloving recommended for solution handling. | Halogenated heterocycles can permeate skin. Nitrile offers excellent chemical resistance against common solvents (DCM, DMSO) used with this compound. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 or EN 166). | Side shields alone are insufficient against fine dust or splashes during dissolution. |
| Body Protection | 100% Cotton Lab Coat + Long Pants + Closed-toe Shoes. | Synthetic fibers can melt if exposed to fire; cotton provides a breathable barrier. |
Operational Protocol: Safe Handling Workflow
Phase 1: Retrieval & Preparation[1]
-
Equilibration: Remove the container from the refrigerator (2–8°C). Crucial: Allow the container to warm to room temperature before opening.
-
Causality: Opening a cold container in humid air causes condensation, leading to hydrolysis of the C-Br bond or hydrate formation, compromising chemical purity.
-
-
Workspace Setup: Clear the fume hood. Place a disposable anti-static weighing boat and a clean spatula inside. Verify airflow (>100 fpm).
Phase 2: Weighing & Transfer[1]
-
Static Control: Use an ionizing bar or anti-static gun if the powder is flighty.
-
Transfer: Gently transfer the solid. Avoid rapid movements that generate dust clouds.
-
Dissolution (If applicable): Add solvent (e.g., DMSO, DMF) immediately after weighing to minimize dust hazard.
-
Note: The reaction of bromopyrimidines with nucleophilic solvents is slow at RT, but always add solvent slowly to avoid exotherms.
-
Phase 3: Reaction Setup
-
Inerting: If using in cross-coupling (e.g., Suzuki), purge the reaction vessel with Argon/Nitrogen.
-
Addition: Add the 4-Bromo-6-(pyridin-4-yl)pyrimidine solution to the reaction mixture.
-
Sealing: Seal vessel immediately.
Phase 4: Decontamination[1]
-
Wipe Down: Clean the balance area with a tissue dampened with acetone or ethanol.
-
Waste: Dispose of the tissue in solid hazardous waste.
Visualization: Handling Workflow
Caption: Step-by-step logic for minimizing moisture contamination and dust exposure during handling.
Emergency Response & Spill Management
Scenario A: Minor Powder Spill (< 5g) inside Fume Hood
-
Alert: Notify nearby personnel.
-
Contain: Do not use compressed air.
-
Cleanup:
-
Cover the spill with a wet paper towel (water or ethanol) to prevent dust dispersion.
-
Scoop the wet material into a wide-mouth waste jar.
-
Wipe surface 3x with soap and water.
-
Scenario B: Exposure
-
Eye Contact: Flush immediately with water for 15 minutes.[3][4][6][7] Lift eyelids.[7] Seek medical attention (ophthalmologist).
-
Skin Contact: Wash with soap and water.[4][6][7] Do not use ethanol (enhances skin absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[7]
Visualization: Spill Decision Logic
Caption: Decision tree for determining immediate response actions based on spill location.
Disposal Strategy
This compound is a Halogenated Organic . Improper disposal can lead to the formation of toxic byproducts if incinerated at low temperatures.
-
Solid Waste: Collect in a container labeled "Solid Halogenated Organic Waste."
-
Liquid Waste: If in solution (e.g., reaction mother liquor), dispose of in "Halogenated Solvent Waste" carboy.
-
Prohibited: Never flush down the drain. The pyridine moiety is toxic to aquatic life.
References
-
BLDpharm. 4-Bromo-6-(pyridin-4-yl)pyrimidine MSDS. Retrieved from
-
PubChem. Compound Summary: 4-Bromo-6-(pyridin-4-yl)pyrimidine. National Library of Medicine. Retrieved from [1]
-
Sigma-Aldrich. Safety Data Sheet for Bromopyrimidine derivatives (General). Retrieved from
Sources
- 1. 34916-25-1|4-Bromo-6-phenylpyrimidine|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-2,6-diaminopyridine | C5H6BrN3 | CID 11435393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
